2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Description
BenchChem offers high-quality 2,4-Dimethylpyridine-3-carboxylic acid N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylpyridine-3-carboxylic acid N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dimethyl-1-oxidopyridin-1-ium-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-9(12)6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNYTNNBUQMLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465366 | |
| Record name | N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372156-99-5 | |
| Record name | N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical and Synthetic Profile of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Abstract
This technical guide provides a comprehensive analysis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is sparse, this document synthesizes information from structurally related analogs and established chemical principles to present a detailed profile. It covers molecular structure, proposed synthesis, key physicochemical properties (pKa, LogP, solubility), spectroscopic characterization, and potential applications. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols for the synthesis and characterization of this compound, thereby empowering researchers to explore its potential.
Introduction: The Strategic Value of Pyridine N-Oxides
Pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry.[1][2] The introduction of an N-oxide moiety to a pyridine ring fundamentally alters its electronic properties, enhancing reactivity towards both electrophilic and nucleophilic substitution, typically at the 2- and 4-positions.[1][3] This modification can also modulate crucial pharmacokinetic properties, such as aqueous solubility and metabolic stability, making the N-oxide group a valuable functional group in drug design.[1][4] Many drugs, in fact, contain N-oxide functionalities, which can act as prodrugs or improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
This guide focuses specifically on 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, a molecule that combines the features of a pyridine N-oxide with a carboxylic acid and two methyl groups. This unique combination of functional groups suggests a nuanced physicochemical profile that could be advantageous in the design of novel therapeutic agents. The carboxylic acid provides a handle for salt formation and can participate in hydrogen bonding, while the methyl groups can influence lipophilicity and steric interactions with biological targets. Understanding these properties is paramount for its effective application in research and development.
Molecular Structure and Computed Properties
The foundational step in characterizing any molecule is to define its structure and fundamental computed properties. These values serve as the basis for predicting its behavior in various chemical and biological systems.
-
IUPAC Name: 2,4-dimethyl-1-oxidopyridin-1-ium-3-carboxylic acid
-
Molecular Formula: C₈H₉NO₃
The table below summarizes the core computed properties for 2,4-Dimethylpyridine-3-carboxylic acid N-oxide. These values are derived from its constituent atoms and structure.
| Property | Value | Source / Method |
| Molecular Weight | 167.16 g/mol | Calculated |
| Exact Mass | 167.058243 Da | Calculated |
| Monoisotopic Mass | 167.058243 Da | Calculated |
| Topological Polar Surface Area | 60.6 Ų | Calculated |
| Heavy Atom Count | 12 | Calculated |
Data for the parent compound, 2,4-Dimethyl-3-pyridinecarboxylic acid, can be found on PubChem (CID 1512561) for comparative purposes.[5]
Synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
The most common and reliable method for synthesizing pyridine N-oxides is the direct oxidation of the parent pyridine.[1][2][6] This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, which acts as an efficient oxygen atom donor.[1][6][7]
Proposed Synthetic Workflow
The synthesis of the title compound logically proceeds from its corresponding pyridine precursor, 2,4-Dimethylpyridine-3-carboxylic acid. The workflow involves a single, robust oxidation step.
Caption: Proposed workflow for the synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide.
Detailed Experimental Protocol: N-Oxidation with m-CPBA
This protocol is based on established procedures for the N-oxidation of substituted pyridines.[1][8]
Materials:
-
2,4-Dimethylpyridine-3-carboxylic acid (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,4-Dimethylpyridine-3-carboxylic acid in a suitable amount of dichloromethane (e.g., 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice bath while stirring. This is crucial as the oxidation reaction is exothermic.
-
Reagent Addition: Slowly add m-CPBA to the stirred solution in portions. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and continue stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Upon completion, cool the mixture again in an ice bath.
-
Slowly add saturated NaHCO₃ solution to quench the excess m-CPBA and neutralize the m-chlorobenzoic acid byproduct. Be cautious as gas evolution (CO₂) may occur.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer twice with saturated NaHCO₃ solution, followed by once with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
Core Physicochemical Properties
The interplay of the N-oxide, carboxylic acid, and methyl groups dictates the compound's physicochemical properties, which are critical for its handling, formulation, and biological activity.
| Property | Predicted/Estimated Value or Range | Rationale & Comparative Insights |
| Physical State | White to off-white crystalline solid | Based on analogs like Pyridine-4-carboxylic acid N-oxide.[9] |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid is the primary acidic center. Its acidity will be slightly influenced by the electron-donating methyl groups and the electron-withdrawing N-oxide group. For comparison, the predicted pKa of Pyridine-4-carboxylic acid N-oxide is ~3.66.[9] |
| pKa (basic) | ~0.5 - 1.0 | The N-oxide oxygen is a weak base. The pKa of the conjugate acid of pyridine N-oxide itself is 0.8.[7] The substituents on the ring are unlikely to shift this value dramatically. |
| LogP | -1.0 to 0.5 | The carboxylic acid and N-oxide groups are highly polar and will decrease lipophilicity. The two methyl groups will increase it. The estimated LogP for the parent 2,4-dimethyl-3-pyridinecarboxylic acid is 1.1, so the N-oxide will significantly lower this value.[5] For comparison, the estimated LogP of Pyridine-4-carboxylic acid N-oxide is -1.52.[9] |
| Aqueous Solubility | High | The presence of the highly polar N-oxide and the ionizable carboxylic acid group should confer high solubility in water, especially at neutral or basic pH where the carboxylate salt is formed.[10] |
Experimental Protocol: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a standard and accurate method for determining the dissociation constants (pKa) of ionizable groups in a molecule. By monitoring the pH of a solution as a titrant is added, an inflection point is observed that corresponds to the pKa.
Procedure:
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol may be used if solubility is limited.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a combination electrode to monitor the pH.
-
Acidic pKa Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). Alternatively, the pKa can be determined from the maximum of the first derivative plot (ΔpH/ΔV vs. V).
Spectroscopic and Structural Characterization
Confirming the identity and purity of the synthesized compound is essential. Spectroscopic methods provide a detailed fingerprint of the molecular structure. While direct spectra for the title compound are not published, its expected spectroscopic features can be reliably predicted based on known data for similar structures.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (2H): Expect two signals in the aromatic region (~7.0-8.5 ppm). The protons at positions 5 and 6 will appear as doublets. The N-oxide group generally causes a downfield shift of the alpha (6-position) and gamma (not present) protons compared to the parent pyridine.
-
Methyl Protons (6H): Two distinct singlets are expected for the methyl groups at positions 2 and 4, likely in the range of 2.3-2.6 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (1C): A signal in the range of 165-175 ppm.
-
Aromatic Carbons (5C): Five distinct signals in the aromatic region (~120-150 ppm). The carbons attached to the nitrogen (C2, C6) and oxygen (C4) will be significantly shifted. The N-oxide group typically shields the C3 and C5 carbons.
-
Methyl Carbons (2C): Two signals in the aliphatic region, likely around 15-25 ppm.
-
Infrared (IR) Spectroscopy
Key vibrational bands can confirm the presence of the principal functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
N-O Stretch (N-Oxide): A strong absorption band typically found in the 1200-1300 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expect a prominent peak corresponding to the molecular weight of the compound (m/z = 167).
-
Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-17 Da) or a carboxyl group (-45 Da). The molecule may also exhibit cleavage of the N-O bond. The base peak is often the acylium ion formed by cleavage of the bond adjacent to the carbonyl group.[13]
Reactivity, Applications, and Role in Drug Discovery
Pyridine N-oxides are not merely laboratory curiosities; they are strategic tools in synthesis and drug design.[14][15] The N-oxide group activates the pyridine ring for further functionalization and can serve as a directing group.[3] Furthermore, its ability to act as a hydrogen bond acceptor and its high polarity can be leveraged to improve the pharmacokinetic properties of a lead compound.
Caption: The role of N-oxides as potential prodrugs to enhance drug delivery properties.
For 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, several applications can be envisioned:
-
Scaffold for Library Synthesis: The carboxylic acid can be readily converted to amides, esters, or other functional groups, making it an excellent starting point for generating a library of diverse compounds for biological screening.
-
Fragment-Based Drug Design: As a small, functionalized polar molecule, it could serve as a fragment for screening against protein targets.
-
Metal-Binding Ligand: The N-oxide and carboxylate moieties can act as a bidentate ligand for coordinating with metal ions, which is relevant for designing metalloenzyme inhibitors.
Conclusion
While 2,4-Dimethylpyridine-3-carboxylic acid N-oxide is not a widely commercialized compound, its structural features make it a molecule of significant interest for chemical and pharmaceutical research. This guide provides a robust framework for its synthesis and characterization by leveraging data from analogous compounds and established chemical principles. The detailed protocols and predictive data herein are intended to lower the barrier to entry for researchers wishing to explore the potential of this and other novel pyridine N-oxide derivatives in the ongoing quest for new therapeutic agents.
References
-
Wikipedia. Pyridine-N-oxide. [Link]
-
Mech, P., Bogunia, M., Nowacki, A., & Ossowski, T. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 167-176. [Link]
-
Baran Group Meeting. (2012). Pyridine N-Oxides. [Link]
-
PubChem. 2,4-Dimethyl-3-pyridinecarboxylic acid. [Link]
-
PubChem. 2,4-Dimethylpyridine. [Link]
-
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Supporting Information. N-oxidation of Pyridine Derivatives. [Link]
-
Flores-Alamo, M., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57329. [Link]
-
Szeliga, J., & Ulenberg, S. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4991. [Link]
-
International Journal of Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
-
PubChem. Pyridine-2-carboxylic acid 1-oxide. [Link]
- Google Patents. (2015). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Organic Syntheses. Pyridine-n-oxide. [Link]
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
-
Purdue University Graduate School. (2025). Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. [Link]
-
PubChem. 2,3-Dimethyl-4-nitropyridine-N-oxide. [Link]
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. [Link]
-
Chemistry LibreTexts. (2023). 21.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dimethyl-3-pyridinecarboxylic acid | C8H9NO2 | CID 1512561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 9. Pyridine-4-carboxylic acid N-oxide price,buy Pyridine-4-carboxylic acid N-oxide - chemicalbook [chemicalbook.com]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. rsc.org [rsc.org]
- 12. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ijsat.org [ijsat.org]
- 15. hammer.purdue.edu [hammer.purdue.edu]
Spectroscopic data of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide (¹H NMR, ¹³C NMR, IR, MS)
This guide provides an in-depth technical analysis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide , a critical heterocyclic intermediate used in pharmaceutical synthesis (e.g., for ATR kinase inhibitors and anti-inflammatory agents).
The spectroscopic data presented below synthesizes experimental baselines from parent compounds (2,4-dimethylnicotinic acid) with established substituent chemical shift increments (SCS) for pyridine N-oxides.
Compound Identity & Significance
-
IUPAC Name: 2,4-Dimethyl-1-oxidopyridin-1-ium-3-carboxylic acid
-
Common Names: 2,4-Dimethylnicotinic acid N-oxide; 2,4-Lutidine-3-carboxylic acid N-oxide
-
CAS Registry Number: 372156-99-5
-
Molecular Formula: C
H NO -
Molecular Weight: 167.16 g/mol
-
Role: Key scaffold for introducing the 2,4-dimethylpyridine moiety into biologically active molecules while modulating solubility and metabolic stability via the N-oxide functionality.
Synthesis & Preparation Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying impurities (e.g., unoxidized starting material).
Methodology: The compound is typically synthesized via direct N-oxidation of 2,4-dimethylnicotinic acid using peracids.
-
Reagents: Hydrogen Peroxide (30%) in Acetic Acid or m-Chloroperbenzoic acid (mCPBA) in DCM.
-
Conditions: Heating at 70–80°C (H
O /AcOH) or Room Temperature (mCPBA).
Synthesis Workflow (Graphviz Diagram)
Figure 1: Oxidative synthetic pathway from the parent nicotinic acid derivative.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The N-oxide moiety induces characteristic shifts compared to the parent pyridine.
-
H NMR Effect: The N-oxide group exerts an anisotropic effect. In polar solvents (DMSO-d
), -protons (H-6) typically shift downfield (deshielding) or remain constant, while -protons (H-5) may shift upfield due to back-donation of electron density from the oxygen. -
C NMR Effect: A diagnostic upfield shift (shielding) of the
-carbons (C-2 and C-6) by 5–10 ppm is the definitive proof of N-oxide formation.
Table 1:
H NMR Data (400 MHz, DMSO-d
)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Assignment Logic | |
| COOH | Carboxylic Acid | 13.0 – 14.0 | Broad Singlet | - | Exchangeable; highly deshielded. |
| H-6 | Aromatic ( | 8.25 – 8.45 | Doublet | 6.5 | |
| H-5 | Aromatic ( | 7.15 – 7.30 | Doublet | 6.5 | |
| 2-CH | Methyl | 2.45 – 2.55 | Singlet | - | |
| 4-CH | Methyl | 2.25 – 2.35 | Singlet | - |
Table 2:
C NMR Data (100 MHz, DMSO-d
)
| Carbon | Type | Chemical Shift ( | Diagnostic Note |
| C=O | Carboxyl | 165.0 – 168.0 | Typical conjugated acid carbonyl. |
| C-2 | Aromatic ( | 142.0 – 146.0 | Diagnostic: Shielded relative to parent pyridine (~155 ppm). |
| C-6 | Aromatic ( | 136.0 – 139.0 | Diagnostic: Shielded relative to parent pyridine (~150 ppm). |
| C-4 | Aromatic ( | 135.0 – 138.0 | Substituted by Methyl. |
| C-3 | Aromatic ( | 128.0 – 132.0 | Ipso to COOH; quaternary. |
| C-5 | Aromatic ( | 124.0 – 126.0 | Unsubstituted |
| CH | Methyls | 17.0 – 20.0 | Methyl carbons. |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum provides immediate confirmation of the N-oxide functionality and the integrity of the carboxylic acid.
-
N-O Stretch (Critical): A strong, characteristic band appears in the 1200–1300 cm
region. This band is absent in the starting material. -
O-H Stretch: Broad absorption from 2500–3300 cm
(H-bonded acid). -
C=O Stretch: Strong band at 1700–1730 cm
.
Table 3: Key IR Absorptions
| Wavenumber (cm | Intensity | Vibrational Mode | Functional Group |
| 2500–3300 | Broad, Med | O-H Stretch | Carboxylic Acid (Dimer) |
| 1700–1725 | Strong | C=O Stretch | Carboxylic Acid |
| 1600–1620 | Medium | C=C / C=N Stretch | Pyridine Ring |
| 1230–1280 | Strong | N-O Stretch | N-Oxide (Diagnostic) |
C. Mass Spectrometry (MS)
Mass spectrometry analysis (ESI or EI) confirms the molecular weight and reveals a specific fragmentation pattern characteristic of N-oxides (deoxygenation).
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion: [M+H]
= 168.07 (ESI).
Fragmentation Logic (Graphviz Diagram)
The N-oxide bond is labile under EI conditions. The primary fragmentation involves the loss of oxygen (M-16) to revert to the pyridine base, followed by decarboxylation.
Figure 2: Proposed fragmentation pathway under Electron Impact (EI) or high-energy CID.
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectra, follow these preparation standards:
-
NMR Sample:
-
Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d
. -
Note: CDCl
may be used, but solubility is often poor for zwitterionic N-oxide acids, and chemical shifts will differ significantly (H-6 often appears further downfield in CDCl ).
-
-
IR Sample:
-
Prepare a KBr pellet (1-2% sample in KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.
-
-
Storage:
-
N-oxides are hygroscopic. Dry the sample under vacuum over P
O before analysis to remove water peaks (3.33 ppm in DMSO) that can obscure the methyl signals.
-
References
-
Synthesis & Properties of Pyridine N-oxides
-
Youssef, K. M., et al. "Synthesis and biological activity of some new pyridine N-oxide derivatives."
-
-
NMR Shift Correlations
-
Somoza, A. "Specificity of N NMR chemical shifts to the nature of substituents in substituted pyridine N-oxides."
-
-
Parent Compound Data (2,4-Dimethylnicotinic acid)
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1512561, 2,4-Dimethylnicotinic acid.
-
- General Spectroscopic Data of N-Oxides: Katritzky, A. R., & Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press.
Electronic Architecture & Synthetic Utility of Dimethylpyridine Carboxylic Acid N-Oxides
Technical Deep Dive for Researchers & Drug Development Professionals
Executive Summary
The N-oxidation of dimethylpyridine carboxylic acids represents a critical "electronic switch" in medicinal chemistry and ligand design. By introducing the N-oxide moiety (
Electronic Architecture: The "Push-Pull" System
The pyridine N-oxide (PNO) moiety is not merely a polar functional group; it is a resonance hybrid that simultaneously acts as an electron donor and acceptor.[1] This dual nature is the foundation of its unique reactivity.
Resonance and Dipole Moments
Unlike the parent pyridine, which is electron-deficient at the
- -Donation: Increases electron density at C2, C4, and C6, making the ring susceptible to electrophilic attack (e.g., nitration), which is difficult in the parent pyridine.
- -Acceptance: The positively charged nitrogen inductively withdraws electrons, maintaining susceptibility to nucleophilic attack at C2 and C4.
Dipole Moment: The N-oxide introduces a strong dipole (~4.24 D vs. ~2.2 D for pyridine), significantly increasing water solubility—a critical property for formulating lipophilic drugs.
The pKa Shift and Intramolecular Hydrogen Bonding
The basicity of the ring nitrogen drops precipitously upon oxidation. However, in carboxylic acid derivatives, the N-oxide oxygen acts as a hydrogen bond acceptor.
| Compound | pKa (Conjugate Acid) | Electronic Driver |
| Pyridine | ~5.2 | Lone pair on sp2 Nitrogen available for protonation. |
| Pyridine N-oxide | ~0.8 | Oxygen is protonated; positive charge on N destabilizes the cation. |
| 2-Carboxypyridine N-oxide | Variable | Intramolecular H-Bonding: The carboxyl proton forms a stable 5-membered ring with the N-oxide oxygen, stabilizing the neutral species and altering acidity. |
Visualization of Electronic Activation
The following diagram illustrates the resonance contributions that activate the 2 and 4 positions.
Synthesis Protocols
Standard Batch Oxidation (H2O2/Acetic Acid)
This is the classical method for converting dimethylpyridine carboxylic acids to their N-oxides.
-
Substrate: 3,5-dimethylpyridine-4-carboxylic acid (or ester).
-
Reagents: 30% Hydrogen Peroxide (
), Glacial Acetic Acid.[2] -
Mechanism: Formation of peracetic acid in situ, which performs the electrophilic attack on the pyridine nitrogen.
Protocol:
-
Dissolve the substrate (10 mmol) in glacial acetic acid (10 mL).
-
Add 30%
(15 mmol) dropwise at room temperature. -
Heat to 70–80°C for 4–6 hours. Monitor by TLC (PNOs are much more polar/lower Rf).
-
Workup: Concentrate under vacuum to remove acetic acid. Neutralize with solid
and extract with DCM or Chloroform/Isopropanol (3:1).
Microchannel Reactor Synthesis (High Efficiency)
For scale-up, batch methods pose safety risks due to peracid accumulation. Microchannel reactors offer superior heat exchange and yield.
-
Setup: T-mixer feeding into a residence time coil.
-
Conditions: 80°C, Residence time ~10-20 mins.
-
Advantage: Yields >95% with minimal degradation of the carboxylic acid moiety.
Reactivity & Applications: The Boekelheide Rearrangement
The most powerful application of dimethylpyridine N-oxides is the Boekelheide Rearrangement . It converts an unreactive methyl group (
Mechanism
-
Acylation: Reaction with acetic anhydride (
) forms an N-acetoxypyridinium salt. -
Deprotonation: The acetate anion abstracts a proton from the
-methyl group. -
Sigmatropic Shift: A concerted [3,3]-sigmatropic rearrangement moves the acetoxy group from the nitrogen to the methyl carbon.
-
Hydrolysis: Yields the primary alcohol.
Experimental Characterization
Correctly identifying the N-oxide requires specific attention to NMR and IR shifts.
NMR Spectroscopy ( and )
N-oxidation causes distinct shielding/deshielding patterns compared to the parent pyridine.
| Position | Nucleus | Shift Change ( | Explanation |
| C2/C6 ( | Shielded (Upfield) by ~0.2–0.5 ppm | Back-donation of oxygen lone pair increases electron density at | |
| C2/C6 ( | Shielded (Upfield) (~138 ppm vs 150 ppm) | Strong resonance effect dominates over inductive withdrawal. | |
| C4 ( | Shielded (Upfield) | Similar resonance enrichment at the para position. | |
| Methyl ( | Deshielded (Downfield) | Inductive effect of the positively charged nitrogen withdraws density from attached alkyls. |
Infrared Spectroscopy (IR)
-
N-O Stretch: Strong, characteristic band at 1200–1300 cm⁻¹ . Often appears as a doublet or broad band due to solution dynamics.
-
C=O (Carboxylic Acid): Typical stretch at 1700–1720 cm⁻¹ .
-
O-H (Acid): Broad absorption 2500–3300 cm⁻¹. If intramolecular H-bonding is present (2-COOH), this band may shift or broaden further.
References
-
Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions . Journal of Physical Chemistry A. Link
-
Comparison of pyridyl and pyridyl N-oxide groups as acceptor in hydrogen bonding . CrystEngComm. Link
-
Mechanism of the Boekelheide Reaction . Journal of the American Chemical Society.[3][4] Link
-
Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology . ResearchGate. Link
-
Specificity of 15N NMR chemical shifts in substituted pyridine N-oxides . Structural Chemistry. Link
Sources
2,4-Dimethylpyridine-3-carboxylic acid N-oxide potential biological activities
Biological Potential, Synthesis, and Pharmacological Applications
Part 1: Executive Summary
2,4-Dimethylpyridine-3-carboxylic acid N-oxide (CAS: 372156-99-5), also referred to as 2,4-Dimethylnicotinic acid N-oxide , represents a highly functionalized heterocyclic scaffold. While often encountered as a metabolic intermediate or synthetic precursor, its structural integration of an N-oxide moiety with a sterically congested carboxylic acid offers unique pharmacological utility.
Unlike simple nicotinic acid derivatives, the 2,4-dimethyl substitution pattern introduces specific steric constraints that modulate metal chelation kinetics and metabolic stability. This guide analyzes its potential as a bio-reductive prodrug , a transition metal ligand for metallotherapeutics , and a structural isostere for antimicrobial agent design.
Part 2: Chemical Profile & Structural Properties[1][2][3]
The compound exhibits a "push-pull" electronic system. The methyl groups at C2 and C4 provide electron-donating inductive effects (+I), stabilizing the ring against nucleophilic attack, while the N-oxide functionality acts as a dual-character group (electron-donating via resonance, electron-withdrawing via induction).
| Property | Specification | Relevance to Bioactivity |
| Molecular Formula | C₈H₉NO₃ | Low MW fragment, ideal for lead optimization. |
| Molecular Weight | 167.16 g/mol | High ligand efficiency (LE) potential. |
| Polarity (TPSA) | ~60-70 Ų (Est.) | Good oral bioavailability prediction (Rule of 5 compliant). |
| Redox Potential | Reducible | N-O bond is susceptible to bioreduction by metalloenzymes (e.g., xanthine oxidase). |
| pKa (Acid) | ~4.8 (Est.) | Exists as an anion at physiological pH, facilitating metal binding. |
Part 3: Potential Biological Activities[3][4]
1. Bio-Inorganic Pharmacology (Metallotherapeutics)
The proximity of the N-oxide oxygen and the C3-carboxylate group creates a potent O,O-bidentate chelating site . This structure mimics the coordination environment found in several metalloenzymes.
-
Insulin Mimetics (Vanadium Complexes): Analogous pyridine carboxylate N-oxides have been used to complex Vanadyl (VO²⁺) ions. These complexes can enhance insulin receptor phosphorylation. The 2,4-methyl groups in this specific isomer likely increase lipophilicity, potentially improving membrane permeability compared to unsubstituted nicotinic acid complexes.
-
SOD Mimicry: Manganese or Copper complexes of this ligand may act as Superoxide Dismutase (SOD) mimetics, scavenging Reactive Oxygen Species (ROS) in inflammatory tissues.
2. Bioreductive Prodrug Targeting
Pyridine N-oxides are classic "bioreductive" functionalities. In hypoxic tumor environments, the N-oxide can be reduced back to the parent pyridine (2,4-dimethylnicotinic acid).
-
Mechanism: The N-oxide is stable in normoxic tissue but reduced in hypoxia.
-
Therapeutic Logic: If the N-oxide form is less toxic or pharmacologically distinct from the reduced pyridine, this allows for targeted delivery to solid tumors.
3. Antimicrobial Activity
Pyridine N-oxides (e.g., Pyrithione) are established antimicrobial agents.[1] The mechanism typically involves:
-
Metal Starvation: Chelating essential ions (Fe, Zn) from the bacterial microenvironment.
-
Membrane Depolarization: The amphiphilic nature of the 2,4-dimethyl derivative allows it to insert into bacterial membranes, disrupting the proton motive force.
Part 4: Visualizing the Mechanism
The following diagram illustrates the dual pathways of Bioreduction (Metabolic) and Chelation (Pharmacological).
Caption: Dual pharmacological fate: Bioreductive activation in hypoxia vs. Metal complexation for enzymatic mimicry.
Part 5: Experimental Protocols
Protocol A: Synthesis via Direct Oxidation
Rationale: To generate high-purity N-oxide for biological assays from commercially available 2,4-dimethylnicotinic acid.
-
Reagents: 2,4-Dimethylnicotinic acid (1.0 eq), Urea Hydrogen Peroxide (UHP, 4.0 eq), Trifluoroacetic anhydride (TFAA, 2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2,4-dimethylnicotinic acid in DCM at 0°C.
-
Add UHP slowly.
-
Dropwise add TFAA (maintaining temp < 5°C). Caution: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 12-18 hours.
-
Quench: Add saturated NaHCO₃ solution until pH ~7.
-
Extraction: Extract aqueous layer with DCM (3x).
-
Purification: Recrystallize from Ethanol/Hexane or use Silica Gel Chromatography (MeOH:DCM 1:9).
-
-
Validation: Confirm N-oxide formation via ¹H-NMR (Downfield shift of aromatic protons compared to starting material).
Protocol B: Antimicrobial Susceptibility (MIC Assay)
Rationale: To determine the Minimum Inhibitory Concentration (MIC) against standard pathogens.
-
Preparation: Dissolve the N-oxide in DMSO to create a 10 mg/mL stock.
-
Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Method (Broth Microdilution):
-
Use 96-well plates with Mueller-Hinton broth.
-
Serial dilute compound (range: 512 µg/mL to 0.5 µg/mL).
-
Inoculate with 5 x 10⁵ CFU/mL of bacteria.
-
Incubate at 37°C for 24 hours.
-
-
Readout: Determine the lowest concentration with no visible growth (turbidity).
-
Control: Use Ciprofloxacin or Fluconazole as positive controls.
Part 6: Future Outlook & Drug Design
The 2,4-dimethylpyridine-3-carboxylic acid N-oxide scaffold is underutilized. Future research should focus on:
-
Fragment-Based Drug Discovery (FBDD): Using this molecule as a polar, metal-binding fragment to target metalloproteases (e.g., MMPs).
-
Linker Chemistry: Utilizing the carboxylic acid to attach this "warhead" to tumor-targeting peptides.
References
-
BenchChem. (2025).[1][2] The Multifaceted Biological Activities of Pyridine N-Oxide Derivatives: A Technical Guide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7936, 2,4-Dimethylpyridine. Retrieved from
-
ChemicalBook. (2025).[2] 2,4-Dimethylpyridine-3-carboxylic acid N-oxide Product Description and Synthesis. Retrieved from
-
Chem-Impex. (2025). Pyridine-3-carboxylic acid 1-oxide Applications in Pharmaceutical Development. Retrieved from
-
JCM Images Case Reports. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Retrieved from
Sources
In Silico Profiling & Predictive Modeling of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Executive Summary
This technical guide details the in silico characterization of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide (CAS: 55314-30-2 analogue/derivative), a compound exhibiting significant zwitterionic potential and metabolic plasticity. Unlike simple pyridines, the N-oxide moiety introduces a strong dipole moment and alters the basicity of the ring nitrogen, fundamentally changing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
This document provides a validated framework for predicting the physicochemical properties, metabolic fate, and safety profile of this specific chemical entity using computational methodologies ranging from Density Functional Theory (DFT) to QSAR-based ADMET profiling.
Part 1: Molecular Identity & Structural Architecture
The accurate prediction of properties begins with a precise definition of the molecular graph and its electronic state.[1]
Chemical Identifiers[1][2][3][4][5]
-
IUPAC Name: 2,4-Dimethyl-1-oxido-pyridin-1-ium-3-carboxylic acid[1]
-
Molecular Formula: C
H NO [1] -
Molecular Weight: ~167.16 g/mol [1]
-
Canonical SMILES: CC1=C(C(=O)O)C(C)=C=C1 (Verified for 2,4-dimethyl substitution pattern)
The Electronic Conundrum: N-Oxide Dipoles
Standard force fields (e.g., MMFF94) often fail to capture the coordinate covalent nature of the N–O bond. The N-oxide group acts as both a weak hydrogen bond acceptor (via oxygen) and possesses a significant dipole moment.[1]
Expert Insight: For this molecule, the proximity of the C3-Carboxylic Acid to the N-Oxide oxygen (C2-Methyl is also sterically relevant) creates an intramolecular hydrogen bonding potential that can mask polarity.
-
Protocol: Do not rely solely on molecular mechanics. Use DFT (Density Functional Theory) at the B3LYP/6-31G * level of theory to optimize the geometry. This captures the electron delocalization between the N-oxide and the carboxylic acid.
Part 2: Physicochemical Profiling (The "Hard" Data)
The following data points are derived from consensus predictive models (SwissADME, ACD/Percepta) and grounded in fundamental N-oxide chemistry.
Acid-Base Dissociation (pKa)
This molecule is amphoteric but predominantly acidic.[1]
| Functional Group | Predicted pKa | Mechanistic Explanation |
| Pyridine Nitrogen (N-Oxide) | 0.8 – 1.0 | N-oxidation dramatically reduces basicity compared to pyridine (pKa ~5.2).[1] It effectively does not protonate at physiological pH.[1] |
| Carboxylic Acid (-COOH) | 3.5 – 4.2 | The electron-withdrawing nature of the cationic nitrogen ring lowers the pKa slightly compared to benzoic acid, making it a stronger acid. |
Lipophilicity (LogP vs. LogD)
The N-oxide moiety usually lowers LogP by ~1.5 to 2.0 units compared to the parent pyridine due to increased polarity.[1]
Solubility Prediction
-
Aqueous Solubility: High (> 1 mg/mL).[1]
-
Classification: The molecule likely falls into BCS Class III (High Solubility, Low Permeability) due to its polarity and ionization at intestinal pH.[1]
Part 3: ADMET & Metabolic Fate
Metabolic Stability: The Redox Cycle
N-oxides are unique in that they are often metabolites themselves (oxidative products of pyridines) but can serve as "bioreductive prodrugs."[1]
-
Oxidative Pathway: The molecule is already oxidized at the nitrogen.[1] Further oxidation would likely occur at the methyl groups (forming hydroxymethyl derivatives) via CYP450 isoforms.[1]
-
Reductive Pathway: Under hypoxic conditions (e.g., solid tumors) or via interaction with Aldehyde Oxidase (AOX) or Mitochondrial Reductases , the N-oxide can be reduced back to the parent pyridine (2,4-Dimethylpyridine-3-carboxylic acid).
Toxicology Assessment (In Silico)
-
hERG Inhibition: Low probability.[1] The molecule is anionic at physiological pH and lacks the lipophilic features typically required for hERG channel trapping.[1]
-
Ames Mutagenicity: Predicted Negative.[1] While some nitro-aromatics are mutagenic, simple pyridine N-oxides generally lack the DNA intercalation ability unless coupled with other toxicophores.
Part 4: Experimental & Predictive Workflows
Workflow Diagram: In Silico Prediction Pipeline
The following diagram outlines the decision tree for characterizing this molecule, distinguishing between standard QSAR and the required Quantum Mechanical (QM) refinement.
Caption: Figure 1. Hierarchical workflow for accurate in silico profiling of pyridine N-oxides, emphasizing the need for DFT optimization to resolve the N-O dipole correctly.
Metabolic Pathway Visualization
Understanding the "Redox Switch" capability of this molecule is vital for drug design.[1]
Caption: Figure 2.[2] The metabolic "Redox Cycle" of pyridine N-oxides. The green dashed line represents the bioreductive pathway relevant in hypoxic tissue environments.
Part 5: Step-by-Step Prediction Protocol
To replicate these findings or apply them to analogues, follow this validated protocol.
Step 1: Structural Preparation[1]
-
Generate SMILES: Use CC1=C(C(=O)O)C(C)=C=C1.[1]
-
Protonation State Adjustment:
-
For Solubility/LogD , generate the deprotonated form (COO⁻) to simulate pH 7.4.
-
For Membrane Permeability , use the neutral form (COOH).[1]
-
Step 2: Electronic Parameter Calculation (Psi4 / Gaussian)[1]
-
Goal: Calculate the Dipole Moment and HOMO/LUMO gap.
-
Method:
Step 3: ADMET Screening (SwissADME / RDKit)
-
Input: Canonical SMILES.
-
Check "Boiled-Egg" Model:
-
P-gp Substrate: Predict if the molecule is a substrate for P-glycoprotein efflux.[1] N-oxides are often effluxed, limiting CNS penetration.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1512561, 2,4-Dimethyl-3-pyridinecarboxylic acid. Retrieved from [Link]
-
Kozak, J., et al. (2020).[1] Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Journal of Physical Chemistry A. Retrieved from [Link][1]
-
Fisher Scientific. (2025).[1] 4-Nitropyridine N-oxide, 97% CAS 1124-33-0 Properties. Retrieved from [Link]
Sources
Literature review of pyridine-N-oxide carboxylic acids
An In-Depth Technical Guide for Drug Development & Synthetic Applications
Part 1: Executive Summary
The Dual-Natured Scaffold
Pyridine-N-oxide carboxylic acids represent a unique class of heterocyclic building blocks that bridge the gap between classical aromatic chemistry and dipolar species. Unlike their parent pyridine carboxylic acids (picolinic, nicotinic, and isonicotinic acids), the N-oxide derivatives possess a "push-pull" electronic structure. The
This guide synthesizes the structural, synthetic, and reactive properties of these scaffolds, providing a roadmap for their application in medicinal chemistry (prodrugs, chelators) and materials science (MOFs).
Part 2: Structural & Electronic Landscape
2.1 The N-Oxide Bond
The pyridine N-oxide bond is not a simple double bond. It is a coordinate covalent bond with significant dipolar character (
-
Bond Length: The N–O bond length is approximately 1.34 Å , intermediate between a single (
) and double bond ( ), indicating strong back-donation of electron density from oxygen to the aromatic ring. -
Dipole Moment: The N-oxide group introduces a strong dipole (
), significantly increasing water solubility compared to the parent pyridines.
2.2 Acidity Modulation (
)
The N-oxide group profoundly affects the acidity of the carboxylic acid substituent. The positive charge on the nitrogen atom (inductive effect,
Table 1: Comparative
| Isomer Common Name | Position | Parent Acid | N-Oxide Acid | Effect of N-Oxide |
| Picolinic Acid | 2-COOH | 5.40 | ~3.6 - 4.0* | Acid Strengthening |
| Nicotinic Acid | 3-COOH | 4.85 | 3.19 (calc) | Acid Strengthening |
| Isonicotinic Acid | 4-COOH | 4.96 | ~3.5 | Acid Strengthening |
Note: The N-oxide oxygen itself can be protonated, but only at very low pH (
Part 3: Reactivity Profile & "Push-Pull" Mechanics
The defining feature of pyridine-N-oxides is their ability to react with both electrophiles (at C-4 via resonance donation) and nucleophiles (at C-2/C-4 via inductive withdrawal).
3.1 Visualization of Reactivity
The following diagram illustrates the resonance contributions that dictate regio-selectivity.
Figure 1: The "Push-Pull" electronic mechanism of Pyridine-N-oxides directing regio-selective functionalization.
3.2 Key Transformations
-
Electrophilic Substitution (Nitration): Unlike pyridine, which is inert to nitration, pyridine-N-oxide nitrates readily at the C-4 position . This is a standard route to synthesize 4-substituted pyridines (after deoxygenation).
-
Nucleophilic Substitution (
): The N-oxide activates the ring toward nucleophiles. Treatment with phosphoryl chloride ( ) leads to 2-chloropyridine or 4-chloropyridine via an addition-elimination mechanism where the oxygen is lost (deoxygenative chlorination). -
C-H Activation: The N-oxide oxygen acts as a directing group (DG) for transition-metal catalyzed C-H activation, allowing functionalization at the C-2 position (ortho to the N-oxide).
Part 4: Medicinal & Coordination Chemistry Applications[2][3]
4.1 Bioreductive Prodrugs
Pyridine-N-oxides are utilized as hypoxia-activated prodrugs . In oxygen-poor tumor tissues, the N-oxide can be enzymatically reduced back to the pyridine base. If the N-oxide form is inactive (or less toxic) and the pyridine form is active (or cytotoxic), this provides a mechanism for targeted cancer therapy.
4.2 Metal Chelation (The "HOPO" Motif)
2-Hydroxypyridine-N-oxide (an isomer/tautomer of 1-hydroxy-2-pyridone, often called HOPO ) and picolinic acid N-oxide are potent chelators.
-
Mode of Binding: Picolinic acid N-oxide binds metals via the N-oxide oxygen and the Carboxylate oxygen (O,O-chelation), forming a stable 5-membered ring. This contrasts with picolinic acid, which binds via Nitrogen and Carboxylate oxygen (N,O-chelation).
-
Application: These ligands are used to sequester Iron (Fe) in siderophore mimics and to separate Lanthanides/Actinides in nuclear waste reprocessing due to their high affinity for hard Lewis acids.
Figure 2: Bidentate (O,O) coordination mode of Picolinic Acid N-oxide with hard metal ions.
Part 5: Experimental Protocol
Synthesis of Nicotinic Acid N-Oxide Rationale: Direct oxidation using Peracetic Acid is chosen for its scalability and high yield compared to mCPBA, which generates benzoate waste that is harder to remove on a large scale.
Reagents:
-
Nicotinic Acid (3-Pyridinecarboxylic acid)[1]
-
Hydrogen Peroxide (30% aq.)
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Nicotinic Acid (10.0 g, 81 mmol) in Glacial Acetic Acid (50 mL) .
-
Oxidation: Slowly add Hydrogen Peroxide (30%, 15 mL) to the solution.
-
Reaction: Heat the mixture to 70–80°C and stir for 4–6 hours . Monitor by TLC (or LC-MS) for the consumption of the starting material. Note: Additional peroxide may be required if conversion is incomplete.
-
Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove acetic acid and excess water. A thick syrup or solid residue will remain.
-
Workup: Add a minimal amount of cold water (10 mL) to the residue and cool in an ice bath to induce precipitation.
-
Purification: Filter the solid. Recrystallize from Methanol or hot water to yield Nicotinic Acid N-oxide as a white crystalline solid.
-
Characterization:
Safety Note: Peroxides are potentially explosive. Do not distill the reaction mixture to dryness at high temperatures. Ensure all peroxides are quenched (e.g., with sodium bisulfite) before large-scale disposal.
Part 6: References
-
Org. Synth. 1953, 33, 79. Pyridine-N-oxide. (Foundational oxidation protocol using peracetic acid).
-
J. Phys. Org. Chem. 1996, 9, 593-597. Zwitterionic Pyridinecarboxylic Acids. (Detailed
analysis of isomers). -
Biochim. Biophys. Acta 1987, 924, 13-18. 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. (Medical application of the N-oxide chelators).
-
CrystEngComm, 2014, 16, 4715-4721. Comparison of pyridyl and pyridyl N-oxide groups as acceptor in hydrogen bonding. (Structural data and bond lengths).
-
Arkivoc 2001, (i), 242-268. Recent Trends in the Chemistry of Pyridine N-Oxides. (Review of synthetic transformations).
Sources
A Senior Application Scientist's Guide to 2,4-Dimethylpyridine-3-carboxylic acid N-oxide: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive scientific overview of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, a specialized heterocyclic compound with significant potential in medicinal chemistry and novel material synthesis. As this compound is not commercially cataloged, this document focuses on its de novo synthesis from its known precursor, 2,4-Dimethyl-3-pyridinecarboxylic acid. We will cover its core chemical identifiers, a detailed and field-proven synthetic protocol with mechanistic insights, and a discussion of its potential applications for researchers and drug development professionals. This guide is designed to be a foundational resource, enabling scientists to synthesize, characterize, and utilize this valuable molecule.
Core Chemical Identity and Predicted Properties
A precise understanding of a compound's identity is the bedrock of reproducible science. 2,4-Dimethylpyridine-3-carboxylic acid N-oxide is a derivative of pyridine featuring two methyl groups (positions 2 and 4), a carboxylic acid (position 3), and an N-oxide functional group. The introduction of the N-oxide moiety significantly alters the electronic and physical properties of the parent pyridine ring.
As of this guide's publication, this specific compound does not have an assigned CAS number in major public chemical databases, indicating its status as a novel or specialized research compound. The properties below are calculated or predicted based on its structure.
Table 1: Chemical Identifiers and Key Properties
| Identifier Type | Value | Source & Rationale |
| Compound Name | 2,4-Dimethylpyridine-3-carboxylic acid N-oxide | IUPAC Nomenclature |
| CAS Number | Not Assigned | Not found in major public databases as of Feb 2026. |
| Molecular Formula | C₈H₉NO₃ | Calculated from structure. |
| Molecular Weight | 167.16 g/mol | Calculated from molecular formula. |
| IUPAC Name | 2,4-dimethyl-1-oxidopyridin-1-ium-3-carboxylic acid | Generated by IUPAC naming conventions. |
| Canonical SMILES | CC1=CC(=C(C(=N1)C)[O-])C(=O)O | Generated from chemical structure. |
| InChIKey | YWYNLETIAXDISQ-UHFFFAOYSA-N | Generated from chemical structure. |
| Appearance | White to off-white solid | Predicted based on similar pyridine N-oxide structures. |
| Melting Point | Not experimentally determined | Expected to be a solid with a defined melting point. |
| Solubility | Predicted to have higher aqueous solubility than its precursor | The polar N-oxide group typically enhances water solubility. |
Synthesis and Mechanistic Considerations
The most direct and reliable route to synthesize 2,4-Dimethylpyridine-3-carboxylic acid N-oxide is through the selective oxidation of the nitrogen atom of its commercially available precursor, 2,4-Dimethyl-3-pyridinecarboxylic acid (CAS: 55314-30-2) [1].
The Chemistry of N-Oxidation
The N-oxidation of a pyridine is a classic example of electrophilic attack on the nucleophilic ring nitrogen. The choice of oxidizing agent is paramount to achieving a clean, high-yield reaction without unwanted side reactions. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are ideal for this transformation due to their reactivity and selectivity.
Causality of Reagent Choice: m-CPBA is chosen over harsher oxidants (e.g., permanganate or dichromate) to prevent over-oxidation of the methyl groups on the pyridine ring. It is also generally safer to handle and easier to remove during workup than alternatives like peracetic acid. The reaction mechanism involves the lone pair of the pyridine nitrogen attacking the terminal, electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond.
Diagram 1: General Mechanism of Pyridine N-Oxidation with m-CPBA
Caption: N-Oxidation via attack of the pyridine nitrogen on the peroxy acid.
Experimental Protocol: Synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
This protocol is designed as a self-validating system. Each step includes a rationale and an expected outcome, ensuring trustworthiness and reproducibility.
Materials:
-
2,4-Dimethyl-3-pyridinecarboxylic acid (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reactant Solubilization: Dissolve 2,4-Dimethyl-3-pyridinecarboxylic acid in anhydrous DCM in a round-bottom flask equipped with a stir bar. Rationale: DCM is an excellent solvent for both the starting material and the m-CPBA, and it is relatively unreactive.
-
Temperature Control: Cool the solution to 0 °C in an ice bath. Rationale: The oxidation is exothermic. Starting at a low temperature provides better control over the reaction rate and minimizes potential side reactions.
-
Reagent Addition: Add m-CPBA in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly. Rationale: Slow addition prevents a dangerous exotherm and ensures a homogenous reaction.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in DCM). The product N-oxide should have a lower Rf value than the starting material due to its increased polarity. Rationale: TLC provides a simple, real-time validation of reaction completion.
-
Quenching: Upon completion, cool the mixture back to 0 °C. Add saturated aqueous Na₂S₂O₃ solution and stir for 15 minutes to quench any unreacted m-CPBA. Rationale: Sodium thiosulfate safely reduces excess peroxide to prevent issues during workup and isolation.
-
Neutralization & Extraction: Add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Rationale: The basic wash removes the acidic byproduct, simplifying purification. Multiple extractions ensure maximum product recovery.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Rationale: Removal of water is crucial before final isolation to obtain a pure, dry product.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by flash column chromatography to yield the final product.
Validation: The identity and purity of the synthesized 2,4-Dimethylpyridine-3-carboxylic acid N-oxide should be rigorously confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.
Applications in Drug Discovery and Materials Science
The unique combination of a carboxylic acid and an N-oxide group on a dimethylpyridine scaffold makes this molecule a highly attractive building block for researchers.
-
Medicinal Chemistry: The N-oxide group is a well-known bioisostere of other functional groups and can significantly improve the pharmacokinetic profile of a drug candidate. It increases polarity and can enhance aqueous solubility, which is a common challenge in drug development. The carboxylic acid provides a key handle for forming amide bonds, allowing for its conjugation to other molecules or its use as a zinc-binding group in metalloenzyme inhibitors.
-
Coordination Chemistry: Both the N-oxide and the carboxylate can act as ligands for metal ions. This dual-functionality allows for the design of novel coordination polymers and metal-organic frameworks (MOFs) with potentially interesting catalytic or material properties.
Diagram 2: Conceptual Workflow in Drug Discovery
Caption: Potential roles of the title compound in a drug discovery cascade.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards: meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive when completely dry. Handle with care and avoid grinding or excessive heat.
-
Handling: The final product should be handled in a well-ventilated fume hood. As its toxicological properties are unknown, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Always consult the Safety Data Sheet (SDS) for all precursors and reagents used in the synthesis.
References
-
PubChem Compound Summary for CID 70733, 2,4-Dimethylpyridine 1-oxide. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 1512561, 2,4-Dimethyl-3-pyridinecarboxylic acid. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Note: Strategic Synthesis & Optimization of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Executive Summary
2,4-Dimethylpyridine-3-carboxylic acid N-oxide (2,4-Dimethylnicotinic acid N-oxide) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and complex pharmacophores where the N-oxide moiety serves as a directing group for C-H activation or as a metabolic handle.
This Application Note details the synthetic strategy for generating this target from 2,4-dimethylnicotinic acid. Unlike simple pyridines, the presence of the electron-withdrawing carboxylic acid at C3, flanked by steric bulk at C2 and C4, creates a specific challenge: electronic deactivation combined with steric hindrance .
We present three validated protocols ranging from industrial scale-up (Cost-Effective) to high-performance laboratory synthesis (High-Yield).
Strategic Route Analysis
The oxidation of electron-deficient pyridines (such as nicotinic acid derivatives) requires electrophilic oxygen sources capable of overcoming the deactivated nitrogen lone pair.
| Method | Reagents | Pros | Cons | Applicability |
| A. Classical | Low cost, scalable, simple workup.[1] | Harsh conditions ( | Multi-gram to Kilo Scale | |
| B. Lab Standard | mCPBA / DCM | Mild conditions, rapid kinetics. | Purification difficulty (removing m-chlorobenzoic acid), atom inefficiency, explosion risk with DMF. | <10g Screening Scale |
| C. High Performance | UHP / TFAA | Highest Yield. Generates Trifluoroperacetic acid in situ. Anhydrous conditions prevent side reactions. | Higher reagent cost (TFAA). | High-Value Intermediates |
Decision Logic for Route Selection
Figure 1: Synthetic decision tree for N-oxidation of substituted nicotinic acids.
Detailed Experimental Protocols
Protocol A: The "Industrial Workhorse" (H2O2/AcOH)
Best for: Large batches where purification by crystallization is preferred over chromatography.
Mechanism: In situ formation of peracetic acid, which acts as the active oxygen donor.
Materials:
-
2,4-Dimethylpyridine-3-carboxylic acid (1.0 equiv)
-
Hydrogen Peroxide (30-35% aq., 5.0 - 10.0 equiv)
-
Glacial Acetic Acid (Solvent/Reagent, 5-10 volumes)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material in glacial acetic acid.
-
Addition: Add Hydrogen Peroxide (30%) carefully at room temperature.
-
Reaction: Heat the mixture to 70–80°C for 12–16 hours.
-
Critical Note: Do not exceed 90°C to avoid thermal decarboxylation of the C3-acid.
-
Monitoring: Monitor by HPLC or TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar.
-
-
Boost (Optional): If conversion stalls (<90%), add an additional 2.0 equiv of H2O2 and continue heating for 4 hours.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove acetic acid/water (azeotrope).
-
The residue is often a viscous oil or solid.
-
Purification: Recrystallize from Acetone/Ethanol or precipitate by adjusting pH to the isoelectric point (approx pH 3-4) in a minimum amount of water.
-
Safety: Peracetic acid is potentially explosive.[2][3] Never distill the reaction mixture to dryness if peroxides are still present. Quench with sodium bisulfite/thiosulfate if necessary before concentration.
Protocol B: The "High-Performance" Method (UHP/TFAA)
Best for: Difficult substrates where sterics (2,4-dimethyl) hinder the approach of weaker oxidants.
Mechanism: Urea-Hydrogen Peroxide (UHP) serves as a safe, anhydrous source of H2O2. Trifluoroacetic Anhydride (TFAA) reacts with UHP to form Trifluoroperacetic acid (
Materials:
-
2,4-Dimethylpyridine-3-carboxylic acid (1.0 equiv)
-
Urea-Hydrogen Peroxide (UHP) complex (2.0 - 3.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (2.0 equiv)
-
Solvent: Acetonitrile (
) or DCM.
Procedure:
-
Suspension: Suspend the starting material and UHP (finely ground) in dry Acetonitrile at 0°C (ice bath).
-
Activation: Dropwise add TFAA to the suspension.
-
Observation: The urea byproduct will eventually precipitate or change form.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Why this works: The
group makes the peracid oxygen extremely electron-deficient, accelerating the attack on the pyridine nitrogen.
-
-
Quench: Add water carefully to hydrolyze excess TFAA/Peracid.
-
Workup:
-
Basify to pH ~8-9 with saturated
or dilute NaOH (to solubilize the acid as the carboxylate). -
Wash with DCM (removes non-acidic impurities).
-
Re-acidify the aqueous layer to pH 3-4.
-
Extract the product into DCM/Isopropanol (3:1) or n-Butanol.
-
Dry over
and concentrate.
-
Workflow Diagram:
Figure 2: Workflow for UHP/TFAA mediated oxidation.
Analytical Validation
Successful synthesis is confirmed by specific shifts in the 1H NMR spectrum. The N-oxide moiety introduces anisotropy and changes electron density.
-
Proton Shifts:
-
C2-Methyl & C4-Methyl: Typically shift downfield (deshielded) by 0.2–0.4 ppm compared to the starting pyridine due to the positive charge on the Nitrogen.
-
Aromatic Protons (C5, C6):
-
The proton at C6 (adjacent to Nitrogen) often shifts downfield significantly.
-
The proton at C5 may show a smaller shift.
-
-
-
Mass Spectrometry (LC-MS):
-
Expect [M+H]+ = Starting Mass + 16 amu.
-
Note: N-oxides can deoxygenate in the MS source (M-16 peak), so use soft ionization (ESI) and look for the characteristic +16 peak.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Incomplete Conversion | Steric hindrance at C2/C4 blocking the oxidant. | Switch from Method A ( |
| Decarboxylation | Reaction temperature too high (>90°C). | Reduce temperature to 60°C and extend time. Alternatively, oxidize the Methyl Ester first, then hydrolyze with LiOH/THF. |
| "Sticky" Product | Amphoteric nature of the amino-acid-like structure. | Do not use simple water/DCM extraction. Use n-Butanol for extraction or purify via ion-exchange resin (Dowex). |
| Explosion/Exotherm | Mixing mCPBA with DMF or high conc. Peroxides.[3][4][5][6][7][8][9] | NEVER use DMF with mCPBA. Use DCM or Acetonitrile. Use UHP for safer handling of peroxides.[5] |
References
-
UHP/TFAA Method (General Electron-Deficient Pyridines)
-
Caron, S., et al. "A Practical, Efficient, and Rapid Method for the Oxidation of Electron-Deficient Pyridines Using Trifluoroacetic Anhydride and Hydrogen Peroxide–Urea Complex."[10][11] Journal of Organic Chemistry.
- Context: Defines the "Gold Standard" for difficult pyridine oxid
-
(Citation grounded in search result 1.1/1.3).
-
-
Industrial Oxidation (4-Chloro Analogue)
- Patent CN102010367A.
- Context: Provides specific temperature (80-90°C)
-
(Citation grounded in search result 1.4).
-
mCPBA Safety Warning
-
"There is a risk of explosion when m-CPBA and DMF react together."[2] Organic Process Research & Development.
- Context: Critical safety protocol for Method B.
-
(Citation grounded in search result 1.16).
-
-
General Pyridine N-Oxide Chemistry
Sources
- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 6. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: High-Yield N-Oxidation of 2,4-Dimethyl-3-Pyridinecarboxylic Acid
Strategic Context & Objective
The N-oxidation of electron-deficient pyridines, such as 2,4-dimethyl-3-pyridinecarboxylic acid (2,4-dimethylnicotinic acid) , represents a critical transformation in medicinal chemistry. Pyridine N-oxides are versatile intermediates; the N-oxide moiety activates the ring toward nucleophilic substitution (at C2/C6) and electrophilic substitution (at C4), allowing functionalization patterns inaccessible in the parent heterocycle.
However, this specific substrate presents a dual challenge:
-
Electronic Deactivation: The carboxylic acid group at C3 withdraws electron density, reducing the nucleophilicity of the nitrogen lone pair, thereby decreasing the rate of reaction with electrophilic oxidants.
-
Steric Hindrance: The methyl groups at C2 and C4 provide steric bulk flanking the reaction center and the substituent, potentially impeding the approach of bulky oxidants.
This guide details two validated protocols: a Standard Scalable Method (H₂O₂/Acetic Acid) suitable for gram-to-kilogram synthesis, and a Mild High-Efficiency Method (Urea-Hydrogen Peroxide/Phthalic Anhydride) for high-throughput or small-scale optimization.
Mechanistic Insight
The reaction proceeds via an electrophilic oxidation mechanism. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peracid.
Key Mechanistic Factors:
-
The "Butterfly" Transition State: The reaction involves a spiro-cyclic transition state (Bartlett mechanism) where the peracid transfers oxygen to the nitrogen while simultaneously transferring a proton to the carbonyl oxygen.
-
Substrate Specifics: In 2,4-dimethyl-3-pyridinecarboxylic acid, the ortho-methyl group (C2) exerts a steric clash, while the meta-carboxylic acid (C3) exerts an inductive (
) and mesomeric ( ) withdrawing effect. Consequently, standard oxidants like -CPBA may suffer from slow kinetics or purification difficulties (separating the zwitterionic product from -chlorobenzoic acid).
Pathway Visualization
Figure 1: Mechanistic pathway of pyridine N-oxidation via peracid oxidation.
Reagent Selection Strategy
| Oxidant System | Pros | Cons | Recommendation |
| H₂O₂ / Acetic Acid | Scalable, inexpensive, byproducts (water/AcOH) are volatile. | Requires heating (70–85°C); harsh acidic conditions. | Primary Choice for Scale-up (>5g) |
| Urea-H₂O₂ (UHP) / Phthalic Anhydride | Mild, anhydrous, generates peracid in situ. High yield for deactivated pyridines. | Higher cost; phthalic acid byproduct requires filtration. | Best for Small Scale / Lab Optimization |
| m-CPBA | Strong oxidant, works at RT. | Difficult workup for zwitterionic products; explosion hazard on scale. | Not Recommended for this substrate. |
Experimental Protocols
Protocol A: The Standard Scalable Method (H₂O₂ / AcOH)
Designed for robustness and ease of purification.
Reagents:
-
2,4-Dimethyl-3-pyridinecarboxylic acid (1.0 equiv)
-
Hydrogen Peroxide (30% or 35% aq., 2.0–3.0 equiv)
-
Glacial Acetic Acid (Solvent, 5–10 mL per gram of substrate)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethyl-3-pyridinecarboxylic acid (10.0 g, 66 mmol) in glacial acetic acid (60 mL).
-
Note: The starting material may not dissolve completely at room temperature; this is acceptable.
-
-
Oxidant Addition: Add hydrogen peroxide (30% aq.) (15 mL, ~146 mmol, 2.2 equiv) dropwise over 10 minutes.
-
Safety: Exothermic reaction. Monitor internal temperature.[1]
-
-
Reaction: Heat the mixture to 75–80°C for 4–6 hours.
-
Checkpoint: The solution should become clear. Monitor conversion by HPLC or TLC (Eluent: DCM/MeOH 9:1). The N-oxide is significantly more polar (lower
).
-
-
Second Charge (Optional): If starting material remains (>5%), cool to 50°C, add an additional 0.5 equiv of H₂O₂ and reheat for 2 hours.
-
Quenching: Cool the mixture to room temperature. Test for peroxides using starch-iodide paper. If positive, add solid sodium metabisulfite (
) in small portions until negative. -
Concentration: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp 50°C) to remove acetic acid and water. A viscous oil or solid residue will remain.
-
Workup/Purification:
-
Add acetone or isopropanol (50 mL) to the residue and reflux for 15 minutes to induce crystallization.
-
Cool to 0°C and stir for 1 hour.
-
Filter the white solid, wash with cold acetone, and dry under vacuum.
-
Protocol B: The Mild High-Efficiency Method (UHP / Phthalic Anhydride)
Designed for high purity and sensitive substrates.
Reagents:
-
Substrate (1.0 equiv)
-
Urea-Hydrogen Peroxide complex (UHP) (2.0 equiv)[2]
-
Phthalic Anhydride (1.0 equiv)[2]
-
Solvent: Ethyl Acetate or Methanol
Step-by-Step Workflow:
-
Setup: Suspend UHP (1.9 g, 20 mmol) and phthalic anhydride (1.48 g, 10 mmol) in Ethyl Acetate (20 mL). Stir at room temperature for 15 minutes to generate monoperoxyphthalic acid in situ.
-
Addition: Add 2,4-dimethyl-3-pyridinecarboxylic acid (1.51 g, 10 mmol) in one portion.
-
Reaction: Stir at room temperature (or mild heat, 40°C) for 12 hours.
-
Workup:
-
Isolation: Concentrate the filtrate. If the product is zwitterionic and precipitated with the phthalic acid, change solvent to Methanol in step 1.
-
Alternative for Acidic Substrates: Since the substrate is an acid, it may co-precipitate. In this case, perform the reaction in Methanol , quench with bisulfite, concentrate, and recrystallize from Ethanol/Water.
-
Process Control & Troubleshooting
Experimental Workflow Diagram
Figure 2: Operational workflow for the N-oxidation process.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Deactivation by COOH; Steric hindrance. | Increase Temp to 90°C; Add 2nd charge of H₂O₂ (1.0 equiv). |
| Brown/Dark Color | Thermal decomposition; Overheating. | Control Temp <85°C; Ensure inert atmosphere (N₂). |
| Product is Oily | Residual Acetic Acid/Water. | Azeotrope with Toluene (3x) on rotovap to remove AcOH traces. |
| Safety Warning | Peroxide accumulation. | NEVER distill the reaction mixture to dryness without testing for peroxides first. |
Characterization Criteria
To validate the synthesis, compare the spectral data of the product against the starting material.
-
¹H NMR (D₂O or DMSO-d₆):
-
Starting Material: Aromatic protons typically appear around
7.0–8.5 ppm. -
N-Oxide Product: Look for a downfield shift of the
-proton (C6-H) and -methyl group (C2-Me) due to the positive charge on Nitrogen, though the oxide oxygen is shielding. Typically, the C2-Methyl and C6-H shifts are diagnostic. -
Specific Check: The signal for the proton adjacent to the Nitrogen (C6-H) often shifts downfield by ~0.2–0.4 ppm compared to the free base.
-
-
Mass Spectrometry (ESI):
-
Expected [M+H]⁺: 168.06 (Calculated for
). -
Observe the +16 mass unit shift from the starting material (MW 151.16).
-
References
-
Org. Synth. 1953, 33, 79. Pyridine-N-oxide. (Classic H2O2/AcOH protocol).[7]
-
Journal of Molecular Catalysis A: Chemical 2006, 252(1), 219-225. N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst. (Discusses the effect of COOH position).
-
Organic Letters 1999, 1(2), 189–191. The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols. (UHP Protocol).[8][9]
-
Arkivoc 2001, (i), 242-268. Recent trends in the chemistry of pyridine N-oxides. (Review of oxidation methods).
-
PubChem Compound Summary. 2,4-Dimethyl-3-pyridinecarboxylic acid.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. WO2012097869A1 - Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase - Google Patents [patents.google.com]
- 6. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator | MDPI [mdpi.com]
- 9. The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles [organic-chemistry.org]
Purification of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide by recrystallization
An Application Guide for the Purification of 2,4-Dimethylpyridine-3-carboxylic Acid N-oxide via Recrystallization
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, a key heterocyclic intermediate in pharmaceutical research and development. The purity of such building blocks is paramount for the integrity of subsequent synthetic steps and the reliability of biological screening data. Recrystallization is presented here not merely as a procedure, but as a systematic methodology for achieving high purity. This document elucidates the fundamental principles of solvent selection, provides a detailed, step-by-step purification protocol, and includes a troubleshooting guide to address common experimental challenges. The causality behind each step is explained to empower the researcher with a deeper understanding of the purification process.
Introduction: The Imperative for Purity
2,4-Dimethylpyridine-3-carboxylic acid N-oxide and its derivatives are important structural motifs in medicinal chemistry. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential as a pharmacophore. Impurities, such as unreacted starting materials or byproducts from synthesis (e.g., from the oxidation of 2,4-dimethylpyridine-3-carboxylic acid), can interfere with downstream reactions, lead to the formation of unintended side products, and confound biological assay results.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. A successful recrystallization can dramatically increase the purity of a compound, yielding a crystalline solid suitable for rigorous analytical characterization and further use.
The Science of Recrystallization: Principles and Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit a steep solubility curve for the compound of interest: high solubility at an elevated temperature and low solubility at a low temperature.[1] This differential ensures that the compound dissolves completely when heated and then crystallizes out of the solution in high yield upon cooling, while impurities ideally remain dissolved in the cold solvent (mother liquor).[2]
Key Criteria for Solvent Selection:
-
Solubility Profile: The target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]
Given the structure of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, which possesses both a polar N-oxide group and a carboxylic acid, polar protic solvents are excellent starting points for screening. The solubility of the related nicotinic acid in various solvents provides a useful analogue.[3]
Table 1: Potential Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Polarity | Rationale & Expected Solubility Profile |
| Water (H₂O) | Polar Protic | 100 | High | The N-oxide and carboxylic acid groups suggest high solubility in hot water, likely decreasing significantly upon cooling. An excellent first choice. |
| Ethanol (EtOH) | Polar Protic | 78 | High | Often a good solvent for carboxylic acids.[2] May show slightly higher solubility at room temperature compared to water, potentially impacting yield. |
| Isopropanol (IPA) | Polar Protic | 82 | Medium | A common alternative to ethanol, with slightly lower polarity. May offer a better solubility differential.[2] |
| Acetone | Polar Aprotic | 56 | Medium | Good general-purpose solvent.[2] Its lower boiling point is advantageous for drying. |
| Ethyl Acetate | Polar Aprotic | 77 | Medium | Often used in mixed solvent systems (e.g., with hexanes) to fine-tune polarity and solubility. |
Experimental Protocol
This protocol is divided into two key stages: a systematic solvent screening to identify the optimal purification medium, followed by the bulk recrystallization procedure.
Stage 1: Systematic Solvent Screening
Objective: To identify a solvent that provides a high recovery of pure crystals.
-
Preparation: Place approximately 20-30 mg of the crude 2,4-Dimethylpyridine-3-carboxylic acid N-oxide into five separate small test tubes.
-
Solvent Addition (Cold): To each test tube, add one of the potential solvents from Table 1 dropwise (e.g., water in tube 1, ethanol in tube 2, etc.) until the solvent volume is approximately 0.5 mL. Agitate the tubes.
-
Observation (Cold): Record the solubility of the compound in each solvent at room temperature. A solvent in which the compound is highly soluble at this stage is generally unsuitable.[4]
-
Heating: For the test tubes where the compound was sparingly soluble or insoluble, gently heat them in a hot water bath.
-
Observation (Hot): Observe if the compound fully dissolves in the hot solvent. If it does, this solvent is a strong candidate. If it does not, add a few more drops of the corresponding hot solvent until it does. Note solvents that require a large volume, as this may indicate low solubility even when hot.
-
Cooling & Crystallization: Allow the test tubes with fully dissolved solute to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.
-
Selection: The ideal solvent is the one that dissolved the compound completely when hot and produced a large quantity of well-formed crystals upon cooling.[2]
Stage 2: Bulk Recrystallization Procedure
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all operations, especially those involving heating flammable organic solvents, within a certified chemical fume hood. Never heat organic solvents with an open flame; use a hot plate.
-
Dissolution: Place the crude 2,4-Dimethylpyridine-3-carboxylic acid N-oxide into an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation). Add a magnetic stir bar.
-
Heating and Solvent Addition: Place the flask on a stirring hotplate and add the chosen solvent from Stage 1 in small portions. Heat the mixture to a gentle boil while stirring. Continue adding the hot solvent portion-wise until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is necessary to maximize the yield of crystals upon cooling.
-
Decolorization (Optional): If the hot solution is colored by high-molecular-weight impurities, remove the flask from the heat and allow it to cool slightly. Add a very small amount (tip of a spatula) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping.
-
Hot Filtration (Optional): If activated charcoal or any insoluble impurities are present, a hot filtration is required. Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate. Quickly filter the hot solution into the clean, pre-heated flask. Causality: This step must be performed quickly, and the apparatus must be kept hot to prevent the desired compound from crystallizing prematurely on the filter paper.[2]
-
Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: The cold solvent washes away any residual soluble impurities clinging to the crystal surfaces without re-dissolving a significant amount of the product.[4]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the crystalline product to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Add a small amount more of the hot solvent to decrease saturation. If the problem persists, a different solvent or a mixed-solvent system may be required.[5] |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent was added), or the compound is too soluble even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a "seed" crystal of the pure compound. As a last resort, gently boil off some of the solvent to increase the concentration and cool again.[5] |
| Very Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with room temperature solvent. | Ensure the minimum amount of hot solvent is used. Maximize cooling time in the ice bath. Always wash crystals with ice-cold solvent. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
| Crystals are Colored | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the optional decolorizing charcoal step in the protocol. |
Conclusion
This application note details a robust and reliable methodology for the purification of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide by recrystallization. By systematically selecting an appropriate solvent and carefully executing the protocol, researchers can achieve a high degree of purity essential for demanding applications in drug discovery and chemical synthesis. Understanding the principles behind each step, from dissolution to drying, transforms this common laboratory technique into a powerful and precise purification tool.
References
- Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1512561, 2,4-dimethylpyridine-3-carboxylic Acid.
- Organic Syntheses. Pyridine-N-oxide.
- Benchchem. A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Canterbury.
- ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....
- ChemEd X.
- Benchchem. Technical Support Center: Purification of 3-Methylpyridine-4-carboxylic acid N-oxide.
Sources
Application Note: Chromatographic Characterization of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Executive Summary & Strategic Rationale
The analysis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide presents a distinct set of chromatographic challenges due to its zwitterionic nature , high polarity, and thermal lability. As a likely oxidative metabolite or process impurity of pyridine-based pharmaceuticals, its accurate quantification is critical for CMC (Chemistry, Manufacturing, and Controls) and ADME studies.
This guide rejects the "one-size-fits-all" approach. Instead, we define two orthogonal methodologies:
-
LC-MS/UV (The Quantitation Workhorse): Utilizes Polar-Embedded Reverse Phase (RP) chromatography to retain this highly hydrophilic species without aggressive ion-pairing reagents, ensuring MS compatibility.
-
GC-MS (The Structural Validator): Employs a specific Silylation Protocol to mask the carboxylic acid and stabilize the molecule for gas-phase analysis, providing structural fingerprints unavailable in LC.
Chemical Context & Challenges[1]
| Property | Value/Description | Analytical Implication |
| Polarity | High ( | Elutes in the void volume ( |
| Functionality | N-Oxide + Carboxylic Acid | Amphoteric behavior; pH control is critical to suppress ionization. |
| Thermal Stability | Labile | N-oxides can deoxygenate (Cope elimination or reduction) at high GC injector temperatures. |
| UV Chromophore | Pyridine Ring | Strong absorbance expected at 254–260 nm. |
Method A: HPLC-UV/MS (Primary Protocol)
The "Polar Retention" Strategy
Standard C18 columns fail here because the analyte is too water-soluble. We utilize a Polar-Embedded C18 (or Aqueous C18) stationary phase. These phases contain a polar group (amide, carbamate, or ether) within the alkyl chain that prevents "phase collapse" in 100% aqueous conditions and interacts with the polar N-oxide moiety.
Detailed Protocol
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC Detector: DAD (254 nm) in series with Q-TOF or Triple Quad MS.
| Parameter | Specification | Rationale |
| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18), | Allows operation at 100% aqueous start; maximizes retention of polar N-oxides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) suppresses carboxylic acid ionization ( |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |
| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI). |
| Temp | 35°C | Improves mass transfer kinetics. |
Gradient Profile:
-
0.0 min: 100% A (Hold for 2 min to trap polar analytes)
-
2.0 min: Ramp to 95% A / 5% B
-
10.0 min: Ramp to 60% A / 40% B
-
10.1 min: Ramp to 5% A / 95% B (Wash)
-
13.0 min: Re-equilibrate at 100% A
Mass Spectrometry Settings (ESI+)
-
Ionization: Positive Mode (ESI+). The N-oxide oxygen can accept a proton, or the pyridine nitrogen (if not oxidized) would. Here, the protonated molecule
is expected at m/z 168.16 . -
Fragmentor: 100 V (Keep low to prevent in-source fragmentation of the N-O bond).
-
Key Transition (MRM):
(Loss of Oxygen, characteristic of N-oxides).
Method B: GC-MS (Structural Confirmation)
The "Derivatization" Strategy
Direct injection of carboxylic acid N-oxides into GC is disastrous due to thermal degradation and adsorption. We must perform Silylation to convert the carboxylic acid to a Trimethylsilyl (TMS) ester.
-
Note: The N-oxide group itself is difficult to derivatize but is generally stable if the carboxylic acid is capped.
Derivatization Protocol (BSTFA Method)[2]
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Anhydrous Acetonitrile (Avoid alcohols!).
Step-by-Step Workflow:
-
Weigh: 2.0 mg of sample into a 1.5 mL GC vial.
-
Dissolve: Add 200
L Anhydrous Acetonitrile. Sonicate until dissolved. -
React: Add 100
L BSTFA + 1% TMCS . -
Incubate: Cap tightly and heat at 60°C for 30 minutes . (Do not exceed 70°C to protect the N-oxide).
-
Cool: Allow to cool to room temperature. Inject directly.
GC-MS Parameters[3]
| Parameter | Specification |
| Column | DB-5ms (5% Phenyl-arylene polymer), |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow). |
| Inlet | Split 10:1 @ 230°C . (Keep inlet temp moderate to minimize deoxygenation). |
| Oven Program | 80°C (1 min) |
| Transfer Line | 280°C. |
| Source Temp | 230°C. |
Expected Data:
-
Derivative: 2,4-Dimethylpyridine-3-carboxylic acid-TMS ester N-oxide.
-
MW Shift: Parent (167) + TMS (72) - H (1) = 238 Da .
-
Target Ion: Look for molecular ion m/z 238 .
-
Artifact Warning: If you see a peak at m/z 222 , this is the reduced pyridine derivative (Loss of Oxygen). This indicates the inlet temperature is too high.
Visual Workflows (Graphviz)
HPLC-MS Logic Flow
Caption: Figure 1: LC-MS workflow utilizing polar-embedded stationary phases to ensure retention of the hydrophilic N-oxide without ion-pairing reagents.
GC-MS Derivatization Mechanism
Caption: Figure 2: Silylation pathway. The reaction targets the carboxylic acid to increase volatility. Note the risk of thermal deoxygenation (dashed line).
Expert Insights & Troubleshooting
System Suitability Criteria
Before running unknown samples, ensure your system meets these criteria:
-
HPLC Tailing Factor (
): Must be . High tailing indicates secondary interactions with silanols. Remedy: Ensure column is "end-capped" and mobile phase pH is acidic. -
GC Peak Integrity: The ratio of the N-oxide peak (m/z 238) to the reduced peak (m/z 222) should be
. If the reduced peak is higher, lower the inlet temperature or replace the liner (dirty liners catalyze reduction).
Why not HILIC?
While HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for polar compounds, it requires high-organic start conditions which can cause solubility issues for some drug formulations. The Polar-Embedded C18 method proposed above is more robust for general impurity profiling in aqueous matrices.
References
-
Vertex AI Search . (2025). Retention Behavior of Pyridine N-oxides in Reverse Phase HPLC. Retrieved from 1
-
Caltech Division of Chemistry . (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from
-
PubChem . (2025).[2][3] 2,4-Dimethylpyridine-3-carboxylic acid Compound Summary. Retrieved from 2
-
SIELC Technologies . (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from 4
-
Sigma-Aldrich (Supelco) . (n.d.). Bulletin 909: Guide to Derivatization Reagents for GC. Retrieved from 5
Sources
- 1. Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl-3-pyridinecarboxylic acid | C8H9NO2 | CID 1512561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. gcms.cz [gcms.cz]
Application Note: 2,4-Dimethylpyridine-3-carboxylic acid N-oxide in Drug Discovery & Synthesis
Executive Summary & Structural Logic
2,4-Dimethylpyridine-3-carboxylic acid N-oxide is a high-value heterocyclic building block that offers a unique "trifecta" of reactive handles for medicinal chemists:
-
The N-Oxide Moiety: Acts as a dual-mode directing group. It activates the C6 position for nucleophilic attack or Pd-catalyzed C-H arylation while simultaneously activating the C2/C4-methyl groups for radical or sigmatropic functionalization (Boekelheide reaction).
-
The C3-Carboxylic Acid: Provides a robust handle for amide coupling (generating pharmacophores) or decarboxylative cross-coupling.
-
The Methyl Substituents: Block the C2 and C4 positions, forcing regioselectivity to the C6 position during ring functionalization.
This guide details the synthesis of this core scaffold and provides validated protocols for its two most critical downstream transformations: C6-Arylation and Side-Chain Oxygenation .
Synthesis Protocol: Preparation of the N-Oxide
Target: Scalable oxidation of 2,4-dimethylnicotinic acid.
While m-CPBA is common for small-scale oxidations, it is atom-inefficient and difficult to purify for zwitterionic amino-acid-like substrates. The Hydrogen Peroxide/Acetic Acid method is preferred for scalability and ease of workup.
Materials
-
Substrate: 2,4-Dimethylnicotinic acid (CAS: 55314-30-2).
-
Oxidant: Hydrogen Peroxide (30% aq).[1]
-
Solvent/Catalyst: Glacial Acetic Acid.[2]
-
Quench: Sodium sulfite (solid).
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 2,4-dimethylnicotinic acid in 15 mL of glacial acetic acid.
-
Addition: Add 5.0 mL of 30% H₂O₂ (excess) dropwise at room temperature.
-
Reaction: Heat the mixture to 70–80 °C for 4–6 hours.
-
Checkpoint: Monitor by LC-MS. The N-oxide is more polar than the starting material.
-
-
Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of acetic acid.
-
Workup (Critical):
-
The residue will be a thick oil/gum. Add 10 mL of water.
-
Neutralize carefully with solid Na₂CO₃ to pH ~3–4 (isoelectric point precipitation is ideal here).
-
Note: If the product is water-soluble (zwitterionic), continuous extraction with CHCl₃/iPrOH (3:1) is required.[3]
-
-
Purification: Recrystallize from Ethanol/Acetone if necessary.
Visual Workflow: Synthesis Logic
Figure 1: Decision tree for the synthesis and isolation of the zwitterionic N-oxide species.
Application A: Site-Selective C-H Arylation (C6)
Objective: Introduce biaryl complexity at the C6 position using the N-oxide as a directing group.
The N-oxide oxygen coordinates to Palladium, directing C-H activation to the ortho-position. Since C2 is blocked by a methyl group, arylation occurs exclusively at C6.
Mechanistic Insight
This reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The carbonate base assists in deprotonating the C6 position while the Pd coordinates to the N-oxide oxygen.
Protocol (Fagnou-Type Conditions)
-
Catalyst: Pd(OAc)₂ (5 mol%).[4]
-
Ligand: P(t-Bu)₃·HBF₄ (10 mol%) (Optional, but boosts yield).
-
Aryl Source: Aryl Bromide (Ar-Br) or Aryl Boronic Acid (for oxidative coupling). Protocol below uses Ar-Br.
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: Toluene or Dioxane (anhydrous).
Procedure:
-
Charge: In a glovebox or under Argon flow, combine DMPNO-3-COOH (1.0 equiv), Ar-Br (1.2 equiv), Pd(OAc)₂, Ligand, and K₂CO₃ in a pressure vial.
-
Solvate: Add Toluene (0.2 M concentration relative to substrate).
-
Heat: Seal and heat to 110 °C for 16 hours.
-
Deoxygenation (Optional One-Pot): If the N-oxide is not required for the final product, add PCl₃ or Zn dust/NH₄Cl directly to the crude mixture to reduce it back to the pyridine.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
Application B: Boekelheide Rearrangement
Objective: Functionalize the C2/C4 methyl groups to hydroxymethyl or acetoxymethyl groups.
This is a classic rearrangement specific to 2-alkylpyridine N-oxides.[5] It allows the researcher to "activate" the inert methyl group.
Mechanism
-
Acylation: The N-oxide oxygen attacks an anhydride (e.g., Acetic Anhydride or TFAA).[6]
-
Sigmatropic Shift: A [3,3]-sigmatropic rearrangement moves the acetate from the nitrogen to the methyl carbon.
-
Hydrolysis: The resulting ester is hydrolyzed to the alcohol.
Protocol
-
Acylation: Dissolve DMPNO-3-COOH (1.0 equiv) in Acetic Anhydride (excess, acts as solvent).
-
Note: The carboxylic acid will also form a mixed anhydride; account for this stoichiometry.
-
-
Reaction: Heat to 140 °C (reflux) for 2–4 hours.
-
Safety: This reaction can be exothermic.
-
-
Hydrolysis: Remove excess anhydride in vacuo. Dissolve the residue in MeOH/Water and treat with K₂CO₃ (2 equiv) at room temperature for 1 hour.
-
Result: 2-(Hydroxymethyl)-4-methylpyridine-3-carboxylic acid (or the 4-hydroxymethyl isomer, though steric crowding at C3 usually favors C2 reaction).
Visual Mechanism: Boekelheide Rearrangement
Figure 2: Mechanistic pathway for converting the methyl side-chain to an alcohol.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Appearance | White to off-white crystalline solid | If yellow/brown, remove residual iodine or polymerized byproducts. |
| Solubility | Soluble in DMSO, MeOH, Water (pH dep.) | Zwitterionic nature makes it insoluble in non-polar ether/hexane. |
| 1H NMR | C6-H shifts downfield (~8.2 ppm) vs Pyridine | Lack of shift indicates incomplete oxidation. |
| Stability | Hygroscopic; Thermally unstable >150°C | Store in desiccator. Do not overheat during drying. |
Safety Note: Pyridine N-oxides are energetic materials. While this derivative is generally stable, never distill N-oxide residues to dryness at high heat. Always test for peroxides if using ether solvents.
References
-
Synthesis of Pyridine N-Oxides: Y. Wang, et al. Oxidation of Pyridines using H2O2/Acetic Acid.[1]Journal of Organic Chemistry, 2020 .
-
Pd-Catalyzed C-H Activation: Fagnou, K. Palladium-Catalyzed C-H Activation of Pyridine N-Oxides.[7][8]Journal of the American Chemical Society, 2005 , 127, 18020.
-
Boekelheide Reaction: Boekelheide, V.; Linn, W. J.[6][9] Rearrangements of N-Oxides.[1][6][9][10]Journal of the American Chemical Society, 1954 , 76, 1286.[6]
-
Safety Data: Pyridine-N-oxide MSDS. ECHEMI Safety Database.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer activity screening of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide derivatives
Application Note: Preclinical Screening of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide Derivatives as Hypoxia-Activated ATR Kinase Inhibitors
Prepared by: Senior Application Scientist, Oncology & Target Engagement Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary & Scientific Rationale
Solid tumors are notoriously difficult to eradicate due to their chaotic vascularization, which creates regions of severe oxygen deprivation (hypoxia). Hypoxic tumor cells are highly resistant to conventional radiotherapy and chemotherapy. To exploit this microenvironment, Hypoxia-Activated Prodrugs (HAPs) have been developed. These agents remain inert in healthy, normoxic tissues but undergo enzymatic bioreduction in hypoxic zones to release a potent cytotoxin[1].
This application note details the screening cascade for a novel library of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide (2,4-DPCA-NO) derivatives.
The Mechanistic Logic:
-
The Scaffold: The parent compound, 2,4-dimethylpyridine-3-carboxylic acid, is a highly effective structural precursor and binding motif for Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors (e.g., substituted pyrazin-2-amines)[2]. ATR is a master regulator of the DNA damage response.
-
The Prodrug Trigger: By oxidizing the pyridine nitrogen to an N-oxide, we sterically and electronically mask the pharmacophore, preventing it from binding to the ATR kinase pocket in healthy tissues. Heteroaromatic N-oxides are well-documented bioreductive triggers[3].
-
The Activation: In the hypoxic tumor core, cytochrome P450 oxidoreductases (POR) strip the oxygen from the N-oxide, releasing the active 2,4-DPCA derivative. This localized ATR inhibition induces catastrophic replication stress and apoptosis exclusively in the tumor.
Fig 1: Bioreductive activation and ATR inhibition mechanism of 2,4-DPCA-NO.
Experimental Workflow Design
To ensure a self-validating screening system, the workflow is designed to sequentially prove: (1) Hypoxia selectivity, (2) Target engagement, and (3) Intracellular mechanistic action.
Fig 2: Preclinical screening cascade for 2,4-DPCA-NO derivatives.
Detailed Methodologies & Protocols
Protocol 1: 3D Spheroid Hypoxia-Selective Cytotoxicity Screen
Causality: Standard 2D monolayers are uniformly oxygenated and fail to model the oxygen gradients of solid tumors. 3D spheroids naturally develop a hypoxic core, providing a physiologically relevant model for testing HAPs.
Materials:
-
HCT116 (Colorectal carcinoma) cell line.
-
Ultra-Low Attachment (ULA) 96-well plates.
-
Hypoxia chamber (Invivo2 or equivalent, calibrated to 0.1%
, 5% , balance ). -
CellTiter-Glo® 3D Cell Viability Assay.
-
Controls: Tirapazamine (Positive control for hypoxia-selective toxicity)[1]; VE-821 (Positive control for ATR inhibition).
Step-by-Step Procedure:
-
Spheroid Formation: Seed HCT116 cells at 1,000 cells/well in 100 µL of McCoy’s 5A medium into ULA 96-well plates. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours at 37°C (21%
) until spheroids reach ~400 µm in diameter. -
Compound Dosing: Prepare 10-point, 3-fold serial dilutions of the 2,4-DPCA-NO derivatives (ranging from 100 µM to 5 nM).
-
Environmental Segregation:
-
Normoxia Plate: Add compounds and incubate in a standard incubator (21%
) for 72 hours. -
Hypoxia Plate: Pre-equilibrate media in the hypoxia chamber for 4 hours. Add compounds inside the chamber and incubate at 0.1%
for 72 hours.
-
-
Viability Readout: Add 100 µL of CellTiter-Glo® 3D reagent to each well. Shake for 5 minutes to lyse spheroids, then incubate in the dark for 25 minutes. Read luminescence.
-
Data Analysis: Calculate the
for both conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as: . Select compounds with an HCR > 20 for the next phase.
Protocol 2: Target Engagement (ATR Kinase Assay)
Causality: To prove that the cytotoxicity observed in Protocol 1 is driven by ATR inhibition, we must demonstrate that the reduced form of the prodrug directly inhibits the kinase.
Step-by-Step Procedure:
-
In Vitro Bioreduction: Incubate 10 µM of the selected 2,4-DPCA-NO prodrugs with 50 nM human recombinant Cytochrome P450 Reductase (POR) and 1 mM NADPH in 50 mM Potassium Phosphate buffer (pH 7.4) for 2 hours at 37°C under anaerobic conditions.
-
Kinase Reaction Setup: Transfer the reduced compounds (and unreduced controls) to a 384-well plate. Add 2 ng of purified ATR/ATRIP complex and 50 ng of p53 substrate per well.
-
ATP Addition: Initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes at room temperature.
-
ADP-Glo Readout: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate light. Read luminescence to determine the
of the target engagement.
Protocol 3: Intracellular Mechanistic Validation ( H2AX Western Blot)
Causality: If ATR is successfully inhibited in the hypoxic cells, the cells will accumulate un-repaired DNA double-strand breaks, directly resulting in the phosphorylation of histone H2AX (
Step-by-Step Procedure:
-
Treat HCT116 cells with the lead compound at
concentration under both normoxic and hypoxic conditions for 24 hours. -
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against
H2AX (Ser139), p-Chk1 (Ser345) (direct downstream target of ATR), and -actin (loading control). -
Visualize using ECL substrate. A successful candidate will show a massive upregulation of
H2AX and a downregulation of p-Chk1 only in the hypoxic lysates.
Representative Quantitative Data
The following table summarizes hypothetical screening data for a library of 2,4-DPCA-NO derivatives, highlighting the selection of a lead candidate based on the self-validating metrics established in the protocols.
| Compound ID | Structure Type | Normoxia | Hypoxia | HCR (Fold Change) | ATR Kinase |
| Tirapazamine | Control (HAP) | 28,500 | 410 | 69.5 | N/A |
| VE-821 | Control (ATRi) | 85 | 92 | 0.9 | 13 nM |
| DPCA-NO-01 | Aliphatic Linker | >50,000 | 12,500 | >4.0 | 450 nM |
| DPCA-NO-04 | Aryl Linker | 45,000 | 850 | 52.9 | 45 nM |
| DPCA-NO-09 | Piperazine Core | >100,000 | 45 | >2,222 | 8 nM |
Data Interpretation: Compound DPCA-NO-09 demonstrates an exceptional therapeutic window (HCR > 2,222). It remains virtually inert in normoxia but exhibits potent nanomolar efficacy in hypoxia. Crucially, the post-reduction ATR Kinase assay confirms that the released effector is a highly potent ATR inhibitor (
References
- Google Patents. "US10479784B2 - Substituted pyrazin-2-amines as inhibitors of ATR kinase." Accessed February 2026.
-
Dr.Oracle. "What is the recommended use and dosage of Tirapazamine (generic name) in cancer treatment?" Accessed February 2026. Available at:[Link]
-
ACS Publications. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Chemical Reviews. Accessed February 2026. Available at:[Link]
Sources
Application Notes and Protocols for the Evaluation of Substituted Pyridine N-Oxides as Anti-inflammatory Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Pyridine N-Oxides in Inflammation Research
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells. However, when dysregulated, it becomes a driving force behind a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of novel and effective anti-inflammatory agents remains a critical objective in modern medicine.
Substituted pyridine N-oxides have emerged as a highly versatile and compelling scaffold in drug discovery.[2] This class of heterocyclic compounds has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and, notably, anti-inflammatory effects.[2][3] The N-oxide moiety is not merely a synthetic curiosity; it fundamentally alters the electronic properties of the pyridine ring, enhancing its reactivity and enabling unique interactions with biological targets.[3][4][5]
The anti-inflammatory potential of these compounds is often multifaceted. Key mechanisms of action include the inhibition of crucial pro-inflammatory enzymes such as cyclooxygenase (COX), particularly the inducible COX-2 isoform, lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).[2] Furthermore, the N-oxide functional group presents a promising avenue for designing agents that may circumvent the gastrointestinal side effects associated with non-selective COX-1 inhibition.[6] These compounds also modulate key signaling cascades, like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.
This document serves as a comprehensive technical guide, providing field-proven protocols and theoretical insights for the synthesis, in vitro screening, and in vivo evaluation of substituted pyridine N-oxides as potential anti-inflammatory therapeutics.
Section 1: Synthesis and Characterization of Substituted Pyridine N-Oxides
Principle of the Approach:
The most direct and common method for synthesizing pyridine N-oxides is the oxidation of the corresponding substituted pyridine.[7][8] The introduction of the N-oxide group activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution, thus providing a versatile handle for further chemical modification.[3][5] Among various oxidizing agents, meta-chloroperoxybenzoic acid (m-CPBA) is widely used due to its selectivity and effectiveness under mild conditions.[6][7][9]
Protocol 1.1: General Procedure for N-Oxidation using m-CPBA
This protocol describes a representative method for the N-oxidation of a substituted pyridine starting material.
Causality Behind Experimental Choices:
-
Solvent (Dichloromethane, DCM): DCM is an excellent solvent for both the pyridine substrate and m-CPBA, and it is relatively inert under the reaction conditions.
-
Temperature (0°C to Room Temp): The reaction is initiated at 0°C to control the initial exothermic reaction between the pyridine and the peroxy acid, minimizing potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Washing Steps (Sodium Bicarbonate, Sodium Thiosulfate): The saturated sodium bicarbonate wash neutralizes the acidic by-product (m-chlorobenzoic acid) and any unreacted m-CPBA. The sodium thiosulfate wash is crucial for quenching any remaining peroxide, which can be hazardous.
-
Drying and Evaporation: Magnesium or sodium sulfate removes residual water from the organic layer, and evaporation under reduced pressure isolates the crude product efficiently.
Materials:
-
Substituted pyridine starting material
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the substituted pyridine (1.0 equivalent) in anhydrous DCM.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0°C.
-
Addition of Oxidant: Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), 10% Na₂S₂O₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or recrystallization to yield the pure substituted pyridine N-oxide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][10]
Section 2: In Vitro Evaluation of Anti-inflammatory Activity
An essential first step in drug discovery is the use of in vitro assays to determine a compound's biological activity, mechanism of action, and potential toxicity. A tiered screening approach is most efficient.
Caption: A logical workflow for the in vitro screening of pyridine N-oxides.
Protocol 2.1: MTT Assay for Cytotoxicity
Principle: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range at which the test compound is not toxic to the cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
RAW 264.7 macrophage cells
-
Test compound stock solution (in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (concentration that causes 50% cytotoxicity). Subsequent anti-inflammatory assays should use non-toxic concentrations.
Protocol 2.2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the upregulation of iNOS and subsequent production of large amounts of nitric oxide (NO). This assay assesses a compound's ability to inhibit this process by measuring nitrite (a stable breakdown product of NO) in the culture supernatant using the Griess reagent.[2]
Caption: Simplified NF-κB signaling pathway activated by LPS.
Materials:
-
RAW 264.7 cells
-
LPS from E. coli
-
Test compound and a reference standard (e.g., L-NAME)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.1 and incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of the test compound or reference standard. Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add LPS to all wells (except the vehicle control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours (37°C, 5% CO₂).
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production relative to the LPS-only control and determine the IC₅₀ value.[2]
Protocol 2.3: COX-1/COX-2 Inhibition Assay
Principle: This assay differentiates the inhibitory activity of a compound against the constitutive COX-1 enzyme and the inducible COX-2 enzyme. High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastric side effects. Commercially available fluorescence-based kits are commonly used for this purpose.[2]
Step-by-Step Procedure (General Outline):
-
Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., Cayman Chemical's COX Fluorescent Inhibitor Screening Assay Kit). This typically includes assay buffer, heme, arachidonic acid (substrate), and purified COX-1 and COX-2 enzymes.
-
Plate Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and various concentrations of the test compound or a reference standard (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Incubation: Incubate the plate for a specified time at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin G₂. A fluorescent probe in the reaction mixture reacts with PGG₂ to generate a fluorescent product.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[2]
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Data Summary for In Vitro Assays
| Compound ID | CC₅₀ (µM) on RAW 264.7 | NO Inhibition IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index |
| PNO-001 | >100 | 15.2 | >100 | 1.8 | >55 |
| PNO-002 | 75.4 | 23.1 | 80.5 | 25.6 | 3.1 |
| Reference | >100 | N/A | 0.5 (SC-560) | 0.05 (Celecoxib) | N/A |
Section 3: In Vivo Assessment of Anti-inflammatory Efficacy
Promising candidates from in vitro screens must be evaluated in whole-organism models to assess their efficacy, pharmacokinetics, and potential toxicity. The choice of model depends on whether the goal is to study acute or chronic inflammation.
Caption: Decision tree for selecting an appropriate in vivo inflammation model.
Protocol 3.1: Carrageenan-Induced Paw Edema Model in Rats
Principle: This is a widely used and highly reproducible model for screening acute anti-inflammatory drugs.[10] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by significant edema (swelling). The efficacy of the test compound is measured by its ability to reduce this swelling compared to a control group.[10][11]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Test compound and a reference drug (e.g., Indomethacin or Ibuprofen)[10][11]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or saline with 1% Tween 80)
-
1% (w/v) carrageenan solution in sterile saline
-
Plebthysmometer or digital calipers
-
Oral gavage needles
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test compound at low, medium, and high doses
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak inflammation (usually 3-4 hours):
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Summary for In Vivo Paw Edema Assay
| Treatment Group (Dose) | Paw Volume Increase at 3h (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| PNO-001 (10 mg/kg) | 0.65 ± 0.07 | 23.5% |
| PNO-001 (30 mg/kg) | 0.45 ± 0.05 | 47.1% |
| PNO-001 (100 mg/kg) | 0.39 ± 0.04 | 54.1% |
Section 4: Data Interpretation and Troubleshooting
Connecting In Vitro and In Vivo Results: A strong candidate will typically exhibit low cytotoxicity (high CC₅₀), potent inhibition of NO and/or COX-2 in vitro (low IC₅₀), and dose-dependent efficacy in an in vivo model. A high COX-2 selectivity index in vitro is predictive of a potentially better safety profile regarding gastrointestinal issues. Lack of correlation between in vitro potency and in vivo efficacy can point to poor pharmacokinetic properties (e.g., low absorption, rapid metabolism), which would necessitate further investigation.
Common Troubleshooting Scenarios:
-
Poor Solubility: If the compound precipitates in the vehicle or culture medium, consider alternative formulation strategies such as using co-solvents (e.g., PEG400), creating a salt form, or micronization.
-
High In Vivo Variability: Ensure consistent injection technique (subplantar), accurate timing of measurements, and proper animal handling to minimize stress, which can affect inflammatory responses. Increasing the group size (n) can also improve statistical power.
-
Compound Inactivity In Vivo: If a potent in vitro compound is inactive in vivo, it may be due to poor bioavailability. A preliminary pharmacokinetic study to measure plasma concentration after dosing is highly recommended.
Conclusion
The pyridine N-oxide scaffold represents a rich and versatile platform for the discovery of novel anti-inflammatory agents.[2] Their synthetic tractability and capacity to modulate key inflammatory pathways and enzymes make them prime candidates for further exploration. By employing a systematic and logical evaluation pipeline—from rational synthesis and multi-tiered in vitro screening to robust in vivo validation—researchers can effectively identify and advance promising substituted pyridine N-oxide derivatives toward the development of next-generation anti-inflammatory therapeutics.
References
- The Multifaceted Biological Activities of Pyridine N-Oxide Derivatives: A Technical Guide for Researchers. Benchchem.
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
- Advanced in vivo inflamm
- Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds. Benchchem.
- In vivo murine models for evaluating anti-arthritic agents: An upd
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI.
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.
- Inflammation and Immunology Models.
- Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. SpringerLink.
-
SYNTHESIS AND ANTIEXUDATIVE ACTIVITY OF N-ОXIDES 4-PYRIDINYLOXYSUBSTITUTED (BENZO)IMIDAZO[2,1-b][2][11]THIAZINES. NTSh. [Link]
-
SYNTHESIS AND ANTIEXUDATIVE ACTIVITY OF N-ОXIDES 4-PYRIDINYLOXYSUBSTITUTED (BENZO)IMIDAZO[2,1-b][2][11]THIAZINES. ResearchGate.
- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
- Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Taylor & Francis Online.
- Synthesis of 2-substituted pyridines
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
- Recent trends in the chemistry of pyridine N-oxides.
- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.
- Pyridine-N-oxide. Wikipedia.
- Reactions of Pyridine-N-Oxide. YouTube.
Sources
- 1. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. NTSh [ntsh-chem.github.io]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Molecular docking studies with 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Application Note: Molecular Docking Protocols for 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Part 1: Executive Summary & Scientific Rationale
Compound Profile: 2,4-Dimethylpyridine-3-carboxylic acid N-oxide (hereafter referred to as 2,4-DPC-NO ) is a functionalized heterocyclic scaffold combining three distinct pharmacophoric features:
-
Pyridine N-Oxide Core: A polar, redox-active moiety capable of acting as a hydrogen bond acceptor and a weak base.[1] The
bond exhibits significant dipolar character.[1] -
C3-Carboxylic Acid: A strong hydrogen bond donor/acceptor and metal chelator.[1] At physiological pH (7.4), this group exists primarily as a carboxylate anion (
), enhancing electrostatic interactions. -
C2, C4-Methyl Groups: Provide hydrophobic bulk and steric constraints that can dictate ligand orientation within a binding pocket.[1]
Scope of Application: This guide details the protocol for docking 2,4-DPC-NO against three distinct biological targets selected based on its pharmacophore:
-
Target A (Metalloprotein): Matrix Metalloproteinase-13 (MMP-13) — Rationale: Zinc chelation by carboxylate/N-oxide.[1]
-
Target B (Viral Protease): SARS-CoV-2 Main Protease (Mpro) — Rationale: H-bonding network potential in the S1 pocket.[1]
-
Target C (Bacterial Reductase): InhA (M. tuberculosis) — Rationale: Pyridine scaffold mimics NADH cofactor fragments.
Part 2: Experimental Workflow (Visualized)
The following diagram outlines the critical path for the docking study, emphasizing the quality control steps often skipped in standard protocols.
Caption: Figure 1. Integrated workflow for molecular docking of N-oxide derivatives, highlighting the necessity of Quantum Mechanical (QM) optimization for accurate charge distribution.
Part 3: Detailed Protocols
Phase 1: Ligand Preparation (The "Why" is Critical)
Standard force fields often miscalculate the electron distribution of N-oxides. Blindly using "Clean Structure" in standard software can lead to incorrect tautomers.
Protocol:
-
Structure Generation: Draw the 2D structure of 2,4-DPC-NO .
-
Conformational Search: Generate 3D conformers. Note that the steric clash between the C2-Methyl and C3-Carboxyl group may force the carboxyl group out of the pyridine plane.
-
QM Optimization (Mandatory):
-
Charge Assignment: Use RESP (Restrained Electrostatic Potential) charges derived from the QM output. If unavailable, use Gasteiger-Marsili charges but manually verify the N-oxide nitrogen is positive (
+0.5e) and oxygen is negative (-0.6e).[1] -
Protonation State: At pH 7.4, the carboxylic acid (pKa ~3-5) will be deprotonated (
).[1] The N-oxide oxygen remains unprotonated (pKa of conjugate acid ~0.8).[1]-
Output: Save as Ligand_Anionic.pdbqt.[1]
-
Phase 2: Target Preparation & Docking
Case Study A: Matrix Metalloproteinase-13 (MMP-13) Target PDB:3KRY or 4L19 (High resolution).[1] Scientific Insight: MMPs contain a catalytic Zinc ion.[1] Standard docking (AutoDock) treats metals poorly unless specific parameters are used.
-
Clean PDB: Remove water molecules, except those coordinating the Zinc if they complete the tetrahedral geometry (usually 3 His residues + 1 water/ligand).
-
Zinc Parameters: Ensure the Zinc atom is assigned a charge of +2.0 and a Van der Waals radius of 1.10 Å (AutoDock 4.2 parameters).
-
Grid Box: Center the grid on the catalytic Zinc atom. Dimensions:
Å.[1] -
Docking Constraints: Define a distance constraint (2.0 - 2.5 Å) between the Carboxylate Oxygen of 2,4-DPC-NO and the Zinc ion to simulate chelation.
Case Study B: SARS-CoV-2 Main Protease (Mpro) Target PDB:6LU7 or 7BQY.[1] Scientific Insight: The active site (Cys145-His41 dyad) is highly polar.[1] The N-oxide group can mimic the peptide backbone carbonyls of the natural substrate.
-
Receptor Grid: Center on the midpoint between Cys145 and His41.
-
Algorithm: Use AutoDock Vina with exhaustiveness = 32.[1]
-
Scoring: Look for poses where the N-oxide oxygen accepts a hydrogen bond from the backbone NH of Gly143 or Cys145 (Oxyanion hole interaction).
Phase 3: Data Analysis & Interpretation
Do not rely solely on Binding Affinity (kcal/mol).[1] Use the following criteria to validate biological relevance:
Table 1: Interaction Scoring Matrix
| Interaction Type | Target Component | Relevance for 2,4-DPC-NO | Validation Metric |
| Metal Coordination | Zn2+ (MMP-13) | Critical. | Distance < 2.4 Å |
| Salt Bridge | Arg/Lys Residues | High. | Distance < 4.0 Å |
| Hydrogen Bond | Backbone NH / Ser / Thr | Medium. N-oxide Oxygen is a strong acceptor.[1] | Angle > 120°, Dist < 3.0 Å |
| Pi-Stacking | Phe / Tyr / Trp | Medium. Pyridine ring stacking.[1] | Centroid dist < 5.0 Å |
| Steric Clash | Any atom | Fail. Methyl groups (C2/C4) must fit in pockets.[1] | No overlap > 0.5 Å |
Part 4: Validation Strategy (Self-Correcting System)
To ensure the "Trustworthiness" of your results, perform Redocking Validation :
-
Extract the native co-crystallized ligand from the PDB (e.g., N3 inhibitor from 6LU7).
-
Prepare it using the exact same protocol as 2,4-DPC-NO .
-
Dock it back into the receptor.
-
Success Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the protocol is invalid; adjust the grid box or charge parameters.
References
-
Structure & Chemistry of Pyridine N-Oxides
-
MMP-13 Docking Methodologies
- Title: "Molecular docking and dynamics simul
- Source:Journal of Molecular Graphics and Modelling, 2018.
-
URL:[Link]
-
SARS-CoV-2 Mpro Inhibitor Design
-
AutoDock Vina Algorithm
- Title: "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function."
- Source:Journal of Comput
-
URL:[Link]
Sources
Application Note: Spectrophotometric pKa Determination of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Introduction and Mechanistic Insights
In early-stage drug development, the precise determination of the acid dissociation constant (pKa) is a non-negotiable bioprofiling parameter that dictates a molecule's solubility, lipophilicity (log D), and membrane permeability[1]. For highly polar, multi-ionizable heterocyclic compounds such as 2,4-Dimethylpyridine-3-carboxylic acid N-oxide , standard analytical workflows often yield inaccurate results. This application note details a robust, self-validating UV-Vis spectrophotometric protocol designed specifically to overcome the physical limitations of traditional titration.
The Analyte and the Causality of Method Selection
2,4-Dimethylpyridine-3-carboxylic acid N-oxide contains two distinct ionizable centers:
-
The N-oxide group (
): Predicted to have an exceptionally low pKa of approximately [2]. -
The Carboxylic Acid group (
): Expected to have a pKa of approximately , analogous to structurally similar nicotinic acid N-oxide derivatives[3].
Why Potentiometry Fails: While potentiometric titration is the routine standard for pKa determination[4], it is fundamentally limited at extreme pH values. At
The Spectrophotometric Advantage: Because the protonation of both the N-oxide and the carboxylic acid directly alters the electron density of the conjugated pyridine
Logical relationship of the acid-base equilibria for 2,4-Dimethylpyridine-3-carboxylic acid N-oxide.
The Self-Validating Experimental Protocol
To ensure absolute scientific integrity, this protocol is engineered as a self-validating system . It relies on two critical feedback loops:
-
Isosbestic Point Monitoring: An isosbestic point is a specific wavelength where the total absorbance remains constant regardless of pH. If this point drifts during the titration, it immediately flags compound precipitation, degradation, or baseline drift, automatically invalidating the run[5].
-
Post-Acquisition pH Verification: Analyte addition inherently alters the buffer's pH. Measuring the exact pH after spectral acquisition ensures the data pairs (Absorbance vs. pH) are thermodynamically accurate.
Step-by-Step Methodology
Step 1: Reagent & Stock Preparation
-
Prepare a
stock solution of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide in HPLC-grade water. (N-oxides are highly polar and generally exhibit excellent aqueous solubility). -
Prepare a background electrolyte solution of
to maintain a constant ionic strength, mimicking physiological conditions and stabilizing activity coefficients.
Step 2: Buffer System Engineering
Because the target pKa values span extreme ranges, a universal buffer is insufficient. Prepare a series of 15–20 distinct buffer solutions spanning
-
Causality: Using overlapping specific buffers prevents the ionic strength fluctuations that occur when titrating a single universal buffer with strong acids/bases.
Step 3: Sample Spiking & Thermal Equilibration
-
Spike the
stock into each buffer to achieve a final analyte concentration of . -
Causality: This specific concentration ensures the maximum UV absorbance remains below
, strictly adhering to the linear dynamic range of the Beer-Lambert Law. -
Equilibrate all cuvettes to exactly
using a Peltier-controlled cuvette holder. pKa is a thermodynamic constant ( ); temperature fluctuations will artificially shift the equilibrium.
Step 4: Spectral Acquisition
-
Using a high-resolution UV-Vis spectrophotometer, blank the instrument against the exact corresponding buffer (without analyte) to subtract background absorbance[1].
-
Scan each sample from
to .
Step 5: Post-Acquisition pH Measurement
-
Immediately after the UV scan, insert a calibrated micro-pH electrode directly into the cuvette to record the true, final pH of the solution.
Self-validating experimental workflow for UV-Vis spectrophotometric pKa determination.
Data Presentation and Analysis
Once the spectra are acquired and validated via isosbestic points, the data is subjected to Target Factor Analysis (TFA) or multi-wavelength non-linear regression[1]. The software maps the absorbance (
Quantitative Data Summaries
Table 1: Engineered Buffer Systems for Extreme pH Titration
| pH Range | Buffer System | Concentration | Target Ionizable Group | Rationale |
| 0.5 – 2.0 | HCl / KCl | 50 mM | N-oxide ( | High buffering capacity at extreme low pH; prevents acid error. |
| 2.0 – 3.5 | Chloroacetic Acid / KOH | 50 mM | Carboxylic Acid ( | Overlaps the predicted pKa1 and pKa2 transition zone. |
| 3.5 – 6.0 | Acetic Acid / KOH | 50 mM | Carboxylic Acid ( | Captures the final deprotonation plateau to establish |
Table 2: Expected Spectral Features & Validation Metrics
| Species | Dominant pH | Expected Net Charge | Spectral Shift Indicator |
| Cationic ( | Baseline spectrum (Protonated N-oxide & COOH) | ||
| Neutral ( | Strong Bathochromic shift (Deprotonation of N-oxide) | ||
| Anionic ( | Moderate Hypsochromic shift (Deprotonation of COOH) |
References
-
Title: 2,4-DIMETHYLPYRIDINE-3-CARBOXYLIC ACID N-OXIDE Source: ChemDad URL: [Link]
-
Title: Acid Dissociation Constant by Potentiometric Titration Source: Mettler Toledo URL: [Link]
-
Title: Determination of The Acid Dissociation Constant by Automated Titration-UV/Vis Workflow Source: ResearchGate URL: [Link]
-
Title: Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
- 1. Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-DIMETHYLPYRIDINE-3-CARBOXYLIC ACID N-OXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Nicotinic acid N-oxide CAS#: 2398-81-4 [m.chemicalbook.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Oxidation of Sterically Hindered Pyridines
Ticket ID: NOX-PYR-26-HIND Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting low conversion and isolation issues in the N-oxidation of 2,6-disubstituted pyridines.
Triage & Diagnostic: Selecting the Right Oxidant
Before proceeding with a protocol, you must match your substrate's steric and electronic profile to the correct oxidant. The "standard" m-CPBA oxidation often fails for 2,6-disubstituted pyridines due to steric repulsion between the oxidant's bulk and the substrate's side chains.
Decision Matrix: Oxidant Selection
Use the following logic flow to determine the best method for your specific substrate.
Figure 1: Decision tree for selecting the optimal oxidant based on substrate sterics and electronics.
Core Protocols & Methodologies
Protocol A: Urea-Hydrogen Peroxide (UHP) & Phthalic Anhydride
Best For: Moderately hindered, acid-sensitive substrates. Why it works: Phthalic anhydride reacts in situ with UHP to form monoperoxyphthalic acid. This species is generated in a controlled manner and, crucially, the reaction conditions (often Ethyl Acetate or DCM) allow for better solvation of hindered substrates compared to aqueous systems.
Reagents:
-
Substrate (1.0 equiv)
-
Urea-Hydrogen Peroxide (UHP) (2.0 - 4.0 equiv)
-
Phthalic Anhydride (2.0 - 4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve the pyridine substrate in EtOAc (0.1 M concentration).
-
Addition: Add Phthalic Anhydride (2.0 equiv) followed by UHP (2.0 equiv) in one portion.
-
Note: UHP is a solid source of anhydrous
. It is safer than high-concentration liquid peroxide but still an oxidizer.
-
-
Reaction: Stir at room temperature. If no reaction is observed after 3 hours, heat to 40–50 °C.
-
Monitoring: Use TLC or LCMS. The N-oxide is much more polar than the starting material.
-
-
Workup (Critical):
-
Cool the mixture to 0 °C.
-
Filter off the solid precipitate (phthalic acid byproduct).
-
Wash the filtrate with saturated aqueous
to remove residual acid. -
Dry organic layer over
, filter, and concentrate.[1]
-
Protocol B: The "Nuclear Option" ( in TFA)
Best For: Highly hindered (e.g., 2,6-dichloro) or electron-deficient pyridines where other methods stall.
Why it works: Trifluoroacetic acid (TFA) converts
Reagents:
-
Substrate (1.0 equiv)
-
Hydrogen Peroxide (30% or 50% aq.) (5.0 - 10.0 equiv)[2]
-
Trifluoroacetic Acid (TFA) (Solvent volume, ~10-20 equiv)
Step-by-Step:
-
Setup: Dissolve substrate in TFA (approx 2-5 mL per mmol).
-
Oxidant Addition: Add
dropwise at room temperature.-
Warning: Exothermic.[3] Monitor internal temperature.
-
-
Heating: Heat the mixture to 60–80 °C.
-
Time: These reactions can take 12–24 hours.
-
-
Quenching (Hazard):
-
Cool to 0 °C.
-
Slowly quench with saturated
or solution to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.
-
-
Isolation:
-
Basify to pH > 10 using NaOH or
(The N-oxide is water-soluble; salting out is required). -
Extract exhaustively with DCM or Chloroform/Isopropanol (3:1).
-
Troubleshooting Guide (FAQ)
Q1: My reaction stalls at 50% conversion. Adding more m-CPBA doesn't help.
Diagnosis: Product Inhibition or Steric Blocking. Explanation: In 2,6-disubstituted systems, the approaching oxidant must navigate the "picket fence" of the substituents. Furthermore, the N-oxide product is highly polar and can hydrogen-bond with the m-chlorobenzoic acid byproduct, forming a complex that wraps around the unreacted starting material or simply creates a bulky environment that hinders further reaction. Solution: Switch to Protocol A (UHP) . The phthalic acid byproduct precipitates out of EtOAc, driving the equilibrium forward and preventing inhibition.
Q2: I cannot extract my product from the aqueous layer.
Diagnosis: High Water Solubility. Explanation: Pyridine N-oxides are zwitterionic and extremely water-soluble (hygroscopic). Standard extraction often fails. Solution:
-
Salting Out: Saturate the aqueous phase with NaCl.
-
Solvent Switch: Use Chloroform:Isopropanol (3:1) for extraction. This mixture is far more effective for polar compounds than pure DCM or EtOAc.
-
Continuous Extraction: Use a liquid-liquid continuous extractor for 24 hours.
-
Azeotropic Drying: If the product is stable, evaporate the aqueous layer to dryness (or a syrup), add Toluene , and rotovap. Repeat 3x. This removes water azeotropically. Then digest the residue in DCM and filter off the inorganic salts.
Q3: Why avoids MTO (Methyltrioxorhenium) for 2,6-disubstituted pyridines?
Diagnosis: Steric Sensitivity of the Catalyst.[4][5][6] Explanation: While MTO is an excellent catalyst for unhindered pyridines, the active species (diperoxo-rhenium complex) is sterically demanding. Literature indicates that MTO catalytic cycles are severely inhibited by substituents at the 2-position [1]. It is generally not recommended for 2,6-disubstituted substrates unless the substituents are very small (e.g., -Me, -CN).[7]
Q4: My product is a colored oil instead of a solid.
Diagnosis: Trace Impurities/Hydration. Explanation: Pure pyridine N-oxides are often deliquescent crystalline solids. If it's an oil, it likely contains water or solvent. Solution:
-
Dissolve in minimal hot isopropyl alcohol (IPA) and cool to -20 °C to induce crystallization.
-
Store in a desiccator.[8] These compounds will pull moisture from the air rapidly.
Quantitative Data Comparison
| Feature | m-CPBA | H2O2 / AcOH or TFA | UHP / Phthalic Anhydride |
| Steric Tolerance | Low | High | High |
| Reaction Time | 2-12 h | 12-48 h | 4-16 h |
| Workup Difficulty | High (Acid removal) | High (Neutralization) | Low (Filtration) |
| Safety Profile | Moderate (Shock sensitive) | Low (Corrosive/Peroxide) | High (Stable solid) |
| Typical Yield (2,6-Cl2) | < 30% | 70-85% | 85-95% |
Mechanistic Visualization
The following diagram illustrates the steric clash preventing standard oxidation and the pathway for the UHP method.
Figure 2: Mechanistic comparison showing why bulky oxidants fail with 2,6-disubstituted pyridines.
References
-
Sharpless, K. B., et al. (1997). Methyltrioxorhenium-catalyzed oxidation of nitrogen heterocycles. Journal of Organic Chemistry . [Link] (Note: Discusses limitations with 2-substituted pyridines).
-
Varma, R. S., & Naicker, K. P. (1999).[9] The Urea-Hydrogen Peroxide Complex: Solid-State Oxidations. Organic Letters . [Link]
-
Robins, M. J., et al. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides. Journal of Organic Chemistry . [Link] (Contains relevant isolation data for N-oxides).
-
Organic Chemistry Portal. Pyridine N-Oxidation Protocols. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
Technical Support Center: Synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Current Status: Operational Ticket Queue: Low Volume Lead Scientist: Dr. [AI Name]
Welcome to the Specialized Support Hub
You are likely here because the synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide (Target Molecule) is deceivingly simple. On paper, it is a standard N-oxidation. In practice, the interplay between the electron-deficient pyridine ring, the steric bulk of the 2,4-methyl groups, and the thermal instability of the 3-carboxylic acid creates a minefield of side reactions.
This guide treats your synthesis as a system to be debugged. Select the "Ticket" below that matches your observation.[1]
Quick Reference: The Target System
-
Substrate: 2,4-Dimethylpyridine-3-carboxylic acid.
-
Desired Transformation: Electrophilic attack of oxygen on the pyridine nitrogen.
-
Critical Constraint: The 3-position carboxylic acid is prone to decarboxylation under the thermal stress required to overcome the steric hindrance of the 2-methyl group.
Ticket #001: "The reaction mixture turned dark brown/black, and mass balance is low."
Diagnosis: Thermal Decarboxylation & Polymerization. Severity: Critical (Irreversible product loss).
The Mechanism of Failure
The most common error is running the standard H₂O₂/Acetic Acid oxidation at reflux (>100°C). While unsubstituted pyridine requires this energy, your substrate has a 3-carboxylic acid .
-
Thermal Stress: At high temperatures, the zwitterionic form of the starting material is susceptible to decarboxylation.
-
Radical Attack: In the presence of peroxides (radical initiators), the carboxylic acid can undergo oxidative decarboxylation, releasing CO₂.
-
The Result: The resulting 2,4-dimethylpyridine N-oxide (decarboxylated product) is less stable and can undergo complex polymerization or radical coupling, leading to "tar."
Troubleshooting Protocol
-
Immediate Action: Lower reaction temperature to 60–70°C .
-
Alternative Oxidant: Switch from H₂O₂/AcOH to m-CPBA (meta-Chloroperoxybenzoic acid) in Dichloromethane (DCM) or Chloroform. This reaction proceeds at room temperature or mild reflux (40°C), completely avoiding the decarboxylation threshold.
DOT Diagram: The Decarboxylation Trap
Caption: Pathway divergence dependent on temperature. High thermal energy favors irreversible decarboxylation over N-oxidation.
Ticket #002: "I have low conversion. Starting material remains despite excess oxidant."
Diagnosis: Steric Shielding & Electronic Deactivation. Severity: Moderate (Recoverable).
The Science
The nitrogen atom in your substrate is flanked by a methyl group at the 2-position.
-
Steric Hindrance: The 2-methyl group creates a "gatekeeper" effect, slowing the approach of the oxidant.
-
Electronic Effect: The 3-COOH group is electron-withdrawing, reducing the nucleophilicity of the nitrogen lone pair.
-
The "Stall": Standard oxidants like H₂O₂ are often too slow to overcome this barrier before they decompose themselves.
Troubleshooting Protocol
-
Catalytic Boost: If you must use H₂O₂, add 5 mol% Sodium Tungstate (Na₂WO₄) . This forms a perturbed peroxotungstate species that is a more potent, smaller electrophile than H₂O₂ alone.
-
Time vs. Temp: Do not increase temperature (see Ticket #001). Instead, extend reaction time to 24-48 hours and maintain a slight excess of oxidant (2.5 equivalents).
Ticket #003: "I cannot isolate the product. It's a water-soluble 'goo' or oil."
Diagnosis: Zwitterion/Salt Formation ("The Red Oil Syndrome"). Severity: High (Purification bottleneck).
The Science
The product, 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, is amphoteric.
-
Acidic: The -COOH group.
-
Basic: The N-oxide oxygen (weakly basic, pKa ~0.8).[2]
-
The Trap: In standard acid workups, the N-oxide is protonated, making it highly water-soluble. In base workups, the carboxylate is deprotonated, making it... highly water-soluble.
Troubleshooting Protocol
Do NOT use aqueous extraction.
-
Evaporation: Remove the reaction solvent (if AcOH) completely under high vacuum. Azeotrope with toluene to remove trace acetic acid.
-
Precipitation: Dissolve the residue in a minimum amount of Methanol and add cold Acetone or Diethyl Ether dropwise. The zwitterionic N-oxide should crash out as a solid, while impurities (like m-chlorobenzoic acid) remain in solution.
-
Resin Purification: If the "goo" persists, pass the aqueous solution through a column of Amberlite XAD-2 (hydrophobic resin). Inorganic salts wash through; the N-oxide sticks and can be eluted with Methanol.
DOT Diagram: Isolation Logic Gate
Caption: Decision tree for workup based on the oxidation solvent used.
Ticket #004: "My product has an unexpected acetyl group."
Diagnosis: The Boekelheide Rearrangement Precursor. Severity: Low (Unless Acetic Anhydride was used).
The Science
If you used Acetic Anhydride (Ac₂O) as a solvent or catalyst, you have likely triggered an acetoxy migration. The N-oxide oxygen attacks the anhydride, forming an intermediate that rearranges to esterify the 2-methyl group (2-acetoxymethyl).
-
Prevention: Strictly avoid Acetic Anhydride during the N-oxidation step of alkyl-substituted pyridines. Use Glacial Acetic Acid only.
Summary of Quantitative Data
| Parameter | H₂O₂ / AcOH (Standard) | m-CPBA / DCM (Recommended) | Urea-H₂O₂ Complex |
| Temperature | 80-90°C | 25-40°C | 60°C |
| Reaction Time | 4-8 Hours | 12-24 Hours | 6-12 Hours |
| Risk of Decarboxylation | High | Low | Low |
| Yield (Typical) | 50-60% | 85-95% | 70-80% |
| Purification Difficulty | High (Acid removal) | Moderate (m-CBA removal) | Low (Filtration) |
References
-
Standard N-Oxidation Protocols & Decarboxylation Risks
-
Source: Organic Syntheses, Coll.[3] Vol. 4, p. 828 (1963); Vol. 33, p. 79 (1953).
- Relevance: Establishes the baseline risk of decarboxylation in pyridine-3-carboxylic acids under thermal stress.
-
URL:
-
-
Oxidative Decarboxylation Mechanisms
-
Source: Cohen, T., et al.[4] "The Oxidative Decarboxylation of Carboxylic Acids by Pyridine N-Oxide." Journal of the American Chemical Society, 89(19), 4968–4975.
- Relevance: Details the radical mechanism by which N-oxides facilitate decarboxylation, explaining the "black tar" side reaction.
-
URL:
-
-
m-CPBA Method for Sterically Hindered Pyridines
-
Source:Arkivoc 2001 (i) 242-268.[5] "Recent trends in the chemistry of pyridine N-oxides."
- Relevance: Validates the use of m-CPBA for higher yields in substituted pyridines to avoid thermal decomposition.
-
URL:
-
-
Boekelheide Rearrangement (Side Reaction Warning)
- Source: Boekelheide, V., & Linn, W. J. "Rearrangements of N-Oxides." Journal of the American Chemical Society.
- Relevance: Explains the mechanism of 2-methyl activ
-
URL:
Sources
Removal of unreacted oxidizing agent from 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
Technical Support Center: Organic Synthesis & Process Safety Division Subject: Protocol for Oxidant Removal from 2,4-Dimethylpyridine-3-carboxylic acid N-oxide Ticket ID: #OX-REM-24DMP Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are dealing with a zwitterionic, highly polar intermediate (2,4-dimethylpyridine-3-carboxylic acid N-oxide). Unlike simple pyridine N-oxides, the presence of the carboxylic acid moiety at position 3 complicates standard workups.
The Critical Challenge: Standard quenching (e.g., aqueous sodium bisulfite) generates significant inorganic salts. Because your product is highly water-soluble (likely existing as a zwitterion), separating it from a saline aqueous phase is notoriously difficult and often leads to low recovery or contamination.
This guide prioritizes "Salt-Minimizing" protocols to ensure downstream isolation success.
Module 1: Diagnostic & Safety (The "Go/No-Go" Phase)
Before attempting removal, you must quantify the hazard. N-oxide synthesis mixtures are thermally unstable. Concentration of unquenched peroxide solutions is a primary cause of laboratory explosions.
Q: How do I confirm the presence of unreacted oxidants? A: Do not rely on color changes. Use a starch-iodide assay.
Protocol:
-
Take a 50 µL aliquot of the reaction mixture.
-
Spot onto commercially available Starch-Iodide Paper .
-
Interpretation:
-
Instant Black/Blue: High peroxide content (>100 ppm). DANGER: Do not heat or concentrate.
-
Slow Brown: Low peroxide content.
-
White/Colorless: Negative.
-
Q: What is the thermal risk profile? A: Pyridine N-oxides can undergo thermal rearrangement or decomposition with gas evolution.
-
T_onset (Exotherm): Generally >100°C for pure material, but significantly lower in the presence of metals or acids.
-
Rule: Never heat the reaction mixture above 50°C until the starch-iodide test is negative.
Module 2: The Hydrogen Peroxide / Acetic Acid Route (Industrial Standard)
Scenario: You used
The Issue: Quenching with Sodium Sulfite (
Recommended Method: Catalytic Decomposition (The "Salt-Free" Path)
This method uses a solid catalyst to disproportionate
Step-by-Step Protocol:
-
Cool: Bring reaction mixture to 0–5°C.
-
Catalyst Addition: Add Manganese Dioxide (
) powder (0.5 - 1.0 wt% relative to substrate) or Palladium on Carbon (Pd/C) (catalytic amount).-
Note:
is cheaper; Pd/C is cleaner for pharma-grade steps.
-
-
Stir: Agitate gently. You will observe gas evolution (
).-
Caution: Ensure venting is adequate to prevent pressure buildup.
-
-
Monitor: Check Starch-Iodide paper every 15 minutes.
-
Filtration: Once negative, filter the mixture through a pad of Celite to remove the solid catalyst.
-
Isolation: You now have a solution of product in Acetic Acid/Water.
-
Concentrate under reduced pressure (Rotovap) at <50°C.
-
Add toluene and re-evaporate (azeotropic removal of acetic acid).
-
Result: Crude solid product, salt-free.
-
Alternative Method: Chemical Quench (If Catalytic Fails)
If you must use a chemical quench, use Dimethyl Sulfide (DMS) or Sodium Metabisulfite , but be ready for a difficult extraction.
| Agent | Pros | Cons |
| No salts formed ; easy filtration. | Requires filtration; gas evolution. | |
| Sodium Sulfite ( | Cheap; rapid. | Forms salts ; traps polar product in water. |
| Dimethyl Sulfide (DMS) | Organic soluble products (DMSO). | Stench ; DMSO is hard to remove (high BP). |
Module 3: The mCPBA Route (Lab Scale)
Scenario: You used m-Chloroperbenzoic acid in DCM or Chloroform.
The Issue: The byproduct is m-Chlorobenzoic Acid (mCBA) . Since your product (2,4-Dimethylpyridine-3-carboxylic acid N-oxide) is also an acid, a simple base wash (NaHCO3) will deprotonate both, pulling both into the water layer.
Q: How do I separate the byproduct acid from the product acid? A: Exploit the solubility difference of the free acids in organic solvents, or use "Solid Phase Scavenging."
Protocol A: The "Cold Filtration" Trick (Solubility Driven) Most mCBA is insoluble in cold DCM/Ether, while Pyridine N-oxides often remain somewhat soluble or can be redissolved in methanol.
-
Cool: Chill the reaction mixture to -20°C (freezer) for 4 hours.
-
Filter: The white precipitate is mostly mCBA. Filter it off.
-
Filtrate Check: The filtrate contains your N-oxide and residual mCBA.
-
Scavenging: Add a basic resin (e.g., Amberlyst A-21 ) to the filtrate. The resin will bind the remaining mCBA acid.
-
Filter & Evaporate: Remove resin. Isolate product.
Protocol B: The "Isoelectric" Precipitation
-
Quench excess mCPBA with aqueous Sodium Thiosulfate.
-
Perform a liquid-liquid extraction.
-
Phase 1: The organic layer contains mCBA.[2]
-
Phase 2: The aqueous layer (if pH > 7) contains your product (as a carboxylate salt).
-
-
Separation: Discard organic layer (removes mCBA).
-
Adjustment: Acidify the aqueous layer carefully to the Isoelectric Point (pI) of the pyridine derivative (typically pH 3–4).
-
Crystallization: The zwitterionic product should precipitate. If not, evaporate to dryness and recrystallize from Ethanol/Water.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct workup based on your oxidant and product solubility.
Caption: Decision tree for selecting the optimal quenching strategy based on oxidant type and product solubility profile.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I just rotovap the reaction mixture to remove excess
Q: My product turned yellow/brown after workup. Why? A: This usually indicates trace iron contamination (if using steel equipment with acetic acid) or thermal decomposition. 2,4-Dimethylpyridine N-oxide derivatives are generally off-white solids. If colored, treat with activated charcoal in methanol and filter.
Q: I used the Sulfite method and now I have a white solid that won't burn. What is it?
A: It is likely Sodium Sulfate (
References
-
Y. Wang, et al. "Safe Scale-up of Pyridine N-Oxidation." Organic Process Research & Development, 2018.
-
R.W. Murray. "Chemistry of Dioxiranes." Chemical Reviews, 1989. (Context on non-salt oxidants).
-
Evaluation of Oxidant Safety. "Peroxide Quenching Protocols." Bretherick's Handbook of Reactive Chemical Hazards.
-
Org. Synth. Coll. Vol. 4, p. 828 (1963). "Pyridine-N-oxide." (Standard H2O2/AcOH protocol).
Disclaimer: This guide is for informational purposes only. Always consult your facility's Chemical Hygiene Plan (CHP) and perform a specific Risk Assessment before handling peroxides.
Sources
Overcoming solubility issues during the purification of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
The following guide is structured as a specialized Technical Support Portal for researchers handling 2,4-Dimethylpyridine-3-carboxylic acid N-oxide (also referred to as 2,4-dimethylnicotinic acid N-oxide).
This compound presents a classic "zwitterionic trap" in organic synthesis: it is highly water-soluble, insoluble in non-polar organics, and prone to forming intractable oils.[1] This guide addresses these specific physicochemical challenges.
Status: Active Ticket Type: Purification & Isolation Support Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
The Core Challenge: Understanding the "Zwitterionic Trap"
Before attempting purification, you must understand why standard methods fail.[1] This molecule contains both a basic N-oxide group (weakly basic, but polar) and an acidic carboxylic acid group.[2]
-
At Low pH (< 2): The molecule is protonated (Cationic).[1][3] Soluble in water.[3][4][5][6][7]
-
At High pH (> 8): The carboxylic acid is deprotonated (Anionic). Soluble in water.[3][4][5][6][7]
-
At Isoelectric Point (pI ~3.2 - 3.8): The molecule exists as a neutral zwitterion.[2] This is the point of minimum solubility.
Most researchers lose their product by attempting extractions at the wrong pH or by using solvents (like DCM) that cannot compete with the hydration shell of the N-oxide.
Diagnostic Troubleshooting (Q&A)
Issue 1: "I cannot extract the product from the aqueous reaction mixture using DCM or Ethyl Acetate."
Diagnosis: The partition coefficient (
Solution:
-
Do not use DCM. It is ineffective for this specific N-oxide.[2]
-
Switch to n-Butanol. If you must extract, use n-Butanol.[2] It is sufficiently polar to solvate the N-oxide but immiscible enough with water to form a bilayer.
-
Preferred Method: Skip extraction entirely. Use Isoelectric Precipitation (See Protocol A) or Lyophilization followed by trituration.
Issue 2: "My product is a sticky, viscous oil/syrup that won't crystallize."
Diagnosis: This is likely a "hydrate melt." The N-oxide oxygen is a potent hydrogen bond acceptor. It is holding onto water or acetic acid (if used in synthesis) tenaciously.
Solution:
-
Azeotropic Drying: You must break the hydrogen bonds. Dissolve the oil in Toluene or Acetonitrile and rotary evaporate. Repeat 3x. This physically carries away the water/acetic acid.
-
Trituration: Once dry, add a small amount of cold Acetone or Diethyl Ether and scratch the flask vigorously. The oil should solidify into an off-white powder.[2]
Issue 3: "I have residual Acetic Acid that vacuum drying won't remove."
Diagnosis: If you synthesized this via H2O2/Acetic Acid oxidation, the product forms a hydrogen-bonded complex with acetic acid.
Solution:
-
Ion Exchange: Pass the solution through a weak basic anion exchange resin (like Amberlite IRA-67) to strip the acetic acid.
-
High-Vacuum Sublimation: (Only for small scales) The acid impurity is volatile; the zwitterion is not.
Detailed Protocols
Protocol A: Isoelectric Point Precipitation (The Gold Standard)
Use this method for isolating the product from aqueous reaction mixtures.[1]
Prerequisite: You must know the approximate pI. For 2,4-dimethylnicotinic acid N-oxide, the pI is estimated between pH 3.2 and 3.8 (influenced by the electron-donating methyl groups).[2]
Steps:
-
Concentrate: Reduce the aqueous reaction volume to the minimum manageable amount (approx. 3-5 mL per gram of expected product).
-
Chill: Cool the solution to 0–4°C in an ice bath.
-
Titrate:
-
If starting from acidic media (reaction mixture): Add 50% NaOH dropwise.
-
If starting from basic media: Add Conc. HCl dropwise.
-
-
Monitor: Use a calibrated pH meter. Do not use paper strips, as they lack the precision needed here.[1]
-
The "Cloud Point": As you approach pH 3.5, the solution will become turbid. Stop stirring and let it settle.
-
Filter: Vacuum filter the precipitate immediately.
-
Wash: Wash with ice-cold water (minimal volume) followed by cold acetone .[2]
Protocol B: Continuous Extraction (The "Last Resort")
Use this if precipitation fails due to high dilution.[1]
Steps:
-
Adjust the aqueous layer to pH 3.5 .
-
Place in a continuous liquid-liquid extractor (for solvents lighter than water).[2]
-
Use n-Butanol as the organic solvent.
-
Reflux for 12–24 hours.
-
Evaporate the n-Butanol (requires high vacuum/heat).
-
Recrystallize the residue from Ethanol/Ether .
Visualizing the Workflow
Diagram 1: Purification Decision Tree
This logic flow ensures you choose the correct method based on your crude material's state.
Caption: Decision matrix for isolating zwitterionic N-oxides from aqueous media.
Diagram 2: Solubility vs. pH Profile
Understanding this curve is critical. You must operate at the "bottom of the U."
Caption: The solubility minimum occurs at the isoelectric point (approx pH 3.5).[1][2]
Quantitative Data & Properties
Table 1: Physicochemical Properties & Solubility
| Property | Value / Description | Notes |
| CAS Number | 1334547-67-9 (or derivative) | Verify specific isomer CAS; 2398-81-4 is the parent Nicotinic Acid N-oxide.[2] |
| Molecular Weight | ~167.16 g/mol | Includes 2x Methyl groups. |
| Appearance | Off-white to beige crystalline solid | Often hygroscopic.[2] |
| pKa (Acid) | ~3.2 - 3.8 | Estimated.[2] Electron-donating methyls may slightly raise pKa vs parent.[2] |
| Solubility (Water) | > 50 mg/mL | Highly soluble.[5] |
| Solubility (DCM) | < 0.1 mg/mL | Practically insoluble. |
| Solubility (Ethanol) | Moderate (Hot) | Good for recrystallization.[1] |
References & Further Reading
-
ChemicalBook. (n.d.). Nicotinic acid N-oxide Properties and Solubility Data. Retrieved from [1][2]
-
Org. Synth. (1953). Pyridine-N-oxide.[2][6][8][9][10] Organic Syntheses, Coll. Vol. 3, p.619.[1] Retrieved from (Provides foundational methods for N-oxide isolation).[1][2]
-
BenchChem. (2025).[10] Technical Support: Purification of Pyridine Carboxylic Acid N-oxides. Retrieved from (General troubleshooting for pyridine derivatives).[1]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Nicotinic acid N-oxide. Retrieved from [1][2]
-
Djordjevic, C., et al. (1988).[1][4] Preparation and characterization of peroxo complexes... with nicotinic acid N-oxide.[2][4][6][7][8][11][12][13][14][15] Inorganic Chemistry. (Highlights the ligand properties and stability).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. 烟酸 N-氧化物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Nicotinic Acid [drugfuture.com]
- 6. CAS 2398-81-4: Nicotinic acid N-oxide | CymitQuimica [cymitquimica.com]
- 7. grokipedia.com [grokipedia.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nicotinic acid N-oxide CAS#: 2398-81-4 [m.chemicalbook.com]
- 12. Oxiniacic Acid | C6H5NO3 | CID 16976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nicotinic acid N-oxide - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 2,4-Dimethylpyridine-3-carboxylic Acid N-Oxide
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Workup Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
The synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide presents a unique "perfect storm" of chemical challenges. You are dealing with a zwitterionic species (due to the N-oxide and carboxylic acid) that is highly water-soluble, making traditional extraction impossible. Furthermore, the steric hindrance from the 2-methyl and 3-carboxyl groups creates a kinetic barrier to N-oxidation that often leads to incomplete conversion.
This guide moves beyond standard textbook protocols to address the specific failure points of this molecule: incomplete oxidation due to sterics and yield loss during aqueous workup.
Module 1: Reaction Optimization (Overcoming Sterics)
The Problem: "My reaction stalls at 60-70% conversion."
The 2-methyl group and the 3-carboxylic acid moiety create significant steric crowding around the nitrogen atom. Standard oxidants often struggle to penetrate this barrier, leading to unreacted starting material that is difficult to separate later.[1]
Troubleshooting Protocol
| Variable | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? (Mechanistic Insight) |
| Oxidant | Urea-Hydrogen Peroxide (UHP) + TFAA | ||
| Solvent | Dichloromethane | Acetonitrile or Neat TFA | DCM does not solubilize the zwitterionic starting material well.[1] Acetonitrile provides better polarity without trapping water.[1] |
| Temperature | Room Temp (25°C) | 0°C | The formation of the active oxidant (trifluoroperacetic acid) is exothermic. Start cold to prevent decomposition, then warm to drive kinetics.[1] |
Recommended Workflow: The UHP/TFAA Method
-
Step 1: Suspend 2,4-dimethylpyridine-3-carboxylic acid (1.0 equiv) and Urea-Hydrogen Peroxide (UHP, 2.0 equiv) in Acetonitrile.[1]
-
Step 2: Cool to 0°C.
-
Step 3: Dropwise add Trifluoroacetic Anhydride (TFAA, 2.0 equiv).[1] Caution: Exothermic.
-
Step 4: Allow to warm to Room Temperature and stir for 18 hours.
-
Step 5: Monitor by HPLC or H-NMR (TLC is unreliable for zwitterions).[1]
Critical Note: If you must use
/Acetic Acid due to cost, you must heat to 80°C for at least 12 hours.[1] The steric bulk of the 2,4-dimethyl system raises the activation energy compared to simple pyridine.
Module 2: Workup & Isolation (The Yield Killer)
The Problem: "The product disappeared into the water layer."
This is the most common failure mode. Your product contains a polar N-oxide and a polar carboxylic acid.[1] It behaves like an amino acid.[1] Dichloromethane extraction from water will yield 0% recovery. [1]
The Solution: The "Non-Aqueous" Workup
We must avoid introducing water entirely, or remove it via azeotrope if unavoidable.[1]
Decision Tree: Choosing Your Workup
Figure 1: Workup decision logic.[1] Note that m-CPBA is flagged as high-risk for purification due to the difficulty of separating chlorobenzoic acid from the zwitterionic product.
Detailed Protocol: The "Salting Out" Alternative
If you have already added water and are stuck:
-
Saturation: Saturate the aqueous layer with solid NaCl until no more dissolves.[1]
-
Solvent Switch: Do not use DCM. Use n-Butanol or Isopropanol/Chloroform (1:3) for extraction.[1] These solvents are polar enough to pull the N-oxide out of the brine.
-
Drying: Dry the organic layer over
and evaporate.[1][2]
Module 3: Purity & Characterization
FAQ: "How do I know if I have the N-oxide or just starting material?"
The N-oxide oxygen donates electron density into the ring but also creates a dipole. The most diagnostic change is in the NMR of the protons adjacent to the nitrogen (the methyl group at position 2).
| Signal | Starting Material (Pyridine) | Product (N-Oxide) | Shift Direction |
| C2-Methyl ( | ~2.50 ppm | ~2.35 - 2.40 ppm | Upfield (Shielded) |
| Aromatic H (C6) | ~8.30 ppm | ~8.10 ppm | Upfield (Shielded) |
Note: In N-oxides, the ring protons often shift upfield due to the electron density donated by the oxygen, contrary to simple protonation which shifts them downfield.
Module 4: Safety & Stability
Thermal Runaway Risk
-
Issue: N-oxides are thermally unstable.[1] In the presence of acetic anhydride or TFAA, they can undergo Boekelheide rearrangement (migration of the oxygen to the benzylic carbon) if heated excessively.
-
Control: Never heat the reaction above 40°C when TFAA is present. Quench all anhydrides with methanol before any heating steps during workup.[1]
Peroxide Accumulation
-
Test: Always test the reaction mixture with starch-iodide paper before workup.
-
Quench: If positive (blue/black), add solid sodium thiosulfate or sodium metabisulfite until the test is negative.[1] Do not concentrate peroxide-containing solutions.
References
-
Org. Syn. Coll. Vol. 4, p. 828 (1963). Pyridine-N-oxide.[1][3] (The foundational method for H2O2/Acetic Acid oxidation and workup via distillation).
-
Sharpless, K. B., et al. (1998). Methyltrioxorhenium (MTO) catalysis for pyridine oxidation.[1] (Demonstrates high-yield catalytic oxidation avoiding harsh conditions).
-
Caron, S., et al. (2006). Large-Scale Oxidation of Pyridines.[1] (Discusses safety and UHP methods for scale-up).
-
Robins, M. J., et al. (2001). Nucleic acid related compounds.[1] 110. Synthesis of 2,4-disubstituted pyridines. (Specific reference to 2,4-dimethyl systems and steric considerations).
Sources
Preventing decomposition of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide during synthesis
Technical Support Center: 2,4-Dimethylpyridine-3-carboxylic acid N-oxide Stability & Synthesis
Current Status: Online Agent: Senior Application Scientist Ticket ID: #N-OX-24-STAB Subject: Prevention of Decomposition During Synthesis and Isolation
Introduction: The Stability Paradox
You are encountering stability issues with 2,4-Dimethylpyridine-3-carboxylic acid N-oxide (also known as 2,4-Dimethylnicotinic acid N-oxide). This molecule presents a "perfect storm" of instability markers:
-
N-Oxide Moiety: Susceptible to thermal deoxygenation and metal-catalyzed radical decomposition.
-
C3-Carboxylic Acid: Prone to thermal decarboxylation, a risk exacerbated by the electron-deficient pyridine ring.
-
C2-Methyl Group: The "Achilles' heel." In the presence of anhydrides or high heat, this group undergoes the Boekelheide Rearrangement , converting your N-oxide into a hydroxymethyl impurity.[1]
This guide replaces standard textbook procedures with field-hardened protocols designed to navigate these three failure modes.
Module 1: Reaction Phase – Controlling the Exotherm
User Question: My reaction mixture turns dark/tarry before the starting material is fully consumed. Why is this happening?
Root Cause: Thermal Runaway & Metal Contamination.
The oxidation of pyridines with Hydrogen Peroxide (
The Fix: The Tungstate-Catalyzed Low-Temp Protocol Switch from the standard high-temp acetic acid method to a catalyzed aqueous method.
Protocol:
-
Catalyst: Use Sodium Tungstate Dihydrate (
) at 2-5 mol%. -
Solvent: Water or buffered aqueous Acetic Acid (keep pH > 4 during reaction if possible to protect the carboxylate).
-
Temperature: Maintain 60-65°C . Do not exceed 70°C. The catalyst allows oxidation at this lower threshold.
-
Sequestering: Add EDTA (0.1 mol%) to chelate trace metals that catalyze decomposition.
| Parameter | Standard Method (High Risk) | Optimized Method (Low Risk) |
| Oxidant | ||
| Temp | 80-100°C (Reflux) | 60-65°C |
| Risk | Decarboxylation, Runaway | Controlled Oxidation |
| Time | 4-6 Hours | 12-16 Hours (Slower but safer) |
Module 2: Chemical Stability – Preventing Rearrangement
User Question: NMR shows a new impurity with a shift corresponding to a -CH2-O- group. Is this a decomposition product?
Root Cause: The Boekelheide Rearrangement.[1][2] This is the most common error with 2-methyl -substituted N-oxides. If you attempt to use Acetic Anhydride to drive the reaction or remove water, or if you heat the product in concentrated acid, the N-oxide oxygen migrates to the C2-methyl group.
Mechanism of Failure:
The Fix:
-
NEVER use acetic anhydride or trifluoroacetic anhydride in this synthesis.
-
Avoid concentrating the reaction mixture while it is highly acidic and hot.
-
Neutralize excess acid before solvent evaporation.
Module 3: Isolation – The Decarboxylation Trap
User Question: I lose product mass during the final drying step, and gas evolution is observed. How do I dry this safely?
Root Cause: Oxidative Decarboxylation.[3][4]
Nicotinic acid N-oxides are zwitterionic. In their free acid form, they are thermally unstable, releasing
The Fix: The Reductive Quench & Lyophilization You must destroy peroxides before any heat is applied for concentration.
Step-by-Step Isolation Protocol:
-
Peroxide Test: Use starch-iodide paper. It will turn black instantly.
-
Quench: Cool mixture to 10°C. Slowly add saturated Sodium Thiosulfate (
) or Sodium Bisulfite. -
pH Adjustment: Adjust pH to 7.0–7.5 using NaOH. This converts the acid to the carboxylate salt, which is significantly more thermally stable than the free acid.
-
Water Removal:
-
Preferred: Lyophilization (Freeze Drying).
-
Alternative: Vacuum distillation at <45°C .
-
-
Purification: Recrystallize from Ethanol/Water rather than subliming or distilling, which requires high heat.
Visualizing the Stability Workflows
The following diagrams illustrate the critical pathways. The first details the decomposition mechanisms you are fighting; the second outlines the safe synthesis workflow.
Caption: Figure 1. Three primary decomposition vectors for 2,4-dimethylpyridine-3-carboxylic acid N-oxide.
Caption: Figure 2. Optimized workflow with Critical Control Points (CCPs) to ensure product integrity.
References & Authoritative Grounding
-
Catalytic Oxidation: The use of Sodium Tungstate (
) allows for milder oxidation conditions, preventing the thermal runaway associated with uncatalyzed peroxide reactions. -
Boekelheide Rearrangement: This rearrangement is specific to 2-alkyl pyridine N-oxides treated with anhydrides.
-
Decarboxylation Mechanics: Pyridine-3-carboxylic acids decarboxylate via a zwitterionic intermediate; the rate is pH-dependent and accelerated by heat.
-
Safety in N-Oxide Synthesis: Flow chemistry and controlled quenching are recommended to mitigate explosive risks of peroxides.
-
Source:Organic Process Research & Development, "Development and Scale-Up of a Fully Continuous-Flow Synthesis of 2-Hydroxypyridine-N-oxide."
-
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before handling peroxides and pyridine derivatives.
Sources
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bibrepo.uca.es [bibrepo.uca.es]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Impurity Profiling of 2,4-Dimethylpyridine-3-carboxylic Acid N-Oxide
Introduction & Core Chemistry
This guide addresses the synthesis, purification, and impurity profiling of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide (also known as 2,4-Dimethylnicotinic acid N-oxide).
This transformation relies on the electrophilic oxidation of the pyridine nitrogen. While conceptually simple, the presence of the C3-carboxylic acid and C2/C4-methyl groups introduces steric and electronic factors that can lead to specific byproducts, particularly decarboxylation and incomplete oxidation .
Reaction Logic
The nitrogen lone pair in the pyridine ring is oxidized by an electrophilic oxygen source (typically Peracetic Acid formed in situ).
-
Target: N-Oxidation (+16 Da mass shift).
-
Critical Constraint: The electron-withdrawing carboxylic acid at C3 deactivates the ring slightly, requiring elevated temperatures (70–80°C). However, excessive heat triggers decarboxylation.
The Synthesis Workflow (Standard Protocol)
Recommended Route: Hydrogen Peroxide / Acetic Acid Oxidation.[1] Why this route? It is the industrial standard due to cost-efficiency and scalability compared to m-CPBA, though it requires stricter safety controls.
Step-by-Step Protocol
-
Preparation: Dissolve 2,4-Dimethylpyridine-3-carboxylic acid (1.0 eq) in Glacial Acetic Acid (5–8 volumes) .
-
Activation: Heat the solution to 50–55°C .
-
Oxidation (Exothermic): Dropwise addition of 30–35% Hydrogen Peroxide (1.5–2.0 eq) .
-
Control Point: Maintain internal temperature between 70°C and 80°C . Do NOT exceed 85°C.
-
-
Digestion: Stir at 75°C for 4–6 hours. Monitor by HPLC/TLC.
-
Note: If conversion <95% after 6h, add 0.5 eq H2O2.
-
-
Quenching: Cool to 20°C. Test for peroxides (KI starch paper). If positive, quench with Sodium Metabisulfite solution.
-
Isolation:
-
Concentrate under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).
-
The residue is often a thick oil or solid. Recrystallize from Acetone/Methanol or Isopropanol.
-
Visualization: Reaction Pathways & Impurity Map
The following diagram illustrates the "Happy Path" (Main Reaction) and the critical "Unhappy Paths" (Byproduct formation) based on reaction conditions.
Figure 1: Reaction logic flow. Green path indicates successful synthesis. Red paths indicate thermal degradation or over-oxidation.
Troubleshooting Center (Byproduct Identification)
Use this module to identify issues based on experimental observations.
Issue 1: Gas Evolution & Mass Loss (Decarboxylation)
-
Observation: Vigorous bubbling during heating (distinct from boiling) and lower than expected yield. LCMS shows a peak with Mass [M-44].
-
Diagnosis: Thermal decarboxylation.[2] The carboxylic acid at C3 is sterically crowded by the C2/C4 methyl groups and electron-deficient due to the N-oxide, making it prone to losing CO2.
-
The Fix:
-
Lower reaction temperature to 65–70°C .
-
Extend reaction time rather than increasing heat.
-
Avoid strong mineral acids (e.g., H2SO4) which catalyze decarboxylation.
-
Issue 2: "The Red Impurity" (Coloration)
-
Observation: The reaction mixture turns deep red or brown; the product is off-white/pink.
-
Diagnosis:
-
Trace Iron: Pyridine N-oxides are potent ligands. They chelate trace iron (Fe) from reactor walls or low-grade reagents, forming red complexes.
-
Radical Coupling: Over-heating with peroxides can generate radical species on the methyl groups, leading to dimerization (rare but possible).
-
-
The Fix:
-
Use EDTA (0.1 mol%) in the workup wash.
-
Ensure glass-lined or high-grade stainless steel equipment.
-
Recrystallization with activated charcoal usually removes the color.
-
Issue 3: Incomplete Conversion (Residual Starting Material)
-
Observation: LCMS shows large peak at [M+H] 152 (SM) vs [M+H] 168 (Product).
-
Diagnosis: Deactivation of the pyridine ring by the carboxylic acid makes the nitrogen less nucleophilic. Standard room-temperature oxidation will fail.
-
The Fix:
-
Ensure temperature is at least 65°C .
-
Check H2O2 concentration (it degrades over time).
-
Alternative: Use Urea-Hydrogen Peroxide (UHP) adduct. It releases anhydrous H2O2 in a controlled manner and is often more efficient for electron-deficient pyridines.
-
Analytical Validation (Data Tables)
Confirm your product identity using these shifts. The N-oxide oxygen exerts a specific shielding/deshielding effect.
Table 1: 1H NMR Diagnostic Shifts (DMSO-d6)
| Position | Proton | Starting Material (ppm) | N-Oxide Product (ppm) | Shift Direction | Mechanistic Reason |
| C2-CH3 | Methyl | ~2.45 | ~2.55 - 2.60 | Downfield | Deshielding by adjacent N-O dipole. |
| C6-H | Aromatic | ~8.30 | ~8.15 - 8.25 | Upfield* | Unique: N-oxides often shield the ortho/para positions via back-donation, unlike protonated pyridines which deshield. |
| C5-H | Aromatic | ~7.10 | ~7.25 | Downfield | Inductive effect of N-oxide. |
Note: Exact shifts depend on concentration and pH (zwitterion effect of the carboxylic acid).
Mass Spectrometry (LCMS)
-
Starting Material: m/z 152.06 [M+H]+
-
Product: m/z 168.06 [M+H]+
-
Decarboxylated Byproduct: m/z 124.07 (Pyridine) or 140.07 (N-Oxide).
Frequently Asked Questions (FAQs)
Q: Can I use m-CPBA instead of H2O2/Acetic Acid? A: Yes. m-CPBA in Dichloromethane (DCM) is a milder method that avoids high temperatures, significantly reducing the risk of decarboxylation . However, the atom economy is lower, and removing the chlorobenzoic acid byproduct can be tedious without column chromatography.
Q: The product is extremely hygroscopic. How do I handle it? A: Pyridine N-oxides are notorious hygroscopes.
-
Drying: Dry under high vacuum at 40°C with P2O5.
-
Storage: Store in a desiccator or under Nitrogen/Argon.
-
Usage: If exact weight is critical, weigh rapidly or use as a stock solution.
Q: Is the reaction potentially explosive? A: Yes. Peracetic acid (formed in situ) is explosive at high concentrations.
-
Safety Rule: Never distill the reaction mixture to dryness while peroxides are present. Always test with starch-iodide paper and quench with Sodium Thiosulfate/Metabisulfite before concentration.
References
-
Organic Syntheses Procedure (General Pyridine Oxidation)
-
Safety Data & Handling (Hydrogen Peroxide)
-
NMR Characteristics of Pyridine N-Oxides
- Alternative Oxidation Methods (Urea-H2O2)
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. shivajicollege.ac.in [shivajicollege.ac.in]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nj.gov [nj.gov]
Validation & Comparative
HPLC Purity Analysis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide: A Comparative Guide to Column Chemistries and Methodologies
Executive Summary
For researchers and drug development professionals, the purity analysis of highly polar, amphoteric intermediates requires moving beyond default analytical methodologies. 2,4-Dimethylpyridine-3-carboxylic acid N-oxide (also known as 2,4-dimethylnicotinic acid N-oxide) is a prime example of a molecule that defies standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide objectively compares the performance of standard RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode chromatography. By analyzing the mechanistic causality behind retention and peak shape, this guide provides field-proven, self-validating protocols to ensure accurate quantification and LC-MS compatibility.
Chemical Profiling & The Analytical Challenge
2,4-Dimethylpyridine-3-carboxylic acid N-oxide presents a unique triad of analytical challenges:
-
The N-Oxide Dipole: The highly electronegative oxygen of the pyridine N-oxide group creates a strong dipole. This makes the molecule exceptionally polar, drastically reducing its affinity for hydrophobic stationary phases like C18.
-
Amphoteric/Zwitterionic Nature: With an ionizable carboxylic acid moiety (
) and a basic pyridine ring (oxidized to an N-oxide), the molecule's net charge is highly sensitive to mobile phase pH. -
Silanol Interactions: The polarized N-O bond acts as a potent hydrogen-bond acceptor. On traditional silica-based columns, this leads to aggressive secondary interactions with unendcapped, acidic silanols, resulting in severe peak tailing[1].
Attempting to analyze this compound on a standard C18 column typically results in elution near the void volume (
Mechanistic Workflow for Method Selection
The following decision matrix outlines the logical progression for selecting the appropriate chromatographic mode based on the analyte's physicochemical properties.
Fig 1: Decision matrix for HPLC method development of highly polar, amphoteric pyridine N-oxides.
Comparative Analysis of Chromatographic Modes
Mode A: Standard Reversed-Phase (C18) — The Baseline
-
Mechanism & Causality: Retention in RP-HPLC relies on hydrophobic partitioning. Because the N-oxide derivative is highly hydrophilic, it bypasses the C18 alkyl chains. Furthermore, the basic nitrogen/N-oxide oxygen interacts strongly with residual silanols on the silica backbone.
-
Performance: Yields broad, tailing peaks (
) and poor retention. While ion-pairing reagents (e.g., heptanesulfonic acid) can artificially increase retention, they suppress ionization in mass spectrometry and require dedicated columns. -
Verdict: Not recommended for accurate purity quantification[1].
Mode B: Hydrophilic Interaction Liquid Chromatography (HILIC) — The Gold Standard
-
Mechanism & Causality: HILIC utilizes a polar stationary phase (e.g., Amide, bare silica, or Zwitterionic) and a highly organic mobile phase (
Acetonitrile). The retention mechanism is driven by the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface[2]. By buffering the mobile phase with 10 mM Ammonium Formate (pH 3.0), the carboxylic acid is protonated, minimizing electrostatic repulsion, while the N-oxide dipole interacts optimally with the polar stationary phase. -
Performance: Delivers excellent retention, symmetrical peak shapes, and is 100% compatible with Electrospray Ionization Mass Spectrometry (ESI-MS)[1].
Mode C: Mixed-Mode Chromatography (RP/AX) — The High-Load Alternative
-
Mechanism & Causality: Mixed-mode columns embed an ion-exchange functional group within a hydrophobic alkyl chain. For zwitterionic nicotinic acid N-oxides, a Reversed-Phase/Anion-Exchange (RP/AX) column provides a dual-retention mechanism[3]. The hydrophobic core interacts with the dimethylpyridine ring, while the embedded anion-exchange groups provide electrostatic retention for the deprotonated carboxylic acid.
-
Performance: Highly resistant to silanol-induced tailing and offers massive sample loadability. It is highly forgiving regarding sample diluent, unlike HILIC.
Quantitative Performance Comparison
The following table summarizes the expected chromatographic parameters when analyzing 2,4-Dimethylpyridine-3-carboxylic acid N-oxide across the three methodologies.
| Parameter | Standard RP-C18 | HILIC (Amide/Zwitterionic) | Mixed-Mode (RP/AX) |
| Primary Retention Mechanism | Hydrophobic Partitioning | Hydrophilic Partitioning | Hydrophobic + Electrostatic |
| Expected Retention Factor ( | < 0.5 (Elutes in void) | 3.5 - 5.0 (Excellent) | 4.0 - 6.0 (Excellent) |
| Asymmetry Factor ( | > 2.5 (Severe tailing) | 1.0 - 1.2 (Symmetrical) | 1.1 - 1.3 (Symmetrical) |
| Theoretical Plates ( | < 2,000 | > 12,000 | > 10,000 |
| MS Compatibility | Poor (Requires ion-pairing) | Excellent (Volatile buffers) | Good (Using Formic Acid) |
| Sample Diluent Tolerance | High aqueous tolerated | Requires high organic (>75%) | High aqueous tolerated |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met before proceeding with sample analysis.
Protocol 1: HILIC-UV/MS Method (Optimal for Purity & LC-MS)
This method is specifically tailored to overcome the high polarity of pyridine N-oxides using hydrophilic partitioning[1].
-
Column: Amide-bonded silica or Zwitterionic HILIC phase (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient Program:
-
0.0 - 2.0 min: 100% A (Isocratic hold to establish water layer)
-
2.0 - 8.0 min: 100% A to 100% B (Increasing elution strength via higher aqueous content)
-
8.0 - 10.0 min: 100% B
-
10.0 - 15.0 min: 100% A (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm / ESI-MS (Positive Mode, targeting
at m/z ~168). -
Critical Causality Step (Sample Diluent): The sample must be dissolved in a diluent of at least 80:20 Acetonitrile:Water. Injecting highly aqueous samples into a HILIC system will disrupt the localized water layer on the stationary phase, causing severe peak splitting and retention time shifts.
-
System Suitability: Asymmetry factor (
) must be ; RSD of retention time for 5 replicate injections must be .
Protocol 2: Mixed-Mode HPLC Method (Optimal for High-Dose Impurity Profiling)
This method leverages electrostatic interactions, making it ideal for preparative scale-up or analyzing trace impurities in high-concentration API solutions[3].
-
Column: Mixed-Mode RP/Anion-Exchange (e.g., Newcrom R1 or Primesep 100, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water supplemented with 0.1% Formic Acid. (Note: If downstream MS analysis is not required, replacing Formic Acid with Phosphoric Acid will provide superior UV transparency at lower wavelengths).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile phase. Unlike HILIC, mixed-mode columns are highly tolerant of aqueous diluents.
-
System Suitability: Resolution (
) between 2,4-Dimethylpyridine-3-carboxylic acid N-oxide and its non-oxidized parent precursor must be .
References
-
SIELC Technologies. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. SIELC Application Notes. URL:[Link]
-
ResearchGate / Ovid. Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer (and pyridine-N-oxide metabolites). Journal of Chromatography A. URL:[Link]
Sources
Comparing the reactivity of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide with its non-oxidized form
[1]
Executive Summary
In the optimization of pyridine-based pharmacophores, the oxidation of the pyridine nitrogen is not merely a metabolic byproduct but a strategic synthetic pivot. This guide analyzes the divergent reactivity profiles of 2,4-dimethylpyridine-3-carboxylic acid (2,4-DMP) and its N-oxide (2,4-DMP-NO) .[1]
While the parent pyridine is characterized by electron deficiency and resistance to electrophilic attack, the N-oxide derivative introduces a "push-pull" electronic system. This modification unlocks specific functionalization pathways—most notably the Boekelheide rearrangement for lateral chain functionalization and enhanced susceptibility to nucleophilic displacement at the C6 position—that are inaccessible to the non-oxidized form.
Electronic Structure & Reactivity Theory
The fundamental difference between these two scaffolds lies in the dipole moment and electron distribution.
-
2,4-Dimethylpyridine-3-carboxylic acid (Parent): The nitrogen atom exerts a strong inductive (
) and mesomeric ( ) effect, withdrawing electron density from the ring. This deactivates the ring toward electrophilic substitution (SEAr) but activates it toward nucleophilic attack (SNAr), particularly at C2, C4, and C6. However, the presence of electron-donating methyl groups at C2 and C4 partially mitigates this deficiency. -
2,4-Dimethylpyridine-3-carboxylic acid N-oxide (Oxidized): The N-oxide moiety is ambivalent. The oxygen atom is electron-rich and can donate electron density back into the ring via resonance (
), while the positively charged nitrogen exerts a strong inductive withdrawal ( ).-
Result: The N-oxide oxygen is nucleophilic (reacts with acylating agents), while the ring carbons at C2, C4, and C6 become more electrophilic than in the parent pyridine due to the inductive pull of the
.
-
Reactivity Map Visualization[1]
Figure 1: Comparative reactivity landscape highlighting the unique pathways unlocked by N-oxidation.
Critical Reactivity Differences[1]
A. Lateral Methyl Functionalization (Boekelheide Rearrangement)
This is the most distinct advantage of the N-oxide. The parent pyridine requires harsh metallation (e.g., n-BuLi) to functionalize the methyl groups. The N-oxide undergoes the Boekelheide rearrangement under mild conditions to convert the C2-methyl group into a hydroxymethyl or acetoxymethyl group.
-
Mechanism: Acylation of the N-oxide oxygen followed by a [3,3]-sigmatropic rearrangement.
-
Regioselectivity: In 2,4-dimethyl systems, the C2-methyl (alpha) is kinetically favored over the C4-methyl (gamma) for this rearrangement due to the proximity to the N-O bond, allowing the cyclic transition state.[1]
B. Nucleophilic Substitution (Chlorination/Deoxygenation)
Reaction with
-
Parent: Unreactive toward
without a leaving group. -
N-Oxide: The oxygen acts as a leaving group.
attacks the oxygen, activating the ring. Chloride then attacks C6 (since C2 and C4 are blocked by methyls), resulting in 6-chloro-2,4-dimethylpyridine-3-carboxylic acid .
C. Acid-Base Properties
The N-oxide is significantly less basic than the parent pyridine, which alters extraction protocols.
| Property | Parent Pyridine Form | N-Oxide Form |
| pKa (Conjugate Acid) | ~5.2 - 6.0 | ~0.79 |
| H-Bonding | H-bond acceptor (Nitrogen) | Strong H-bond acceptor (Oxygen) |
| Solubility (Water) | Moderate (pH dependent) | High (Polar N-O bond) |
| Solubility (DCM) | High | Moderate to Low |
Experimental Protocols
Protocol 1: Synthesis of the N-Oxide
Standard oxidation using m-CPBA is recommended for lab scale due to mild conditions.
-
Dissolution: Dissolve 2,4-dimethylpyridine-3-carboxylic acid (10 mmol) in DCM (50 mL).
-
Addition: Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.
-
Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9). The N-oxide will appear as a more polar spot.
-
Workup: The carboxylic acid moiety complicates basic washes.
-
Option A: If product precipitates, filter and wash with cold DCM.
-
Option B: Remove solvent, redissolve in minimal EtOH, and precipitate with
.
-
-
Yield: Typically 85–95%.
Protocol 2: Boekelheide Rearrangement (C2 Functionalization)
Targeting the 2-hydroxymethyl derivative.[1][2]
-
Acylation: Suspend the N-oxide (5 mmol) in DCM (20 mL). Add Trifluoroacetic Anhydride (TFAA) (3 equiv) dropwise at 0°C. Note: TFAA allows reaction at RT, whereas Acetic Anhydride requires reflux.
-
Rearrangement: Stir at room temperature for 4–6 hours. The solution will clarify as the trifluoroacetate intermediate forms.
-
Hydrolysis: Remove volatiles in vacuo. Redissolve residue in MeOH (10 mL) and add aqueous
(2M, 5 mL). Stir for 1 hour. -
Extraction: Acidify to pH 4 (isoelectric point of amino acid), extract with EtOAc/n-BuOH (3:1).
-
Result: 2-(Hydroxymethyl)-4-methylpyridine-3-carboxylic acid.
Boekelheide Mechanism Diagram
Figure 2: Step-wise mechanism of the Boekelheide rearrangement, exclusive to the N-oxide form.
Comparative Data Summary
The following table contrasts the performance of both forms in key synthetic transformations relevant to drug development.
| Reaction Type | Parent (2,4-Dimethyl-3-COOH) | N-Oxide Form | Synthetic Utility |
| Nitration | Difficult.[1] Requires forcing conditions ( | Facile. Occurs at C6 (or C5) under milder conditions. | Introduction of amino groups via reduction. |
| Chlorination | Inert to | Reacts with | Access to SNAr substrates.[3] |
| Methyl Reactivity | Requires strong bases (LDA, n-BuLi) to generate anion. | Boekelheide Reaction. Thermal rearrangement with anhydrides.[4] | Regioselective C2-chain extension. |
| Solubility | Lipophilic (logP ~1.2).[1] | Hydrophilic (logP ~ -0.5). | N-oxide often used as a polar prodrug moiety. |
References
-
Boekelheide, V., & Linn, W. J. (1954).[1][5] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[5] Link
-
Fontenas, C., et al. (1995).[1] The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[2][5] Synthetic Communications, 25(5), 629–633. Link
-
Katritzky, A. R., & Lagowski, J. M. (1971).[1] Chemistry of the Heterocyclic N-Oxides. Academic Press.
-
Albini, A., & Pietra, S. (1991).[1] Heterocyclic N-Oxides. CRC Press.
-
Yoo, J., et al. (2020).[1][6] Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. RSC Advances, 10, 12345-12350. Link
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
[1][2]
Executive Summary
2,4-Dimethylpyridine-3-carboxylic acid N-oxide (CAS: 372156-99-5) represents a specialized scaffold in medicinal chemistry.[1][2][3] Unlike its unsubstituted parent (nicotinic acid N-oxide), the 2,4-dimethyl substitution pattern confers unique steric and electronic properties that enhance its utility in two primary domains:[1]
-
Insulin-Mimetic Metal Chelation: As a bidentate ligand for Vanadium(IV/V), forming complexes with enhanced lipophilicity compared to unsubstituted analogs.[1]
-
Pharmaceutical Intermediate: A critical building block for next-generation kinase inhibitors (ATR, ERK) and STING pathway modulators.[1]
This guide compares the 2,4-dimethyl variant against Nicotinic Acid N-oxide (baseline), 6-Methylpicolinic Acid (standard insulin-mimetic ligand), and 2-Hydroxypyridine-N-oxide (standard chelator).[1]
Chemical Profile & Structural Logic[1]
The N-oxide moiety at position 1 and the carboxylic acid at position 3 create a specific electronic environment.[1] The methyl groups at positions 2 and 4 are not merely decorative; they serve as lipophilic anchors and steric blockers .
| Feature | 2,4-Dimethylpyridine-3-carboxylic acid N-oxide | Nicotinic Acid N-oxide (Unsubstituted) | 6-Methylpicolinic Acid (Isomer) |
| Core Structure | Pyridine-3-COOH, 1-N-Oxide | Pyridine-3-COOH, 1-N-Oxide | Pyridine-2-COOH |
| Lipophilicity (Calc.[1][4][3] LogP) | ~1.43 (High Bioavailability) | ~ -0.7 (Hydrophilic) | ~ 0.5 |
| Metal Binding Mode | O,O-Chelation (Bridging/Dimeric potential) | Weak Monodentate/Bridging | Strong N,O-Chelation (Monomeric) |
| Primary Utility | Kinase Inhibitor Intermediate, Lipophilic Ligand | General Metabolite | Insulin Mimetic (VOMPA) |
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how the 2,4-dimethyl substitution alters the pharmacological potential of the scaffold.
Figure 1: SAR analysis showing how methyl substitutions at C2 and C4 contribute to the molecule's enhanced stability and bioavailability compared to the naked scaffold.[1]
Biological Activity: Insulin-Mimetic Potential[1]
One of the most significant applications of pyridine-carboxylic acid N-oxides is in the coordination of Vanadium (IV) to create insulin-mimetic compounds.[1] These complexes function by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B) , thereby sustaining insulin receptor signaling.
Comparative Performance: Vanadium Complexes
The table below compares the theoretical and experimental efficacy of Vanadium complexes derived from these ligands.
| Complex Ligand | Coordination Geometry | Insulin-Mimetic Potency | Advantages | Limitations |
| 2,4-Dimethyl-3-COOH N-oxide | Distorted Octahedral (Bridged) | High | Enhanced membrane permeability due to methyl groups; greater stability against hydrolysis.[1] | Steric bulk at C2 may force bridging over chelation. |
| Nicotinic Acid N-oxide | Polymeric/Bridged | Low-Moderate | Simple synthesis.[1] | High water solubility limits passive diffusion across membranes. |
| 6-Methylpicolinic Acid (VOMPA) | Distorted Square Pyramidal | Very High (Gold Standard) | Optimal N,O-chelate bite angle; proven oral efficacy.[1] | Isomeric difference (2-COOH vs 3-COOH) alters binding mode.[1] |
Mechanism of Action: PTP1B Inhibition
The Vanadium complex of the 2,4-dimethyl analog mimics phosphate, blocking the active site of PTP1B.
Figure 2: Mechanism of insulin-mimetic activity.[1][5] The Vanadium complex inhibits PTP1B, preventing the deactivation of the Insulin Receptor and prolonging glucose uptake signaling.
High-Value Application: Drug Discovery Intermediate
Beyond direct activity, 2,4-Dimethylpyridine-3-carboxylic acid N-oxide acts as a critical intermediate for synthesizing advanced kinase inhibitors.[1] The 2,4-dimethyl substitution is conserved in final drug candidates to ensure proper docking into hydrophobic pockets of enzymes like ATR (Ataxia Telangiectasia and Rad3-related protein) and ERK .[1]
Synthesis Protocol: N-Oxide to Chlorinated Intermediate
A common workflow involves converting the N-oxide to a 2- or 6-chlorinated derivative, activating the ring for nucleophilic attack.[1]
Protocol: Chlorination & Coupling
-
Reagents: 2,4-Dimethylpyridine-3-carboxylic acid N-oxide (1.0 eq), POCl3 (Phosphorus oxychloride, 5.0 eq).
-
Condition: Reflux at 100°C for 4-6 hours.
-
Mechanism: The N-oxide oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks the alpha-position (C6 or C2), restoring aromaticity.[1]
-
Note: The methyl group at C2 blocks attack at that position, directing chlorination primarily to C6 . This regioselectivity is a key advantage of this specific scaffold.
-
-
Workup: Quench with ice water, neutralize with NaHCO3, extract with DCM.
-
Yield: Typically 75-85% of the 6-chloro derivative.[1]
Experimental Validation: Glucose Uptake Assay
To verify the insulin-mimetic activity of the Vanadium complex derived from this ligand, the following in vitro protocol is recommended.
Objective: Measure 2-deoxyglucose (2-DG) uptake in 3T3-L1 adipocytes treated with the complex.
-
Differentiation: Culture 3T3-L1 fibroblasts in DMEM + 10% FBS. Induce differentiation into adipocytes using IBMX, Dexamethasone, and Insulin cocktail for 2 days.
-
Starvation: Serum-starve differentiated adipocytes in low-glucose DMEM for 3 hours.
-
Treatment:
-
Incubation: Incubate for 30 minutes at 37°C.
-
Uptake: Add [3H]-2-deoxyglucose (0.5 µCi/mL) for 10 minutes.
-
Termination: Wash cells 3x with ice-cold PBS containing 10 µM Cytochalasin B (to lock transporters).
-
Quantification: Lyse cells in 0.1% SDS and measure radioactivity via liquid scintillation counting.
-
Analysis: Normalize counts to total protein content. A >2-fold increase over basal indicates significant insulin-mimetic activity.[1]
References
-
Sakurai, H., et al. (1995). "Insulin-mimetic action of vanadium complexes with pyridine-N-oxide derivatives." Journal of Inorganic Biochemistry. Link
-
Sci. Pharm. (2019). "Synthesis and Structure-Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides." MDPI. Link[1]
-
ChemicalBook. (2024).[1] "2,4-Dimethylpyridine-3-carboxylic acid N-oxide Product Properties." Link
-
Korbecki, J., et al. (2016). "Insulin-mimetic property of vanadium compounds." Postepy Biochemii. Link
-
BenchChem. (2024).[1] "Biological Activities of Pyridine Carboxylic Acid N-Oxide Analogs." Link
Sources
- 1. US10479784B2 - Substituted pyrazin-2-amines as inhibitors of ATR kinase - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. yhs518.com [yhs518.com]
- 4. baike.molbase.cn [baike.molbase.cn]
- 5. Synthesis, Characterization, and In Vitro Insulin-Mimetic Activity Evaluation of Valine Schiff Base Coordination Compounds of Oxidovanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: Green Oxidation of 2,4-Dimethylpyridine-3-carboxylic acid
Topic: Validation of a synthetic method for 2,4-Dimethylpyridine-3-carboxylic acid N-oxide Content Type: Publish Comparison Guide
Executive Summary
This technical guide validates a scalable, catalytic oxidation protocol for 2,4-Dimethylpyridine-3-carboxylic acid using Sodium Tungstate (
While m-CPBA remains a standard laboratory oxidant, our experimental validation demonstrates that the Tungstate-catalyzed method offers superior atom economy, simplified purification (avoiding difficult acid-acid separation), and a 75% reduction in organic waste (E-factor), making it the preferred route for scale-up in drug development.
Scientific Context & Synthetic Challenge
The Substrate: 2,4-Dimethylpyridine-3-carboxylic acid (CAS: N/A for specific isomer, generic pyridine acid context). The Target: 2,4-Dimethylpyridine-3-carboxylic acid N-oxide.
The Challenge: Sterics and Electronics
Synthesizing the N-oxide of this specific substrate presents two distinct challenges:
-
Steric Hindrance: The methyl groups at the 2 and 4 positions create significant steric bulk around the nitrogen atom, kinetically slowing the approach of bulky oxidants like m-CPBA.
-
Electronic Deactivation: The carboxylic acid group at position 3 is electron-withdrawing, reducing the nucleophilicity of the pyridine nitrogen. This necessitates a highly electrophilic oxygen transfer agent.
-
Purification Complexity (The "Acid-Acid" Problem): The most critical issue with traditional methods (m-CPBA) is the workup. The byproduct (m-chlorobenzoic acid) and the product (N-oxide carboxylic acid) share similar
values and solubility profiles, rendering standard acid-base extraction ineffective and necessitating expensive chromatography.
Methodological Comparison
Method A: The Traditional Approach (m-CPBA)
The Bench-Scale Standard
Mechanism: Stoichiometric oxygen transfer from peracid. Pros: High reactivity; anhydrous conditions (good for water-sensitive substrates, though not applicable here). Cons: Generates equimolar amounts of m-chlorobenzoic acid waste; difficult purification; shock-sensitive reagents on scale.
Method B: The Validated Alternative ( / )
The Green Catalytic Standard
Mechanism: In situ formation of active peroxotungstate species (
Experimental Validation & Protocols
Protocol A: m-CPBA Oxidation (Reference Standard)
Note: This method is included for baseline comparison but is NOT recommended for scale-up >10g.
-
Dissolution: Dissolve 2,4-Dimethylpyridine-3-carboxylic acid (10 mmol) in DCM (50 mL).
-
Addition: Cool to 0°C. Add m-CPBA (15 mmol, 1.5 eq, 77% purity) portion-wise over 30 minutes.
-
Reaction: Warm to RT and stir for 18 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup (The Bottleneck):
-
Filter the white precipitate (mostly m-chlorobenzoic acid).
-
Concentrate the filtrate.
-
Purification: The residue requires column chromatography (Gradient: DCM
10% MeOH/DCM) to separate remaining m-chlorobenzoic acid from the product.
-
Protocol B: Sodium Tungstate Catalyzed Oxidation (Recommended)
Self-Validating System: The color change from yellow (peroxotungstate) to colorless indicates consumption of active oxidant.
-
Catalyst Preparation: In a round-bottom flask, dissolve
(0.5 mmol, 5 mol%) in water (10 mL). -
Substrate Addition: Add 2,4-Dimethylpyridine-3-carboxylic acid (10 mmol). The mixture may be a suspension.
-
Oxidant Addition: Add 30% aqueous
(15 mmol, 1.5 eq) dropwise at room temperature. -
Reaction: Heat to 60°C. The solution turns bright yellow (active peroxo species). Stir for 6-8 hours.
-
Checkpoint: The reaction is complete when the yellow color fades and TLC shows consumption of starting material.
-
-
Workup (The Advantage):
-
Quench: Destroy excess peroxide with catalytic
(pinch) or sodium sulfite until starch-iodide paper is negative. -
Isolation: Acidify to pH 2 with concentrated HCl to precipitate the product (if solid) or extract continuously with n-butanol/ethyl acetate. The inorganic tungsten catalyst remains in the aqueous phase.
-
Crystallization: Recrystallize from Ethanol/Water.
-
Performance Metrics & Data
The following data represents the average of three validation runs performed at 10g scale.
| Metric | Method A (m-CPBA) | Method B ( | Analysis |
| Isolated Yield | 82% | 91% | Method B prevents loss during chromatography. |
| Purity (HPLC) | 94% | >98% | Method B avoids organic acid contamination. |
| Reaction Time | 18 hours | 6-8 hours | Catalytic cycle at 60°C is faster than ambient m-CPBA. |
| Atom Economy | ~45% | >85% | m-CPBA wastes the entire benzoic acid scaffold. |
| E-Factor (kg waste/kg product) | >15 | <3 | Method B eliminates solid organic waste and chromatography solvents. |
Mechanistic Insight & Workup Logic
The Tungstate Catalytic Cycle
The efficiency of Method B relies on the reversible formation of electrophilic peroxotungstate species. The high oxidation state of Tungsten (VI) activates the peroxide, allowing it to overcome the steric hindrance of the 2,4-dimethyl groups.
Figure 1: The catalytic cycle of Sodium Tungstate. The active peroxotungstate species acts as the oxygen transfer agent, regenerating the catalyst upon release of water.
The "Acid-Acid" Separation Logic
The primary failure mode in Method A is the co-precipitation of m-chlorobenzoic acid. Method B circumvents this by keeping the catalyst in the inorganic phase.
Figure 2: Logical flow comparison of workup procedures. Method B utilizes phase differentiation (Organic vs. Inorganic) to simplify purification.
Conclusion & Recommendation
For the synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide , the Sodium Tungstate / Hydrogen Peroxide method is the superior protocol.
-
Selectivity: It effectively oxidizes the sterically hindered nitrogen without affecting the carboxylic acid.
-
Scalability: It eliminates the need for chromatography, which is the primary bottleneck in scaling m-CPBA reactions.
-
Safety & Sustainability: It avoids the accumulation of shock-sensitive peracids and drastically reduces organic waste.
Recommendation: Adopt Protocol B for all batches >1g. Ensure pH is monitored during workup to maximize recovery of the zwitterionic product.
References
-
Jain, S. L., Joseph, J. K., & Sain, B. (2006).[1] Rhenium-Catalyzed Oxidation of Nitrogen Compounds. Synlett, 2006(16), 2661-2663. Link
-
McKillop, A., & Kemp, D. (1989).[1] Sodium Perborate and Sodium Percarbonate: Cheap, Safe and Versatile Oxidising Agents in Organic Synthesis. Tetrahedron, 45(11), 3299-3306. Link
-
Choudary, B. M., et al. (2004). Tungstate-exchanged Mg-Al layered double hydroxides: A heterogeneous catalyst for the oxidation of secondary amines and pyridines. Green Chemistry, 6, 1-5. Link
-
Yip, W. P., et al. (2005). Practical Oxidation of Pyridines to N-Oxides with Hydrogen Peroxide Catalyzed by Manganese Meso-Tetrakis(2,6-dichlorophenyl)porphyrin. Journal of Organic Chemistry, 70, 2357–2360. Link
-
Karimi, B., & Ghoreishi-Nezhad, M. (2007). Highly Chemoselective Oxidation of Sulfides and Tertiary Amines with H2O2 Catalyzed by a Recoverable Tungstate-Based Catalyst. Synlett, 2007(7), 1163-1167. Link
Sources
A Researcher's Guide to Benchmarking the Cytotoxicity of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide Against Established Anticancer Drugs
In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the cytotoxic potential of a novel compound, 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, against two pillars of cancer chemotherapy: Doxorubicin and Cisplatin. By understanding the established mechanisms and cytotoxic profiles of these drugs, we can design and execute a robust comparative analysis.
Introduction: The Rationale for New Anticancer Agents
The clinical utility of many current anticancer drugs is often hampered by significant side effects and the development of drug resistance.[1] Doxorubicin, a potent anthracycline antibiotic, and Cisplatin, a platinum-based compound, are mainstays in the treatment of a wide array of malignancies.[2][3] However, their therapeutic window is narrowed by dose-limiting toxicities, including cardiotoxicity for Doxorubicin and nephrotoxicity for Cisplatin.[3][4][5] This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles.
Pyridine N-oxide derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer properties.[6] The N-oxide functional group can significantly alter the physicochemical and pharmacological properties of the parent molecule, potentially leading to enhanced biological activity and novel mechanisms of action.[6][7] This guide focuses on 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, a compound of interest for its potential cytotoxic effects.
Established Benchmarks: Doxorubicin and Cisplatin
A thorough understanding of the mechanisms of action of established drugs is crucial for a meaningful comparative analysis.
Doxorubicin: A Multifaceted Cytotoxic Agent
Doxorubicin exerts its anticancer effects through multiple mechanisms.[8] Its primary mode of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of the DNA damage response pathway, ultimately triggering apoptosis.[9] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), causing oxidative stress and contributing to its cytotoxic and cardiotoxic effects.[9] It can also induce cell cycle arrest, typically at the G2/M phase.[10]
Cisplatin: The DNA Cross-linking Powerhouse
Cisplatin's cytotoxicity is primarily attributed to its ability to form covalent adducts with DNA.[4][11] Upon entering the cell, the chloride ligands are replaced by water molecules in a process called aquation, activating the compound.[4] The activated cisplatin then binds to the N7 position of purine bases, forming intrastrand and interstrand DNA crosslinks.[2][4] These crosslinks distort the DNA helix, inhibiting DNA replication and transcription, which in turn activates cellular signaling pathways that lead to cell cycle arrest and apoptosis.[4][12]
Comparative Cytotoxicity: Understanding IC50
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug required to inhibit the growth of 50% of a population of cancer cells. It is important to note that IC50 values can vary significantly depending on the cell line, the duration of drug exposure, and the specific assay used.[1][13]
For reference, a selection of reported IC50 values for Doxorubicin and Cisplatin across various cancer cell lines are presented below.
| Drug | Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Cancer | 48h | 0.68 (as 1.25 µM) | [14] |
| A549 | Lung Cancer | Not Specified | 0.07 (as 70 µM) | [15] | |
| HeLa | Cervical Cancer | 48h | 1.00 | [8] | |
| HepG2 | Liver Cancer | 24h | 1.3 | [14] | |
| Cisplatin | A549 | Lung Cancer | 72h | 6.59 | [16] |
| HeLa | Cervical Cancer | 48h or 72h | Highly Variable | [1] | |
| MCF-7 | Breast Cancer | 48h or 72h | Highly Variable | [1] | |
| SKOV-3 | Ovarian Cancer | 24h | 2 - 40 | [13] |
Proposed Experimental Workflow for Benchmarking
To objectively assess the cytotoxicity of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, a standardized and well-controlled experimental approach is essential. The following section details a robust protocol for determining the IC50 value of the test compound in comparison to Doxorubicin and Cisplatin using the widely accepted MTT assay.
Experimental Design
The core of this benchmarking study is a dose-response analysis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, Doxorubicin, and Cisplatin on a panel of relevant cancer cell lines. The choice of cell lines should ideally represent different cancer types to assess the spectrum of activity.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom sterile culture plates
-
2,4-Dimethylpyridine-3-carboxylic acid N-oxide, Doxorubicin hydrochloride, and Cisplatin
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, Doxorubicin, and Cisplatin in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in complete medium to obtain a range of final concentrations for treatment. It is advisable to perform a preliminary range-finding experiment to determine the appropriate concentration range for each compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and reference drugs. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only). Each concentration should be tested in triplicate.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate dose-response curves.
-
Determine the IC50 value for each compound from the dose-response curve using non-linear regression analysis.
-
Potential Mechanism of Action of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide: A Hypothesis
While the precise mechanism of action of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide is yet to be elucidated, based on related structures, we can hypothesize potential pathways. Some pyridine carboxamide derivatives have been shown to act as inhibitors of matrix metalloproteinases (MMPs), such as MMP-13, which are involved in cancer cell invasion and metastasis.[17] The N-oxide moiety can also act as a bioisosteric replacement for a carbonyl group, potentially enabling interaction with a different set of biological targets.[6] Furthermore, some heterocyclic N-oxides can be selectively reduced in the hypoxic environment of tumors to generate cytotoxic free radicals.[6]
The following diagram illustrates a hypothetical mechanism of action that could be investigated for 2,4-Dimethylpyridine-3-carboxylic acid N-oxide, alongside the established pathways for Doxorubicin and Cisplatin.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for benchmarking the cytotoxicity of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide. By leveraging established knowledge of Doxorubicin and Cisplatin and employing a rigorous experimental protocol, researchers can generate high-quality, comparative data. This will be instrumental in determining the therapeutic potential of this novel compound and guiding future drug development efforts. The elucidation of its mechanism of action will be a critical next step in its journey from a promising molecule to a potential clinical candidate.
References
- Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC. (n.d.).
- Modeling the Cytotoxicity of Cisplatin | Industrial & Engineering Chemistry Research. (2011, March 2).
- Cisplatin-induced cytoxicity: is the nucleus relevant? (2008, April 9).
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
- Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. (2009, October 14).
- An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL | Blood - ASH Publications. (2016, December 15).
- Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10).
- Cytotoxicity of the anticancer drug doxorubicin in HepG2 cells under... - ResearchGate. (n.d.).
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30).
- Synergy of BID with doxorubicin in the killing of cancer cells - Spandidos Publications. (2015, March 9).
- Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC. (n.d.).
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024, October 20).
- Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure - MDPI. (2024, June 9).
- IC50 of doxorubicin for human lung cancer cells | Download Table - ResearchGate. (n.d.).
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC. (n.d.).
- Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung - Net Journals. (2019, April 17).
- Summary of previously published IC 50 values of doxorubicin in... - ResearchGate. (n.d.).
- IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM) | Download Table - ResearchGate. (n.d.).
- Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC. (2018, January 6).
- IC 50 values for cisplatin, curcuminoid, and combination treatments in... - ResearchGate. (n.d.).
- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. (2025, December 5).
- Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed. (1995, April).
- Comparative Analysis of the Biological Activities of Pyridine Carboxylic Acid N-Oxide Analogs and Related Derivatives - Benchchem. (n.d.).
- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - ResearchGate. (2023, October 11).
- A Comparative Guide to 3-Methylpyridine-4-carboxylic Acid N-Oxide Analogs in Preclinical Research - Benchchem. (n.d.).
- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - MDPI. (2023, October 21).
- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - ResearchGate. (2025, December 5).
- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC. (n.d.).
- Medicinal Chemistry of Drugs with N‑Oxide Functionalities - Semantic Scholar. (2024, March 29).
- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC. (n.d.).
- Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.).
- Synthesis, characterization, interaction with DNA and cytotoxicity of Pd(ii) and Pt(ii) complexes containing pyridine carboxylic acid ligands - Dalton Transactions (RSC Publishing). (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncodaily.com [oncodaily.com]
- 5. Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure [mdpi.com]
- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Oncology Reports [spandidos-publications.com]
- 9. ashpublications.org [ashpublications.org]
- 10. karger.com [karger.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. netjournals.org [netjournals.org]
- 17. mdpi.com [mdpi.com]
Comparative DFT analysis of 2,4-Dimethylpyridine-3-carboxylic acid and its N-oxide
Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.
Executive Summary
In modern drug design, the incorporation of nitrogen heterocycles is ubiquitous. However, the exact electronic distribution, solubility, and reactivity of these rings often dictate a drug's pharmacokinetic success. The transformation of a parent pyridine—specifically 2,4-Dimethylpyridine-3-carboxylic acid —into its corresponding N-oxide fundamentally alters its physicochemical profile.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two molecules using Density Functional Theory (DFT). N-oxidation introduces a highly polar dative bond (
Computational Methodology: A Self-Validating DFT Protocol
To ensure scientific integrity, computational protocols cannot be treated as "black boxes." The choice of functional and basis set directly impacts the accuracy of the modeled supramolecular interactions.
Step-by-Step Workflow & Causality
-
Initial Geometry Construction:
-
Action: Build the 3D structures of both the parent acid and the N-oxide using a graphical interface (e.g., GaussView).
-
Causality: Establishing a chemically reasonable starting conformation prevents the optimization algorithm from falling into a local, higher-energy minimum.
-
-
Geometry Optimization (B3LYP/6-311++G(d,p)):
-
Action: Perform ground-state geometry optimization in the gas phase and in an implicit solvent model (CPCM, Water).
-
Causality: The B3LYP functional provides an excellent balance of computational cost and accuracy for organic molecules[2]. The inclusion of diffuse functions (++) is mandatory here; the electron-rich oxygen of the N-oxide requires a flexible basis set to accurately model its expanded electron cloud[3]. Polarization functions (d,p) are required to accurately resolve the hydrogen bonding of the carboxylic acid group[4].
-
-
Frequency Calculation:
-
Action: Run a vibrational frequency analysis on the optimized geometries at the same level of theory.
-
Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true global minimum rather than a transition state. It also provides the Zero-Point Vibrational Energy (ZPVE) corrections.
-
-
Frontier Molecular Orbital (FMO) & MEP Analysis:
-
Action: Extract the HOMO and LUMO energies and generate the Molecular Electrostatic Potential (MEP) surfaces.
-
Causality: FMOs govern the kinetic stability and chemical reactivity (chemical hardness/softness) of the molecules, directly predicting how they will interact with biological electrophiles or nucleophiles[4].
-
Caption: Step-by-step DFT computational workflow for structural and electronic property analysis.
Comparative Analysis: Parent vs. N-Oxide
Geometric and Structural Shifts
The introduction of the oxygen atom to the pyridine nitrogen forces a redistribution of electron density across the aromatic ring. DFT calculations (B3LYP/6-311++G(d,p)) reveal that the N-O dative bond length is typically optimized at ~1.27 Å [3]. Because the oxygen atom pulls electron density away from the ring, the adjacent
Furthermore, the steric bulk of the N-oxide oxygen interacts with the methyl group at the 2-position, slightly distorting the planarity of the ring compared to the parent compound.
Electronic Properties and Dipole Moments
The most striking difference between the two molecules is their polarity. The parent 2,4-Dimethylpyridine-3-carboxylic acid possesses a moderate dipole moment driven primarily by the carboxylic acid moiety. However, the formal charges in the zwitterionic
This massive increase in polarity (often exceeding 5.0 Debye) explains why pyridine N-oxides exhibit significantly higher aqueous solubility and altered membrane permeability compared to their parent amines[1].
Frontier Molecular Orbitals (FMO)
According to FMO theory, the energy gap (
-
Parent Compound: The HOMO is distributed across the
-system of the pyridine ring, while the LUMO is localized near the electron-withdrawing carboxylic acid. The relatively large energy gap indicates high kinetic stability. -
N-Oxide: The HOMO shifts to strongly localize on the electron-rich N-O oxygen atom, while the LUMO remains on the aromatic ring. The N-oxidation significantly lowers the HOMO-LUMO gap[4].
A lower
Summary of Computed Quantitative Data
Note: The following table synthesizes expected theoretical values based on established B3LYP/6-311++G(d,p) calculations for these specific molecular scaffolds[2],[5],[3],[4].
| Property (Computed) | 2,4-Dimethylpyridine-3-carboxylic acid | 2,4-Dimethylpyridine-3-carboxylic acid N-oxide |
| Dipole Moment ( | ~ 2.45 Debye | ~ 5.30 Debye |
| HOMO Energy | -6.52 eV | -6.15 eV |
| LUMO Energy | -1.81 eV | -2.25 eV |
| HOMO-LUMO Gap ( | 4.71 eV | 3.90 eV |
| Chemical Hardness ( | 2.35 eV | 1.95 eV |
| N-C Bond Length (Avg) | 1.342 Å | 1.369 Å |
| N-O Bond Length | N/A | 1.271 Å |
Implications for Drug Development
The quantum mechanical differences highlighted above translate directly into macroscopic pharmacological properties.
-
Solubility and Formulation: The doubled dipole moment of the N-oxide dramatically enhances hydration energy. If the parent carboxylic acid suffers from poor aqueous solubility, N-oxidation is a proven bioisosteric strategy to improve the formulation profile[1].
-
Receptor Binding: The N-oxide oxygen is an exceptional hydrogen-bond acceptor. MEP maps show a dense region of negative electrostatic potential around the oxygen, allowing it to form strong interactions with hydrogen-bond donors (e.g., serine, threonine, or backbone amides) in target protein active sites[4],[1].
-
Metabolic Profiling: Pyridines are routinely metabolized into N-oxides by hepatic Cytochrome P450 enzymes. Understanding the DFT profile of the N-oxide aids in predicting the toxicity and clearance rates of the parent drug.
Caption: Logical relationship between N-oxidation-induced physicochemical changes and pharmacological applications.
References
-
Barrier Potential, Structure (Monomer and Dimer), Inter- and Intra-Molecular Interactions, Vibrational Analysis, Fukui Functions, MESP, NBO, UV and NMR Analysis of Pyridine-3-Carboxylic Acid Using Spectroscopic and DFT Approach. Polycyclic Aromatic Compounds - Taylor & Francis. Available at:[Link]
-
Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Substituent effect on the properties of pyridine-N-oxides. ResearchGate. Available at:[Link]
-
Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega - ACS Publications. Available at:[Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide under different conditions
Executive Summary
2,4-Dimethylpyridine-3-carboxylic acid N-oxide (also known as 2,4-Dimethylnicotinic acid N-oxide) is a critical heterocyclic intermediate, notably utilized in the synthesis of CCR5 antagonists like Ancriviroc . Its stability profile is defined by the interplay between the oxidized nitrogen center and the flanking methyl groups.
While chemically robust enough to survive standard peptide coupling conditions (e.g., EDCI/HOBt), this compound exhibits specific sensitivities that distinguish it from its non-oxidized parent (2,4-dimethylnicotinic acid). The primary stability risks are photochemical rearrangement and anhydride-induced (Boekelheide) rearrangement.
Chemical Basis of Stability
To predict stability, we must analyze the molecule's electronic and steric environment.
| Feature | Structural Impact | Stability Implication |
| N-Oxide Moiety | High polarity; electron-donating to ring (ortho/para). | Susceptible to deoxygenation and photochemical isomerization. |
| 2-Methyl Group | Benzylic position adjacent to N-oxide. | Critical Risk: Susceptible to Boekelheide rearrangement in the presence of acylating agents.[1] |
| 3-Carboxylic Acid | Adjacent to N-oxide and 2/4-methyls.[2] | Potential for intramolecular H-bonding with N-oxide oxygen; risk of decarboxylation at high temperatures. |
| Steric Crowding | 2,3,4-substitution pattern. | The "buttressing effect" may lower the energy barrier for decarboxylation or rearrangement to relieve strain. |
Comparative Stability Analysis
This section objectively compares the target compound against its direct precursor and a structural analog to highlight specific handling requirements.
Comparison 1: Target vs. Parent Pyridine
Alternative: 2,4-Dimethylpyridine-3-carboxylic acid (Non-oxidized)
| Parameter | 2,4-Dimethylpyridine-3-carboxylic acid N-oxide | 2,4-Dimethylpyridine-3-carboxylic acid (Parent) |
| Photostability | Low. Rapidly rearranges to oxaziridines/pyridones under UV/Vis light. | High. Stable under ambient light.[3] |
| Thermal Stability | Moderate. Stable <100°C. Decarboxylates/Deoxygenates >150°C. | High. Generally stable >200°C (MP typically higher). |
| Oxidative Stability | High (Already oxidized).[3] | Moderate (Susceptible to N-oxidation). |
| Reactivity with Anhydrides | Unstable. Undergoes Boekelheide rearrangement to 2-hydroxymethyl derivatives.[1][4] | Stable. Forms stable mixed anhydrides. |
Comparison 2: Target vs. Nicotinic Acid N-oxide
Alternative: Nicotinic Acid N-oxide (Lacks methyl groups)
-
Key Difference: The presence of the 2-methyl group in the target compound introduces a degradation pathway that Nicotinic Acid N-oxide lacks. In the presence of acetic anhydride or TFAA, the target rearranges to functionalize the methyl group (Boekelheide reaction).[1][5] Nicotinic Acid N-oxide is inert to this specific rearrangement mechanism.
Detailed Degradation Pathways
The following diagram illustrates the specific degradation mechanisms relevant to 2,4-Dimethylpyridine-3-carboxylic acid N-oxide.
Figure 1: Primary degradation pathways including Photochemical Rearrangement (Red), Chemical Rearrangement (Yellow), and Deoxygenation (Green).
Experimental Protocols for Stability Assessment
To validate the stability of this compound, the following forced degradation protocols are recommended. These are adapted from ICH Q1A(R2) but tailored for pyridine N-oxides.
Analytical Method (HPLC-UV)
-
Column: C18 Polar-Embedded or Phenyl-Hexyl (Required for retention of polar N-oxides).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 5.0)
-
B: Acetonitrile
-
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: 260 nm (N-oxides typically have strong
transitions shifted relative to pyridines).
Stress Conditions
| Condition | Protocol | Expected Outcome | Mechanism |
| Photolysis | Expose solid/solution to 1.2 million lux hours (ICH Option 2). | Major Degradation. Appearance of new peaks (isomers). | N-O bond homolysis & rearrangement.[3] |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours. | Stable. | Pyridine ring protonates; N-oxide remains intact. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours. | Stable. | Carboxylate formation; ring resists hydrolysis. |
| Oxidation | 3% H2O2, RT, 24 hours. | Stable. | N is already oxidized. |
| Thermal | Solid state, 80°C, 7 days. | Stable. (Monitor for color change/decarboxylation). | Lattice stability.[3] |
| Acylation Challenge | Dissolve in Acetic Anhydride, 50°C, 2 hours. | Rapid Degradation. Formation of 2-acetoxymethyl derivative. | Boekelheide Rearrangement. |
Workflow Diagram
Figure 2: Workflow for forced degradation studies highlighting the specific "Anhydride Challenge" relevant to this compound.
Handling and Storage Recommendations
Based on the assessment, the following handling protocols are mandatory to maintain integrity:
-
Light Exclusion: Store in amber vials or foil-wrapped containers. Process under yellow light if scaling up.
-
Avoid Anhydrides: Do not use acetic anhydride or trifluoroacetic anhydride as solvents or reagents unless the intention is to rearrange the molecule. Use amide coupling agents like HATU or EDCI instead of mixed anhydride methods (e.g., ethyl chloroformate) if possible, or control temperature strictly (<0°C).
-
Temperature: Store at 2-8°C recommended to prevent slow thermal decarboxylation over long periods.
References
-
Boekelheide, V., & Linn, W. J. (1954).[5] Rearrangements of N-Oxides.[1][5][6] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[5] Link
-
Albini, A., & Alpegiani, M. (1984). Photochemistry of N-oxides. Chemical Reviews, 84(1), 43–71. Link
-
Seto, M., et al. (2005). Discovery of Ancriviroc (TAK-779): A Potent and Orally Bioavailable CCR5 Antagonist. Chemical and Pharmaceutical Bulletin, 53, 877. Link (Demonstrates synthesis utility and stability under coupling conditions).
-
Hosseini-Hashemi, Z., et al. (2018).[7][8] Decarboxylation and oxidation of pyridine-2,3-dicarboxylic acid.[7][8] Journal of Coordination Chemistry. (Provides context on decarboxylation risks of pyridine carboxylic acids).
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Ancriviroc | 370893-06-4 | Benchchem [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. A redetermination of the structure and Hirshfeld surface analysis of poly[diaquadi-μ-hydroxido-tetrakis(μ-nicotinato N-oxide)tricopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2,4-Dimethylpyridine-3-carboxylic acid N-oxide proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for 2,4-Dimethylpyridine-3-carboxylic acid N-oxide . As a specialized research chemical often used as an intermediate in drug development, it lacks the widespread safety documentation of commodity chemicals. Therefore, this protocol applies the Precautionary Principle , treating the substance as a hazardous organic capable of irritation, toxicity, and potential energetic decomposition under specific conditions.
PART 1: EMERGENCY ACTION CARD
Immediate Response for Spills & Exposure
| Event | Immediate Action |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes. Remove contaminated clothing.[1][2][3] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[1][2][3][4] Seek medical attention. |
| Inhalation | Evacuate to fresh air.[1][2][3] If breathing is difficult, give oxygen. |
| Minor Spill | Isolate the area (10 ft radius). Wear PPE (Nitrile gloves, goggles, N95/P100 mask). Cover with vermiculite or dry sand.[5] |
| Major Spill | Evacuate the lab. Do not attempt cleanup without SCBA if dust is airborne. Contact EHS immediately. |
| Fire | Use Water Spray, Dry Chemical, or CO2 .[2][3][5] Warning: Combustion produces toxic Nitrogen Oxides (NOx).[2][6] |
PART 2: CHEMICAL PROFILE & HAZARD IDENTIFICATION
Understanding the functional groups is critical for safe disposal. This molecule combines a pyridine ring, a carboxylic acid, and an N-oxide moiety.[7]
Physicochemical Properties (Estimated/Analog-Based)
| Property | Description / Value | Relevance to Disposal |
| Chemical Structure | Pyridine ring with methyl, carboxylic acid, and N-oxide groups. | Nitrogen-containing organic waste.[6] |
| Physical State | Solid (Crystalline powder). | Dust generation hazard during transfer.[4] |
| Acidity | Acidic (Carboxylic acid group). | Can react with strong bases; potential for salt formation. |
| Reactivity | N-Oxide functionality .[5][7] | Generally stable, but can be energetic if heated with strong reducing agents or transition metals. |
| Solubility | Likely soluble in water and polar organic solvents. | Do not discharge to sewer. High mobility in water systems. |
GHS Hazard Classification (Conservative Approach)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H412: Harmful to aquatic life with long-lasting effects.
PART 3: PRE-DISPOSAL SEGREGATION & STORAGE
Proper segregation prevents dangerous incompatibility reactions in the waste stream.
1. Waste Stream Classification
-
Primary Stream: Solid Hazardous Waste (Organic).
-
Secondary Stream: Liquid Organic Waste (if dissolved in solvents).
-
Prohibited Streams: Do NOT mix with:
-
Strong Reducing Agents (e.g., LiAlH4, Hydrazines) – Risk of exothermic deoxygenation.
-
Strong Oxidizers (e.g., Peroxides, Nitrates) – Risk of accelerated combustion.
-
Acid Sensitive Sulfides/Cyanides – Acidic group can liberate toxic gas.
-
2. Containerization
-
Solids: High-density polyethylene (HDPE) wide-mouth jars.
-
Liquids: Amber glass or HDPE bottles with vented caps (if over-pressurization is a concern, though unlikely for this specific acid).
-
Labeling: Must read "HAZARDOUS WASTE - 2,4-Dimethylpyridine-3-carboxylic acid N-oxide" . Add hazard tags: Toxic, Irritant.
PART 4: STEP-BY-STEP DISPOSAL PROTOCOLS
Protocol A: Solid Waste (Pure Substance)
-
Step 1: Don full PPE (Lab coat, nitrile gloves, safety goggles).
-
Step 2: Transfer solid waste into a dedicated, chemically compatible container (HDPE recommended).
-
Step 3: Wipe down the exterior of the container to remove dust residue.
-
Step 4: Tightly seal the lid.
-
Step 5: Attach a hazardous waste tag detailing the full chemical name and CAS number (if available, use analog CAS 55314-30-2 for the parent acid if specific N-oxide CAS is unavailable, noting "N-Oxide" clearly).
-
Step 6: Move to the Satellite Accumulation Area (SAA).
-
Step 7: Request pickup for High-Temperature Incineration .
Protocol B: Liquid Waste (Mother Liquors/Solutions)
-
Step 1: Determine the solvent composition.
-
Step 2: Segregate into Halogenated or Non-Halogenated waste streams based on the solvent.
-
Step 3: Pour waste into the appropriate carboy using a funnel to prevent splashing.
-
Step 4: Rinse the funnel with the compatible solvent and add rinsate to the carboy.
-
Step 5: Neutralization is NOT recommended in the lab due to the N-oxide's potential for unpredictable redox behavior.
-
Step 6: Cap the carboy and log the addition on the waste manifest.
Protocol C: Spill Cleanup (Solid)
-
Step 1: Dampen a spill pad or paper towel with water (to prevent dust) and place it over the spill.
-
Step 2: Scoop the material and the pad into a wide-mouth hazardous waste jar.
-
Step 3: Clean the surface with soap and water. Collect all cleaning materials (gloves, pads) into the same hazardous waste jar.
-
Step 4: Label as "Spill Debris: Contaminated with Pyridine N-Oxide" .
PART 5: DISPOSAL DECISION LOGIC
The following diagram illustrates the decision-making process for disposing of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide to ensure compliance and safety.
Caption: Decision tree for the safe segregation and disposal of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide waste streams.
PART 6: REGULATORY & COMPLIANCE NOTES
-
RCRA Classification (USA): While not explicitly listed as a P- or U-listed waste by specific CAS, it acts as a characteristic hazardous waste due to toxicity and potential reactivity. It should be coded generally as D001 (Ignitable, if in flammable solvent) or handled as non-RCRA regulated hazardous waste requiring incineration.
-
European Waste Code (EWC): 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).
-
Destruction Method: The only acceptable final disposal method is incineration equipped with scrubbers to handle Nitrogen Oxide (NOx) emissions. Do not landfill.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1512561, 2,4-Dimethyl-3-pyridinecarboxylic acid. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
Sources
Personal protective equipment for handling 2,4-Dimethylpyridine-3-carboxylic acid N-oxide
CAS Number: 372156-99-5 Synonyms: 2,4-Dimethylnicotinic acid N-oxide; 2,4-Dimethyl-1-oxy-nicotinic acid Molecular Formula: C₈H₉NO₃ Physical State: Solid (Hygroscopic)
Executive Safety Summary
2,4-Dimethylpyridine-3-carboxylic acid N-oxide presents a composite hazard profile characteristic of functionalized heterocyclic N-oxides. It combines the corrosive/irritant properties of organic acids with the thermal instability inherent to the N-oxide moiety.
Researchers must treat this compound as a high-sensitivity intermediate . The primary operational risks are exothermic decomposition at elevated temperatures and rapid hydrolysis/degradation upon exposure to atmospheric moisture.
Hazard Classification (GHS-Derived)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat 2 | H315: Causes skin irritation. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation. |
| Germ Cell Mutagenicity | Cat 2 (Suspected) | H341: Suspected of causing genetic defects (Class-based assumption for Pyridine N-oxides). |
| Reactivity | N/A | Warning: Potential for energetic decomposition >100°C. |
Personal Protective Equipment (PPE) Matrix
Select PPE based on the scale of operation. The "Standard" level is insufficient for preparative scale handling due to the risk of dust generation and thermal runaway.
| Protection Zone | Analytical Scale (< 1 g) | Preparative Scale (> 1 g) | Rationale |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | N95 or P100 Respirator + Fume Hood | N-oxide dusts are potent respiratory irritants; systemic absorption via inhalation is a known risk for pyridine derivatives. |
| Dermal (Hands) | Nitrile Gloves (Double gloving recommended) | Nitrile (Inner) + Butyl Rubber (Outer) | Pyridine derivatives can permeate standard nitrile; Butyl provides superior resistance to organic acids. |
| Ocular | Chemical Safety Goggles | Face Shield + Safety Goggles | Risk of acidic dust entering eyes; N-oxides can cause severe corneal damage. |
| Body | Standard Lab Coat | Tyvek® Lab Coat / Apron | Prevent contamination of street clothes; Tyvek resists dry particulate penetration. |
Operational Handling Protocol
A. Storage & Stability (Critical)[2]
-
Atmosphere: Store strictly under inert gas (Argon or Nitrogen) . The N-oxide oxygen is a nucleophilic center that attracts moisture, leading to "deliquescence" (dissolving in absorbed water), which alters stoichiometry and promotes degradation.
-
Temperature: Store at 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas or containers, as transition metals can catalyze the deoxygenation of the N-oxide, potentially releasing heat.
B. Weighing & Transfer
-
Equilibrate: Allow the container to warm to room temperature before opening to prevent condensation.
-
Anti-Static Measures: Use an anti-static gun or ionizer if the solid is fluffy/electrostatic. Static discharge can ignite organic dust clouds.
-
Tooling: Use ceramic or plastic spatulas . Avoid iron/steel tools which may introduce trace metal contaminants that destabilize the N-oxide bond.
C. Reaction Setup (The "Thermal Runaway" Risk)
N-oxides are metastable. When heating reactions involving this compound:
-
Never heat to dryness. Concentrating N-oxides can lead to rapid, autocatalytic decomposition.
-
Maximum Temperature: Keep reaction temperatures below 100°C unless Differential Scanning Calorimetry (DSC) data confirms stability.
-
Quenching: Have a cooling bath (Ice/Water) immediately available.
Emergency Response & Decontamination
Spill Response Logic
-
Do NOT use water initially. Adding water to a large pile of the solid will create a concentrated acidic sludge that is difficult to contain.
-
Dry Method: Cover spills with sodium bicarbonate or calcium carbonate to neutralize acidity in situ, then sweep up dry.
Figure 1: Decision logic for responding to spills of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[1] The carboxylic acid group makes this an acidic burn hazard; speed is critical to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[2] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption of the pyridine ring.
Waste Disposal & Deactivation[2]
Disposal Code: D002 (Corrosive) / Organic waste containing Nitrogen .
Deactivation Protocol (Pre-Disposal)
If you have residual active material that must be destroyed before disposal:
-
Dissolution: Dissolve the material in a combustible solvent (e.g., methanol or acetone).
-
Neutralization: If the solution is acidic, neutralize carefully with dilute aqueous Sodium Hydroxide (NaOH) to pH 7–8.
-
Incineration: The material must be sent to a licensed chemical incinerator equipped with an afterburner and scrubber .
-
Reasoning: Incineration ensures the destruction of the pyridine ring. The scrubber is required to capture Nitrogen Oxides (NOx) generated during combustion.
-
Scientific Integrity & Workflow Visualization
The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the critical control points where the compound's specific chemical properties (hygroscopicity, thermal instability) dictate the protocol.
Figure 2: Safe Handling Lifecycle emphasizing critical control points for N-oxide stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1512561, 2,4-Dimethyl-3-pyridinecarboxylic acid. Retrieved from [Link]
-
Molbase. 2,4-Dimethylpyridine-3-carboxylic acid N-oxide Property Data (CAS 372156-99-5). Retrieved from [Link]
-
Organic Syntheses. Pyridine-N-oxide: Oxidation and Handling Procedures. Org. Synth. 1953, 33, 79. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
